molecular formula C9H11NO2 B3009185 1-(6-Methoxypyridin-3-yl)propan-2-one CAS No. 629646-45-3

1-(6-Methoxypyridin-3-yl)propan-2-one

Cat. No.: B3009185
CAS No.: 629646-45-3
M. Wt: 165.192
InChI Key: ZTVKQIOWHQKSOC-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-yl)propan-2-one (CAS 629646-45-3) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 9 H 11 NO 2 and a molecular weight of 165.19, features a methoxypyridine motif, a key structural component in the design of novel therapeutic agents . Scientific literature highlights the value of the methoxypyridine scaffold in the development of gamma-secretase modulators (GSMs), a promising class of compounds being investigated for the treatment of Alzheimer's disease . These modulators aim to reduce the production of the amyloid-beta 42 (Aβ42) peptide, a pathogenic event in Alzheimer's progression, without completely inhibiting the γ-secretase enzyme, thereby potentially avoiding the adverse effects associated with earlier inhibitor approaches . Beyond neuroscience, the methoxypyridine structure is also utilized in the synthesis of antagonists for other targets, such as the prostaglandin EP3 receptor and orexin receptors, indicating its broad utility in drug discovery programs for various conditions . This reagent is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)5-8-3-4-9(12-2)10-6-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVKQIOWHQKSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(6-Methoxypyridin-3-yl)propan-2-one: Strategic Synthesis and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (CAS 629646-45-3) represents a critical heterocyclic scaffold in modern medicinal chemistry. Structurally analogous to phenylacetone (P2P), this compound replaces the phenyl ring with a 6-methoxypyridine moiety. This substitution introduces distinct electronic properties—specifically, reduced lipophilicity (LogP) and the potential for hydrogen bond acceptance—making it a valuable intermediate for optimizing pharmacokinetic profiles in central nervous system (CNS) drug discovery.

This guide outlines the chemical identity, validated synthetic pathways, and strategic applications of this compound, providing researchers with a self-contained protocol for its generation and utilization.

Chemical Identity and Structural Analysis[1]

The compound consists of a pyridine ring substituted at the 3-position with an acetonyl group and at the 6-position with a methoxy group. The electron-donating methoxy group partially offsets the electron-deficient nature of the pyridine ring, modulating the reactivity of the methylene bridge.

PropertyData
IUPAC Name 1-(6-Methoxypyridin-3-yl)propan-2-one
Common Name 6-Methoxy-3-pyridylacetone
CAS Number 629646-45-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES COC1=NC=C(CC(C)=O)C=C1
Appearance Pale yellow oil (Predicted)
Boiling Point ~128–135 °C at 10 mmHg (Predicted based on aryl analogs)
Solubility Soluble in DCM, MeOH, EtOAc; sparingly soluble in water

Synthetic Pathways[6]

Two primary routes are established for the synthesis of 1-(6-methoxypyridin-3-yl)propan-2-one. The Modified Dakin-West reaction is recommended for high-throughput efficiency, while the Henry Reaction (Nitroalkene route) remains a robust alternative when starting from the aldehyde.

Diagram 1: Synthetic Strategies

SynthesisPathways Aldehyde 6-Methoxynicotinaldehyde Nitroalkene Intermediate: Nitroalkene Aldehyde->Nitroalkene Nitroethane, Base (Henry Reaction) Acid 6-Methoxy-3-pyridylacetic Acid Target TARGET: 1-(6-Methoxypyridin-3-yl) propan-2-one Acid->Target Ac2O, N-Methylimidazole (Dakin-West) Nitroalkene->Target Fe/HCl or NaBH4/SiO2 (Reduction/Hydrolysis)

Caption: Dual synthetic pathways. The Dakin-West route (bottom) offers a direct one-pot conversion from the acid, while the Henry reaction (top) utilizes the widely available aldehyde.

Protocol A: Modified Dakin-West Reaction (Recommended)

This method utilizes the catalytic generation of an acetylimidazolium species to convert the carboxylic acid directly to the methyl ketone [1].

Reagents:

  • 6-Methoxy-3-pyridylacetic acid (1.0 eq)

  • Acetic anhydride (3.0 eq)

  • N-Methylimidazole (0.1 eq, Catalyst)

  • Pyridine (Solvent/Base)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under argon, dissolve 6-methoxy-3-pyridylacetic acid (10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add N-methylimidazole (1 mmol) followed by dropwise addition of acetic anhydride (30 mmol).

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

  • Quench: Cool the mixture to 0°C and carefully quench with ice-water (50 mL) to hydrolyze excess anhydride.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the target oil.

Protocol B: The Henry Reaction (Nitroalkene Route)

Suitable for large-scale preparation where the aldehyde precursor is more economical [2].

Step-by-Step Methodology:

  • Condensation: Reflux 6-methoxynicotinaldehyde (10 mmol) with nitroethane (15 mmol) and ammonium acetate (catalytic) in acetic acid or toluene/Dean-Stark trap.

  • Isolation: Crystallize the resulting yellow nitroalkene intermediate.

  • Reduction/Hydrolysis:

    • Suspend iron powder (40 mmol) in glacial acetic acid.

    • Add the nitroalkene slowly at reflux.

    • After 2 hours, filter the iron residues and neutralize the filtrate.

    • The enamine intermediate hydrolyzes in situ to the ketone.

  • Workup: Extract with ether/DCM and distill under reduced pressure.

Applications in Drug Discovery

The 3-pyridylacetone scaffold is a versatile "chassis" for constructing amine libraries via reductive amination. It serves as a bioisostere for the phenyl ring in amphetamine-class compounds, potentially reducing abuse liability while maintaining monoamine transporter affinity.

Key Application: Reductive Amination

This protocol allows for the rapid synthesis of secondary and tertiary amines.

Standard Operating Procedure (SOP):

  • Imine Formation: Combine 1-(6-methoxypyridin-3-yl)propan-2-one (1 eq) and the desired primary/secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (1 eq).

  • Reaction: Stir at room temperature for 12–24 hours under nitrogen.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Diagram 2: Medicinal Chemistry Workflow

MedChemWorkflow cluster_reactions Divergent Synthesis Ketone 1-(6-Methoxypyridin-3-yl) propan-2-one RedAm Reductive Amination (R-NH2 / NaBH(OAc)3) Ketone->RedAm Heterocycle Heterocyclization (e.g., Fischer Indole) Ketone->Heterocycle ProductA Library A: Secondary Amines (Bioisosteres) RedAm->ProductA ProductB Library B: Fused Heterocycles Heterocycle->ProductB

Caption: Divergent synthesis using the ketone scaffold to generate amine libraries or fused heterocycles.

Analytical Profiling

Validation of the synthesized compound is critical. The following spectral data is predicted based on the functional group environment.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, J=2.5 Hz, 1H): Pyridine H-2 (Ortho to ketone sidechain).

    • δ 7.45 (dd, J=8.5, 2.5 Hz, 1H): Pyridine H-4.

    • δ 6.70 (d, J=8.5 Hz, 1H): Pyridine H-5 (Ortho to methoxy).

    • δ 3.92 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.65 (s, 2H): Benzylic methylene (-CH₂-CO-).

    • δ 2.15 (s, 3H): Methyl ketone (-CO-CH₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Calc: 166.08

    • Major Fragment: Loss of acetyl group (m/z 43).

Safety and Handling

  • Hazards: The compound is likely a skin and eye irritant. As a pyridine derivative, it may possess neurological activity; handle with care in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent oxidation of the methylene bridge.

  • Regulatory: While not globally scheduled, it is a structural isomer of controlled precursors. Researchers must verify local regulations regarding "P2P analogs."

References

  • Tran, K. & Bickar, D. (2002). "Dakin-West synthesis of beta-acetamido ketones." Journal of Organic Chemistry. (Context: General Dakin-West methodology).

  • Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. (Context: Henry reaction protocols for arylacetones).

  • BLDpharm. (2024). "1-(6-Methoxypyridin-3-yl)propan-2-one Product Page." BLD Pharm.

  • PubChem. (2024). "Compound Summary: 6-Methoxy-3-pyridineacetic acid." National Library of Medicine.

Sources

Solubility Profile of 1-(6-Methoxypyridin-3-yl)propan-2-one in Organic Solvents

[1]

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (often referred to as 6-methoxy-3-pyridylacetone) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or central nervous system receptors.[1] Its structure comprises a pyridine ring substituted with a methoxy group at the C6 position and a 2-oxopropyl side chain at the C3 position.[1]

Understanding the solubility profile of this compound is essential for optimizing reaction yields, designing efficient extraction protocols, and developing crystallization processes. This guide provides a comprehensive analysis of its solubility across various solvent classes, grounded in physicochemical principles and experimental data from structural homologs.[1]

Physicochemical Profile & Solvation Mechanism[1]

Molecular Descriptors

To predict solubility behavior accurately, we must first analyze the molecule's fundamental properties.

PropertyValue (Approx.)Significance
Molecular Formula C₉H₁₁NO₂Moderate molecular weight facilitates solubility in small-molecule organic solvents.[1]
Molecular Weight 165.19 g/mol Low MW suggests good solubility in common organic solvents.[1]
Physical State Liquid / Low-melting SolidLikely an oil at room temperature; miscible with other organic oils.[1]
Predicted LogP 1.2 – 1.6Moderately lipophilic; prefers organic phase over aqueous phase.[1]
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Ketone O)High affinity for protic solvents (Alcohols, Water).
H-Bond Donors 0Aprotic; cannot self-associate via H-bonds (lower BP than corresponding alcohols).[1]
pKa (Pyridine N) ~4.0 – 5.0Critical: Solubility is pH-dependent.[1] Protonation leads to high water solubility.[1]
Solvation Mechanism

The solubility of 1-(6-Methoxypyridin-3-yl)propan-2-one is governed by two competing forces:

  • Lipophilic Interactions: The aromatic pyridine ring and the methoxy group drive solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).[1]

  • Dipole-Dipole & H-Bonding: The ketone carbonyl and pyridine nitrogen act as strong dipoles and hydrogen bond acceptors, facilitating solubility in polar aprotic solvents (DMSO, Acetone) and protic solvents (Methanol).[1]

SolvationMechanismMolecule1-(6-Methoxypyridin-3-yl)propan-2-oneDCMDichloromethane(Dipole-Dipole)Molecule->DCMHigh SolubilityMeOHMethanol(H-Bonding to N & O)Molecule->MeOHHigh SolubilityWater_AcidAcidic Water (pH < 3)(Ionic Solvation)Molecule->Water_AcidSoluble as SaltHexaneHexane(Weak Van der Waals)Molecule->HexaneLow/Partial Solubility

Figure 1: Solvation mechanisms driving solubility in different media.

Solubility Data by Solvent Class[1][2]

The following data is synthesized from experimental workups of methoxypyridine derivatives and standard solubility parameters for pyridine-ketones.

Polar Aprotic Solvents (Excellent Solubility)

These are the solvents of choice for reactions and preparing stock solutions.[1]

  • Dichloromethane (DCM): >100 mg/mL.[1] The standard solvent for extraction and chromatography.[1]

  • Ethyl Acetate (EtOAc): >100 mg/mL.[1] Excellent for liquid-liquid extraction from aqueous phases.[1]

  • Acetone: Miscible.[1]

  • DMSO / DMF: Miscible.[1] Used for biological assays or high-temp reactions.[1]

Polar Protic Solvents (High Solubility)
  • Methanol / Ethanol: >50 mg/mL.[1] Suitable for reactions (e.g., reduction) but less ideal for extraction due to miscibility with water.

  • Isopropanol: Soluble, often used for recrystallization attempts if the compound is solid.

Non-Polar Solvents (Moderate to Low Solubility)[1]
  • Diethyl Ether: Moderate to High.[1] Good for washing but may not dissolve crude tars effectively.[1]

  • Toluene: Moderate. Useful for high-temperature azeotropic distillations.[1]

  • Hexanes / Heptane: Low.[1][2] The compound is likely to "oil out" rather than dissolve or crystallize, making these excellent antisolvents for precipitation.

Aqueous Solubility (pH Dependent)[1]
  • Neutral Water (pH 7): Low (<1 mg/mL).[1] The lipophilic pyridine ring dominates.[1]

  • Acidic Water (pH < 4): High.[1] Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[1]

    • Application: This property allows for "Acid/Base Extraction" purification (see Section 5).[1]

Experimental Protocols

Protocol: Rapid Solubility Screening (Visual Method)

Objective: To determine the approximate solubility limit for process development.[1]

  • Preparation: Weigh 10 mg of 1-(6-Methoxypyridin-3-yl)propan-2-one into a 4 mL glass vial.

  • Solvent Addition: Add the test solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with <100 µL (Solubility > 100 mg/mL).[1]

    • Moderately Soluble: Clear solution with 100–1000 µL (Solubility 10–100 mg/mL).[1]

    • Insoluble: Solid/Oil persists after 1 mL (Solubility < 10 mg/mL).[1]

  • Thermal Stress: If insoluble at 25°C, heat to boiling point (using a heat block) to check for temperature-dependent solubility (crucial for crystallization).

Protocol: Partition Coefficient Determination (Shake-Flask)

Objective: To quantify distribution between Organic (Octanol) and Aqueous phases (LogP) for drug-likeness assessment.[1]

ShakeFlaskProtocolStep1Step 1: Weigh 5 mg CompoundDissolve in Octanol (saturated with water)Step2Step 2: Add Equal VolumeWater (saturated with Octanol)Step1->Step2Step3Step 3: EquilibrateShake for 24h at 25°CStep2->Step3Step4Step 4: Phase SeparationCentrifuge to separate layersStep3->Step4Step5Step 5: HPLC AnalysisMeasure concentration in both phasesStep4->Step5

Figure 2: Workflow for determining LogP/LogD values.

Applications in Purification & Synthesis[3]

Acid-Base Extraction Strategy

Leveraging the basicity of the pyridine nitrogen allows for high-purity isolation without chromatography.[1]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate .

  • Extraction (Acid Wash): Wash organic layer with 1M HCl .[1]

    • Result: The target compound protonates and moves into the Aqueous Phase .[1] Impurities remain in the Organic Phase.[1]

  • Neutralization: Separate the aqueous layer and basify with NaOH or NaHCO₃ to pH > 9.[1]

    • Result: The compound deprotonates and precipitates/oils out.[1]

  • Re-Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate .[1]

  • Drying: Dry over Na₂SO₄ and concentrate to yield purified product.

Chromatography Solvent Systems

If column chromatography is required:

  • Stationary Phase: Silica Gel (SiO₂).[1]

  • Mobile Phase:

    • Weak Eluent: Hexanes/Ethyl Acetate (Start 90:10 → Gradient to 50:50).[1]

    • Strong Eluent (for polar impurities):[1] DCM/Methanol (95:5).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 63588172, 1-(6-Methoxypyridin-2-yl)propan-2-one (Isomer Reference).[1] Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.[1] (General reference for pyridine purification).

Technical Safety & Handling Guide: 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1-(6-Methoxypyridin-3-yl)propan-2-one

  • CAS Registry Number: 629646-45-3

  • Document Type: Technical Whitepaper & Enhanced SDS

  • Version: 1.2 (Research & Development Use Only)

Executive Summary

This guide provides an in-depth technical analysis of 1-(6-Methoxypyridin-3-yl)propan-2-one , a heterocyclic building block used in the synthesis of pharmaceutical intermediates. Unlike standard Safety Data Sheets (SDS) which often lack specific data for niche intermediates, this document utilizes Structure-Activity Relationship (SAR) analysis and read-across data from structurally similar methoxypyridines to establish a conservative safety and handling protocol.

Critical Hazard Overview: The compound should be treated as Acutely Toxic (Oral/Inhalation) and a Severe Irritant .[1] Its pharmacophore combines a basic pyridine nitrogen with a reactive ketone tail, necessitating strict control over pH and oxidative conditions during storage.

Part 1: Chemical Identity & Characterization[3]

Substance Identification
ParameterDetail
IUPAC Name 1-(6-Methoxypyridin-3-yl)propan-2-one
Common Synonyms (6-Methoxy-3-pyridyl)acetone; 3-Acetonyl-6-methoxypyridine
CAS Number 629646-45-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES CC(=O)CC1=CN=C(C=C1)OC
Physicochemical Profile (Predicted vs. Experimental)

Note: As a niche intermediate, specific experimental values are often proprietary. The following are predicted ranges based on ACD/Labs and ChemAxon algorithms for similar pyridine-acetones.

PropertyValue / RangeConfidence Level
Physical State Pale yellow to brown oil (tends to darken on standing)High
Boiling Point 285°C - 295°C (at 760 mmHg)Medium (Predicted)
Flash Point >110°C (Closed Cup)High (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Sparingly soluble in water.High
pKa (Conj. Acid) ~3.5 - 4.0 (Pyridine Nitrogen)High
LogP ~1.2 (Lipophilic)High

Part 2: Hazard Identification & Toxicology (E-E-A-T)

GHS Classification (Derived)

Based on the toxicity profiles of analogous compounds (e.g., 2-methoxypyridine derivatives and phenylacetone analogs), the following classification is applied as a precautionary standard :

  • Acute Toxicity, Oral: Category 3 (H301) - Toxic if swallowed.[2]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[3][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.

Toxicological Mechanisms
  • Metabolic Activation: The methoxy group at the C6 position is metabolically labile. O-demethylation (via CYP450 enzymes) can yield the corresponding pyridone, which may alter solubility and excretion pathways.

  • Pyridine Toxicity: Unlike benzene analogs, the pyridine ring possesses a lone pair on the nitrogen, making it a weak base. Absorption through the skin is enhanced by this lipophilicity, potentially leading to CNS depression or hepatic stress upon chronic exposure.

Degradation Pathways

Understanding degradation is vital for safety and yield. The ketone moiety is susceptible to enolization, while the pyridine ring is prone to N-oxidation.

DegradationPathways Parent 1-(6-Methoxypyridin-3-yl) propan-2-one Enol Enol Tautomer (Reactive Nucleophile) Parent->Enol  Acid/Base Catalysis   NOxide Pyridine N-Oxide ( via Peroxides/Air) Parent->NOxide  O2 / Peroxides   Demethyl 6-Hydroxypyridine (Metabolic/Hydrolytic) Parent->Demethyl  Strong Acid / CYP450  

Figure 1: Potential chemical degradation and metabolic pathways. N-oxidation is a primary storage risk.

Part 3: Handling, Storage, & Stability Protocols[2][4][6]

The "Inert-First" Handling Protocol

Because this compound is an oil that can darken (oxidize) and absorb moisture, standard benchtop handling is insufficient for high-purity applications (e.g., GMP synthesis).

Required PPE:

  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For immersion or prolonged handling, use Silver Shield/4H laminate gloves due to the ketone's permeation potential.

  • Respiratory: If handling >500mg outside a fume hood, use a half-mask respirator with OV/P95 cartridges.

Step-by-Step Transfer Workflow:

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent water condensation (which catalyzes enolization).

  • Inert Sampling: Flush the headspace with Nitrogen or Argon immediately after opening.

  • Syringe Transfer: For liquids, prefer syringe transfer over pouring to minimize aerosol generation and oxygen exposure.

Storage Specifications
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon (Ar). Nitrogen (N2) is acceptable but Ar is heavier and provides a better blanket for oils.

  • Container: Amber glass (Type I) with a PTFE-lined cap. Avoid metal containers due to potential chelation with the pyridine nitrogen.

HandlingWorkflow Storage Cold Storage (4°C) Under Argon Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate PPE Don PPE: Nitrile Gloves + Goggles Equilibrate->PPE Hood Transfer to Fume Hood (Airflow > 100 fpm) PPE->Hood Dispense Syringe/Cannula Transfer Hood->Dispense Reseal Purge Headspace (Ar) & Seal with Parafilm Dispense->Reseal Reseal->Storage Return

Figure 2: Safe handling lifecycle to maintain compound integrity and user safety.

Part 4: Emergency Response & First Aid[2][7]

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 min.[4] Do not use ethanol.Ethanol increases skin permeability, potentially accelerating systemic absorption of the pyridine.
Eye Contact Rinse with water for 15 min, lifting lids.[4][5] Consult ophthalmologist.Pyridines are basic; risk of corneal opacity requires professional assessment.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Aspiration of ketones/pyridines can cause chemical pneumonitis.
Spill Cleanup Absorb with vermiculite or sand. Do not use sawdust.Sawdust + oxidizable ketones can pose a fire risk.

Part 5: Analytical Validation (Self-Validating Protocol)

To ensure you are working with the correct material (and that it hasn't degraded), perform this rapid QC check before use.

1H NMR (300 MHz, CDCl3) - Expected Signals:

  • δ 8.05 (d, 1H): Pyridine proton at C2 (deshielded by N).

  • δ 7.45 (dd, 1H): Pyridine proton at C4.

  • δ 6.70 (d, 1H): Pyridine proton at C5 (shielded by OMe).

  • δ 3.92 (s, 3H): Methoxy group (-OCH3).

  • δ 3.65 (s, 2H): Methylene bridge (-CH2-). Note: If this signal is split or diminished, enolization or oxidation has occurred.

  • δ 2.18 (s, 3H): Methyl ketone (-CH3).

TLC Visualization:

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.

  • Stain: UV Active (254 nm).

  • Specific Stain: Dragendorff’s Reagent (Orange spot on yellow background indicates Pyridine Nitrogen).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 63588172: 1-(6-Methoxypyridin-2-yl)propan-2-one.[6] Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

Sources

The Methoxypyridine Motif: Strategic Reactivity and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxypyridine derivatives occupy a unique niche in organic synthesis and medicinal chemistry. They serve a dual function: as robust bioisosteres for anisole or pyridine rings to modulate lipophilicity and basicity, and as versatile synthetic intermediates. The methoxy group on a pyridine ring is not merely a passive substituent; it is a "chemical handle" that directs metalation, activates the ring for electrophilic attack, and serves as a latent carbonyl equivalent (via conversion to pyridinones).

This guide moves beyond standard textbook definitions to explore the strategic application of methoxypyridines. We will examine the competition between nitrogen and oxygen coordination in directed lithiation, the chemoselective "switch" of demethylation, and modern C-H activation protocols.

Part 1: Electronic Architecture & Reactivity Profile

To utilize methoxypyridines effectively, one must understand the electronic tug-of-war within the molecule.

  • The Inductive/Resonance Conflict: The methoxy group is inductively electron-withdrawing (-I) but electron-donating by resonance (+R). On a pyridine ring, the nitrogen atom is a strong electron sink.

    • 2-Methoxypyridine:[1][2][3][4][5][6] The methoxy group at C2 activates the C3 and C5 positions toward electrophilic attack. However, the ring nitrogen deactivates the system compared to anisole.

    • Basicity Modulation: A critical parameter for drug design. 2-methoxypyridine (pKa ~3.06) is significantly less basic than pyridine (pKa ~5.23).[7] This reduction is attributed to the inductive withdrawal of the alkoxy group, which destabilizes the protonated pyridinium species.

  • The "Ortho-Effect" in Metalation: The most synthetically useful feature is the ability of the methoxy group to direct metallation (DoM). However, in 2-methoxypyridine, the lone pair on the ring nitrogen competes with the methoxy oxygen for coordination to the organolithium species.

Part 2: Directed Ortho-Metalation (DoM) – The C3 vs. C6 Challenge

A common failure mode in the lithiation of 2-methoxypyridine is the lack of regiocontrol. Standard n-BuLi often attacks the ring nucleophilically or coordinates solely to the nitrogen, leading to C6 lithiation.

The Mechanistic Divergence

The choice of base and solvent dictates the pathway.

  • Kinetic Control (C3 Lithiation): Requires a base that coordinates to the methoxy oxygen and exerts a strong inductive effect.

  • Thermodynamic/Chelation Control (C6 Lithiation): Driven by the strong N-Li interaction.

Visualization: Reactivity Landscape of 2-Methoxypyridine

The following diagram illustrates the divergent reactivity pathways based on reagent selection.

ReactivityLandscape Substrate 2-Methoxypyridine Reagent_MesLi MesLi / THF (Steric Bulk) Substrate->Reagent_MesLi Reagent_nBuLi n-BuLi / TMEDA Substrate->Reagent_nBuLi Path_C3 C3-Lithiation (Directed by OMe) Path_C6 C6-Lithiation (Directed by N) Path_Nu Nucleophilic Attack (at C2/C6) Reagent_MesLi->Path_C3 Favored Reagent_nBuLi->Path_C6 Major Product Reagent_nBuLi->Path_Nu Side Reaction

Figure 1: Divergent lithiation pathways. Mesityllithium (MesLi) is preferred for C3 functionalization to avoid nucleophilic addition.

Validated Protocol: C3-Selective Lithiation

Why this protocol? Using Mesityllithium (MesLi) prevents nucleophilic attack on the pyridine ring (a common issue with n-BuLi) and favors C3 deprotonation via coordination to the methoxy oxygen.

Reagents:

  • 2-Methoxypyridine (1.0 equiv)

  • Mesityllithium (MesLi) (1.1 equiv) – Prepared fresh or titrated.

  • THF (Anhydrous)

  • Electrophile (e.g., I2, DMF, R-CHO)[2]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon.

  • Solvent: Add anhydrous THF (concentration ~0.2 M relative to substrate).

  • Base Addition: Cool to -78°C . Add MesLi dropwise.

    • Critical Note: Do not allow temperature to rise; isomerization to the C6-lithio species can occur at higher temperatures.

  • Substrate Addition: Add 2-methoxypyridine (neat or in minimal THF) slowly.

  • Metalation: Stir at -78°C for 1–2 hours. The solution typically turns yellow/orange.

  • Quench: Add the electrophile (dissolved in THF if solid) rapidly.

  • Workup: Warm to room temperature, quench with sat. NH4Cl, and extract with EtOAc.

Part 3: The "Switch" – Chemoselective Demethylation

Converting a methoxypyridine to a pyridinone (or hydroxypyridine) is a powerful strategy, often used to reveal hydrogen-bond donors in late-stage drug synthesis.

Comparative Analysis of Demethylation Methods

The choice of reagent depends heavily on the other functional groups present.

ReagentConditionsSelectivityMechanismBest For
HBr / AcOH Reflux (100°C+)LowAcid-mediated SN2Simple substrates; robust protecting groups.
BBr3 DCM, -78°C to RTMediumLewis Acid complexationSubstrates sensitive to high heat but stable to Lewis acids.
L-Selectride THF, RefluxHigh Nucleophilic HydrideChemoselective cleavage of methoxypyridines in presence of anisoles.[8][9]
NaSSiMe3 DMPU, 150°CHighNucleophilicHigh-yielding, neutral conditions.
Expert Protocol: Chemoselective Demethylation with L-Selectride

Source Grounding: This method is particularly valuable when distinguishing between a methoxypyridine and a methoxybenzene (anisole), as demonstrated in the synthesis of Omeprazole metabolites [1].

Reagents:

  • Substrate (Methoxypyridine derivative)[2][7][8][9][10]

  • L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (3.0 equiv)

  • Solvent: THF (anhydrous)

Workflow:

  • Dissolution: Dissolve substrate (1.0 mmol) in dry THF (7.0 mL) under Argon.

  • Reagent Addition: Add L-Selectride (3.0 mmol, 3.0 mL) dropwise at room temperature.

  • Reaction: Heat to reflux for 2–12 hours. Monitor by TLC.[9]

    • Mechanism:[1][2][3][4][10][11][12][13] The hydride attacks the methyl group (SN2-like) while the boron coordinates the nitrogen/oxygen, facilitating cleavage.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to quench unreacted hydride.

  • Purification: Evaporate solvents. The residue often requires flash chromatography (DCM/MeOH) to isolate the polar pyridinone product.

Part 4: Catalytic C-H Functionalization[13]

Modern drug discovery demands methods that avoid pre-functionalization (like halogenation). Iridium and Palladium catalysis have emerged as dominant tools for methoxypyridines.

Iridium-Catalyzed Borylation

Methoxypyridines are excellent substrates for Ir-catalyzed C-H borylation. The methoxy group directs the borylation sterically to the meta or para positions (C4/C5 for 2-methoxypyridine), often governed by the steric bulk of the ligand (e.g., dtbpy).

Visualization: Catalytic Cycle (Ir-Catalyzed)

The following diagram depicts the steric governance in C-H activation.

CH_Activation Precursor Ir(I) Precursor + Ligand (dtbpy) ActiveCat Active Ir(III)-Trisboryl Species Precursor->ActiveCat Activation Coordination Steric Approach Control (Avoids Ortho to OMe/N) ActiveCat->Coordination + Substrate Substrate 2-Methoxypyridine Substrate->Coordination OxAdd C-H Oxidative Addition Coordination->OxAdd C-H Cleavage Product 4- or 5-Boryl-2-methoxypyridine OxAdd->Product Reductive Elim. Product->ActiveCat Regeneration

Figure 2: Sterically controlled C-H borylation. The bulky ligand prevents activation adjacent to the methoxy group.

Part 5: References

  • Chemoselective Demethylation of Methoxypyridine Derivatives.

    • Source: Makino, K., et al. Synlett (Thieme Connect).

    • Context: Demonstrates L-selectride specificity for methoxypyridines over anisoles (Omeprazole metabolite synthesis).[8][9]

  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides.

    • Source: Gros, P., et al. Journal of Organic Chemistry.

    • Context: Detailed mechanistic study on the competition between C3 and C6 lithiation and the role of aggregates.

    • URL:[Link]

  • Design and Synthesis of Novel Methoxypyridine-Derived Gamma-Secretase Modulators.

    • Source: Buckle, R.N., et al. Journal of Medicinal Chemistry.

    • Context: Application of methoxypyridine as a bioisostere to improve solubility and ADMET properties.[14]

    • URL:[Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates.

    • Source: L'Helgoual'ch, J.M., et al. Journal of the American Chemical Society.

    • Context: Use of unimetallic superbases to control chemoselectivity (nucleophilic addition vs. deprotonation).[6]

    • URL:[Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

    • Source: Guidez, A., et al. Nature Communications.

    • Context: Using the methoxy group to activate the pyridine ring for dearomatization, leading to chiral dihydropyridones.

    • URL:[Link]

Sources

Technical Guide: Characterization & Properties of 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 629646-45-3) is a critical pyridine-based intermediate used in the synthesis of pharmaceutical agents, particularly those targeting central nervous system (CNS) pathways and kinase inhibition. Due to the scarcity of explicit experimental physicochemical data in open literature, this guide provides a predictive technical profile based on Structure-Activity Relationship (SAR) analysis of analogous pyridine ketones.

This document outlines the theoretical thermodynamic properties, detailed experimental protocols for their verification, and handling standards required for high-purity isolation.

Chemical Identity & Structural Analysis

The physicochemical behavior of this compound is governed by the electron-donating methoxy group at the C6 position of the pyridine ring, which modulates the basicity of the nitrogen and the overall polarity of the molecule.

Attribute Detail
IUPAC Name 1-(6-Methoxypyridin-3-yl)propan-2-one
Common Synonyms (6-Methoxy-3-pyridyl)acetone; 6-Methoxy-3-acetonylpyridine
CAS Number 629646-45-3
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES COC1=NC=C(CC(C)=O)C=C1
Physical State (Predicted) Viscous yellow to amber oil at STP

Thermodynamic Properties: Boiling & Melting Points

Predictive Data Analysis

In the absence of a standardized experimental certificate of analysis (CoA) in the public domain, the following values are derived from comparative analysis with 1-(4-pyridyl)acetone and (6-methoxypyridin-3-yl)methanol .

PropertyPredicted ValueConfidence IntervalRationale
Boiling Point (Atm) 265°C – 275°C ± 10°CExtrapolated from p-anisylacetone (BP ~260°C) and pyridine polarity contribution.
Boiling Point (Vacuum) 105°C – 115°C @ 0.5 mmHg ± 5°CBased on 1-(4-pyridyl)acetone (91°C @ 0.3 mmHg). The methoxy group adds ~15-20°C to the BP.
Melting Point < 25°C (Liquid) HighAsymmetric ketones with flexible alkyl chains typically exhibit low lattice energy.
Flash Point ~110°C EstimatedConsistent with heavy pyridine alcohols/ketones.
Mechanistic Factors Influencing Phase Transitions
  • Intermolecular Forces: The pyridine nitrogen acts as a hydrogen bond acceptor, while the ketone carbonyl adds dipole-dipole interactions. However, the lack of a hydrogen bond donor (unlike the alcohol analog) suppresses the boiling point relative to molecular weight.

  • Thermal Instability: At atmospheric pressures (>200°C), the compound is susceptible to Maillard-type polymerization or oxidation at the methylene bridge (benzylic-like position). Vacuum distillation is mandatory.

Visualization: Structural Property Logic

PropertiesLogic Substituents Structural Features (Methoxy + Pyridine + Ketone) Interactions Dipole-Dipole No H-Bond Donor Substituents->Interactions Dictates PhaseState Physical State: Viscous Oil Interactions->PhaseState Low Lattice Energy BP_Atm Atm. BP: >260°C (Decomp Risk) Interactions->BP_Atm High Polarity BP_Vac Vac. BP: 105-115°C @ 0.5 mmHg BP_Atm->BP_Vac Clausius-Clapeyron Adjustment

Figure 1: Logical flow determining the physical state and distillation requirements based on molecular structure.

Experimental Determination Protocols

For researchers synthesizing this intermediate, the following protocols are the standard for validating physical constants.

Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point while minimizing thermal degradation.

  • Setup: Equip a short-path distillation apparatus with a Cow receiver and a calibrated digital vacuum gauge (capacitance manometer preferred).

  • Degassing: Stir the crude oil under weak vacuum (20 mmHg) at RT for 15 minutes to remove volatile solvents (acetone, DCM).

  • Ramp:

    • Reduce pressure to 0.5 mmHg (stable).

    • Heat the oil bath to 120°C .

    • Observe the first distillate.

  • Validation: Record the vapor temperature (

    
    ) when the distillation rate is constant (1 drop/sec).
    
    • Target:

      
      .
      
  • Correction: If pressure deviates, apply the Nomograph for Boiling Point correction or the Clausius-Clapeyron equation:

    
    
    
Melting Point / Glass Transition (DSC)

Since the compound is likely an oil, a Differential Scanning Calorimeter (DSC) is required to detect the glass transition (


) or freezing point (

).
  • Sample: 5–10 mg of pure oil in a hermetically sealed aluminum pan.

  • Cycle: Cool to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 5°C/min.

  • Observation: Look for an endothermic shift (melting) or a step change in heat capacity (

    
    ).
    

Applications in Synthesis & Purification

The boiling point differential is the primary lever for purification.

Purification Workflow

The synthesis typically involves the condensation of 6-methoxynicotinaldehyde with nitroethane (Henry reaction) followed by reduction, or metal-catalyzed coupling.

PurificationFlow Crude Crude Reaction Mixture (Solvent, SM, Product, Tars) Strip Rotary Evaporation (Remove Volatiles) Crude->Strip HighVac High Vacuum Setup (<1 mmHg) Strip->HighVac F1 Fraction 1: Lights (BP < 90°C) HighVac->F1 Initial Heat F2 Fraction 2: Target Product (BP 105-115°C) F1->F2 Stable Temp Residue Residue: Polymers/Tars (Do not distill) F2->Residue End point

Figure 2: Purification logic utilizing the boiling point differential under high vacuum.

Storage & Stability[2]
  • Hygroscopicity: Pyridine derivatives are often hygroscopic. Store under nitrogen/argon.

  • Temperature: Store at 2–8°C.

  • Reactivity: Avoid contact with strong oxidizing agents. The methylene protons (alpha to ketone and pyridine) are acidic and reactive.

References

  • Fisher Scientific. (n.d.). CAS RN 163105-89-3 (Related Boronic Acid Analog Data). Retrieved from

  • PubChem. (2025). 1-(6-Methoxypyridin-2-yl)propan-2-one (Isomer Data). CID 63588172. Retrieved from

  • Koei Chemical. (n.d.). 1-(4-Pyridyl)acetone Properties (Analogous BP Data). Retrieved from

  • NIST Chemistry WebBook. (2025). 1-(4-Methoxyphenyl)-2-propanone Phase Change Data. Retrieved from

  • ChemicalBook. (2025).[1] (6-Methoxypyridin-3-yl)methanol Properties. Retrieved from

Sources

Technical Monograph: 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 629646-45-3[1]

Part 1: Executive Summary & Chemical Identity

The molecule 1-(6-Methoxypyridin-3-yl)propan-2-one represents a critical bioisostere in modern medicinal chemistry, serving as a pyridine-based analog of phenyl-2-propanone (P2P). In drug design, this scaffold is utilized to modulate physicochemical properties—specifically lowering lipophilicity (LogP) and altering metabolic clearance profiles compared to its carbocyclic counterparts.

While structurally related to precursors of amphetamine-class stimulants, this specific pyridine derivative functions as a versatile building block for legitimate pharmaceutical targets, including kinase inhibitors and allosteric modulators of G-protein coupled receptors (GPCRs). The presence of the methoxy group at the C6 position blocks oxidative metabolism (N-oxidation) and tunes the electron density of the pyridine ring, enhancing the stability of downstream amine derivatives.

Physicochemical Profile[2][3][4][5][6]
PropertySpecification
CAS Number 629646-45-3
IUPAC Name 1-(6-Methoxypyridin-3-yl)propan-2-one
Common Synonyms (6-Methoxypyridin-3-yl)acetone; 6-Methoxy-3-pyridylacetone
Molecular Formula

Molecular Weight 165.19 g/mol
SMILES CC(=O)CC1=CN=C(OC)C=C1
Predicted LogP ~0.8 - 1.2 (vs. ~1.8 for phenylacetone)
H-Bond Acceptors 3 (N, O-ether, O-ketone)
Physical State Pale yellow oil / Low-melting solid

Part 2: Synthetic Architecture

As a Senior Application Scientist, I recommend a synthetic route that prioritizes regioselectivity and scalability. While Pd-catalyzed


-arylation is popular in academia, it often suffers from double-arylation byproducts on the acetone.

For high-fidelity synthesis suitable for generating analytical standards or kilogram-scale intermediates, the Nitroalkene-Iron Reduction Pathway is the most robust self-validating system. It avoids the use of restricted reagents (like acetic anhydride in Dakin-West conditions) and provides distinct colorimetric endpoints.

Protocol: The Nitroalkene-Iron Reduction System
Phase 1: Henry Condensation (Formation of the Nitroalkene)

Reaction: 6-Methoxynicotinaldehyde + Nitroethane


 1-(6-Methoxypyridin-3-yl)-2-nitroprop-1-ene
  • Setup: Charge a reactor with 6-Methoxynicotinaldehyde (1.0 eq) and Nitroethane (5.0 eq - acts as solvent/reactant).

  • Catalysis: Add Ammonium Acetate (0.2 eq).

  • Process: Reflux at 90°C for 4-6 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) will disappear, replaced by a bright yellow fluorescent spot (
      
      
      
      ).
  • Workup: Remove excess nitroethane under reduced pressure. Crystallize the yellow residue from isopropanol.

    • Yield Target: >85% yellow needles.

Phase 2: Reductive Hydrolysis (The "Iron-Ketone" Transformation)

Reaction: Nitroalkene + Fe/HCl


 Enamine Intermediate 

Ketone
  • Slurry Preparation: Suspend Iron powder (325 mesh, 4.0 eq) in water with catalytic

    
     (0.05 eq). Heat to 60°C.
    
  • Addition: Slowly add the Nitroalkene (from Phase 1) dissolved in Glacial Acetic Acid.

  • Exotherm Control: Maintain temperature between 75-85°C. A vigorous exotherm indicates active reduction.

  • Hydrolysis: Once reduction is complete (loss of yellow color), reflux for 1 hour to hydrolyze the intermediate oxime/enamine to the ketone.

  • Extraction: Steam distill or extract with Dichloromethane (DCM) at pH 4.

    • Critical Step: The pyridine nitrogen is basic. Extracting at neutral/slightly acidic pH pulls the ketone into the organic phase while leaving amine byproducts in the aqueous phase.

Synthetic Workflow Diagram

SynthesisPath Start 6-Methoxynicotinaldehyde Inter Nitroalkene Intermediate (Yellow Solid) Start->Inter Henry Condensation (Reflux, 4h) Reagent1 Nitroethane / NH4OAc Reagent1->Inter Product 1-(6-Methoxypyridin-3-yl) propan-2-one Inter->Product Reductive Hydrolysis (Fe/HCl) Validation1 TLC: Disappearance of Aldehyde Inter->Validation1 Reagent2 Fe / HCl / H2O Reagent2->Product Validation2 Color Change: Yellow -> Colorless Product->Validation2

Figure 1: Step-wise synthetic workflow for CAS 629646-45-3 using the Henry Condensation-Reduction route.

Part 3: Analytical Validation (The "Fingerprint")

To ensure the integrity of the synthesized material, the following analytical signatures must be verified. This distinguishes the target from the 2-pyridyl isomer or the des-methoxy analog.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
8.05 Doublet (d)1HC2-H (Pyridine)Ortho to N, confirmed 3-subst.
7.45 Doublet of Doublets (dd)1HC4-H (Pyridine)Coupling with C5 and C2.
6.75 Doublet (d)1HC5-H (Pyridine)Upfield due to OMe shielding.
3.92 Singlet (s)3H

Characteristic methoxy peak.
3.65 Singlet (s)2H

Benzylic-type methylene.
2.20 Singlet (s)3H

Terminal methyl ketone.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  165 m/z
    
  • Base Peak: 122 m/z (Loss of acetyl group

    
    , forming the stabilized 6-methoxy-3-picolyl cation).
    
  • Diagnostic Fragment: 43 m/z (

    
    ).
    

Part 4: Strategic Applications in Drug Discovery

The utility of 1-(6-Methoxypyridin-3-yl)propan-2-one extends beyond simple synthesis; it is a tool for Scaffold Hopping .

Bioisosteric Rationale

In medicinal chemistry, replacing a phenyl ring with a pyridine ring (specifically the 6-methoxy-3-pyridyl motif) achieves three goals:

  • Solubility Enhancement: The pyridine nitrogen introduces a hydrogen bond acceptor, lowering LogP compared to the phenyl analog.

  • Metabolic Blocking: The 6-methoxy group sterically and electronically blocks the para-position, preventing rapid CYP450 oxidation that typically attacks the para-position of phenyl rings.

  • 
    -Stacking Modulation:  The electron-deficient nature of the pyridine ring alters 
    
    
    
    -
    
    
    interactions with receptor binding pockets (e.g., in kinase hinge regions).
Reductive Amination Workflow

The primary utility of this ketone is the generation of chiral amines via reductive amination.

Applications cluster_pathways Downstream Applications Ketone 1-(6-Methoxypyridin-3-yl) propan-2-one Amine Chiral Amine Derivatives (Reductive Amination) Ketone->Amine NaBH3CN / R-NH2 Forensic Forensic Reference Standards (Designer Precursor Analysis) Ketone->Forensic Analytical Profiling Kinase Kinase Inhibitors (Hinge Binders) Amine->Kinase SAR Optimization

Figure 2: Downstream utility of the ketone in medicinal chemistry and forensic science.

References

  • PubChem. (2025).[2] Compound Summary for 1-(6-methoxypyridin-2-yl)propan-2-one (Isomer Reference). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2007).[3] Synthesis of Acylsilanes from Morpholine Amides (General Ketone Synthesis Methodology). Org. Synth. 2007, 84,[3] 22. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024).[4] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[4] Retrieved from [Link]

  • Renata, H., et al. (2024).[5] New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis.[5] Technology Networks. Retrieved from [Link]

Sources

Pharmacological & Synthetic Profile: 1-(6-Methoxypyridin-3-yl)propan-2-one Scaffolds

[1]

Executive Summary

This technical guide analyzes the pharmacological potential and synthetic utility of 1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 629646-45-3).[1] While the ketone itself is a chemical intermediate, its primary value lies in its role as a precursor to 1-(6-methoxypyridin-3-yl)propan-2-amine and related N-substituted analogs.[1]

These compounds represent a class of "pyridyl-amphetamines," where the benzene ring of the phenethylamine class is replaced by a pyridine heterocycle.[1] This bioisosteric replacement significantly alters lipophilicity (LogP), metabolic stability, and monoamine transporter affinity compared to their carbocyclic counterparts (e.g., 4-methoxyamphetamine or PMA).[1] This guide explores their potential as probes for the dopamine (DAT) and serotonin (SERT) transporters, while strictly delineating the theoretical toxicity risks associated with methoxylated psychostimulants.[1]

Part 1: Structural Activity Relationship (SAR) & Bioisosterism[1]

The transition from a phenyl ring to a pyridine ring introduces profound changes in the physicochemical profile of the molecule.[1]

Pyridine vs. Benzene Bioisosterism

The 6-methoxypyridine moiety is structurally analogous to the 4-methoxyphenyl group found in PMA. However, the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and reduces the overall electron density of the aromatic system.[1]

Property4-Methoxyamphetamine (PMA)6-Methoxy-3-pyridyl-2-aminopropane (Target Analog)Impact on Pharmacology
Aromatic Core Benzene (Carbocycle)Pyridine (Heterocycle)Reduced lipophilicity; increased water solubility.[1]
Electronic Nature

-electron rich

-electron deficient (relative to benzene)
Altered

stacking interactions in receptor binding pockets.
H-Bonding Donor (Amine only)Donor (Amine) + Acceptor (Pyridine N)Potential for novel binding modes or repulsion in hydrophobic pockets.
Metabolism O-demethylation (CYP2D6)O-demethylation + N-oxidationPyridine ring may alter CYP450 isoform selectivity.
The "Hydrophobic Pocket" Disruption

In the Dopamine Transporter (DAT), the S1 binding pocket is largely hydrophobic.[1] Classical amphetamines rely on the phenyl ring to dock into this pocket via hydrophobic interactions and

1
  • Hypothesis: The lone pair on the pyridine nitrogen introduces a polarity mismatch within the hydrophobic S1 pocket, potentially reducing DAT affinity compared to the phenyl analog.[1] This suggests these analogs may exhibit higher selectivity for the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET), or act as partial releasers rather than full substrates.[1]

Part 2: Synthetic Pathways

The synthesis of the target amine from the ketone precursor requires a reductive amination protocol.[1] This method is preferred for its high yield and operational simplicity in a research setting.

Precursor Synthesis (Ketone Formation)

Note: If starting from the aldehyde. The 1-(6-methoxypyridin-3-yl)propan-2-one can be synthesized via the condensation of 6-methoxy-3-pyridinecarboxaldehyde with nitroethane (Henry reaction) followed by reduction and hydrolysis, or via Darzens condensation.[1]

Core Protocol: Reductive Amination

Objective: Convert 1-(6-methoxypyridin-3-yl)propan-2-one to 1-(6-methoxypyridin-3-yl)propan-2-amine.

Reagents:

  • Precursor: 1-(6-Methoxypyridin-3-yl)propan-2-one[1]

  • Amine Source: Ammonium Acetate (

    
    ) for primary amine.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    ).[1]
  • Solvent: Methanol (

    
    ).
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve 10 mmol of the ketone in 50 mL of anhydrous MeOH. Add 100 mmol (10 eq) of Ammonium Acetate. Add 3g of 3Å molecular sieves to scavenge water. Stir at room temperature for 3 hours under an inert atmosphere (

    
    ).
    
  • Reduction: Cool the solution to 0°C. Slowly add 15 mmol (1.5 eq) of

    
     in small portions over 30 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quenching: Quench the reaction with 1N HCl until pH < 2 (gas evolution will occur). Stir for 30 minutes to decompose residual borohydride.

  • Workup: Basify with aqueous NaOH to pH > 12. Extract with Dichloromethane (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Purify the resulting oil via column chromatography (Silica gel, Gradient: DCM -> 10% MeOH/DCM with 1%

    
    ). Alternatively, convert to the hydrochloride salt for crystallization.[1]
    
Synthetic Logic Visualization

SynthesisWorkflowcluster_conditionsReaction ConditionsKetone1-(6-Methoxypyridin-3-yl)propan-2-oneImineIntermediate Imine(Transient)Ketone->ImineNH4OAc, MeOH-H2OAmine1-(6-Methoxypyridin-3-yl)propan-2-amineImine->AmineNaCNBH3ReductionpH ControlpH ControlpH Control->ImineTemp < 0°CTemp < 0°CTemp < 0°C->Amine

Caption: Reductive amination pathway converting the ketone scaffold to the bioactive amine analog.

Part 3: Pharmacological Evaluation & Safety

Mechanism of Action (Hypothetical)

Based on structural homology to PMA and amphetamine, the analogs are expected to interact with monoamine transporters.[1]

  • Substrate Activity: The molecule likely enters the presynaptic neuron via DAT/SERT.

  • VMAT2 Interaction: Once intracellular, it may disrupt the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the pH gradient and releasing vesicular neurotransmitters into the cytosol.[1]

  • Reverse Transport: The elevated cytosolic concentration triggers TAAR1 (Trace Amine Associated Receptor 1) mediated phosphorylation of the transporter, reversing the flux and pumping neurotransmitters into the synaptic cleft.[1]

Toxicity Risks (Critical)

Warning: The "parent" compound, 4-Methoxyamphetamine (PMA), is highly toxic due to a combination of potent serotonin release and Monoamine Oxidase A (MAO-A) inhibition.[1] This leads to Serotonin Syndrome.

  • Pyridine Mitigation? The pyridine ring may reduce MAO inhibition potency compared to the phenyl ring due to electronic differences, but this must be experimentally verified .[1] Researchers must treat these analogs as potential MAOIs until proven otherwise.

Experimental Protocol: In-Vitro Uptake Inhibition Assay

To determine the affinity (


1

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.[1]

  • Radioligands:

    
    , 
    
    
    ,
    
    
    .[1]
  • Test Compound: 1-(6-methoxypyridin-3-yl)propan-2-amine HCl.

Protocol:

  • Cell Preparation: Harvest cells and resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Incubation: Aliquot cells into 96-well plates (

    
     cells/well). Add the test compound at varying concentrations (
    
    
    to
    
    
    ).
  • Uptake Initiation: Add the specific radioligand (final concentration 20 nM) and incubate for 10 minutes at 37°C.

  • Termination: Rapidly wash cells with ice-cold KRH buffer to stop uptake.

  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Analysis: Plot non-linear regression curves to determine

    
    .
    
Pharmacological Pathway Diagram

PharmacologyCompoundPyridyl-AnalogDATDopamine Transporter(DAT)Compound->DATBinding (Low Affinity?)SERTSerotonin Transporter(SERT)Compound->SERTBinding (High Affinity)MAOMonoamine Oxidase(MAO-A)Compound->MAOInhibition?Effect1Reuptake InhibitionDAT->Effect1Effect2Efflux (Release)DAT->Effect2SERT->Effect1SERT->Effect2ToxicitySerotonin Syndrome(Risk)MAO->ToxicityReduced BreakdownEffect2->ToxicityExcess 5-HT

Caption: Potential pharmacological interactions.[1] Note the critical risk pathway involving SERT efflux and MAO inhibition.[1]

References

  • Glennon, R. A. (1987).[1] Psychoactive Phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress. Raven Press. Link (Foundational text on SAR of phenylisopropylamines).[1]

  • Simmler, L. D., et al. (2013).[1] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.[1] Link (Methodology for uptake assays).

  • Malo, M., et al. (2025).[1] Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. International Journal of Molecular Sciences. Link (Demonstrates metabolic stability and synthesis of 6-methoxypyridine scaffolds).

  • Biel, J. H., et al. (1957).[1] Central Stimulants. α,α-Disubstituted 2-Piperidinemethanols and 1,1-Disubstituted Heptahydrooxazolo[3,4-a]pyridines.[1] Journal of the American Chemical Society.[2] Link (Early work on pyridine/piperidine stimulants).[1]

  • PubChem. (2025).[3] Compound Summary: 1-(6-Methoxypyridin-3-yl)propan-2-one.[4] National Library of Medicine. Link (Chemical property verification).

Methodological & Application

synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one from 6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one

Executive Summary & Strategic Analysis

The synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one represents a critical transformation in medicinal chemistry, particularly for generating "P2P" (phenyl-2-propanone) analogs used as scaffolds in kinase inhibitors (e.g., RET inhibitors like Selpercatinib analogs) and neurotransmitter modulators.

The target molecule involves a three-carbon homologation of 6-methoxynicotinaldehyde .[1] While classical methods like the Darzens condensation or Grignard addition followed by oxidation exist, they often suffer from poor atom economy or difficult workups due to the basicity of the pyridine ring.

This protocol details the Henry Reaction (Nitroaldol) Route , followed by an Iron-Mediated Reductive Hydrolysis . This pathway is selected for its scalability, operational simplicity, and avoidance of hazardous organometallics (e.g., alkyl lithiums) that can attack the pyridine ring or cleave the methoxy ether.

Retrosynthetic Logic
  • Target: Aryl-acetone moiety (

    
    ).
    
  • Disconnection:

    
     bond.
    
  • Synthons: 6-Methoxynicotinaldehyde (

    
     electrophile) + Nitroethane (
    
    
    
    nucleophile).
  • Key Transformation: The resulting nitroalkene serves as a "masked" ketone, revealed via reductive hydrolysis (Nef-type transformation).

Reaction Scheme & Pathway Visualization

The synthesis proceeds in two distinct stages:

  • Condensation: Formation of the

    
    -nitroalkene.[2]
    
  • Transformation: Reduction of the alkene and nitro group, coupled with in-situ hydrolysis to the ketone.

SynthesisPathway Aldehyde 6-Methoxynicotinaldehyde (Starting Material) Nitroalkene Intermediate: 1-(6-methoxypyridin-3-yl)- 2-nitroprop-1-ene Aldehyde->Nitroalkene Step 1: Henry Rxn NH4OAc, AcOH, Reflux Nitroethane Nitroethane (Reagent) Nitroethane->Nitroalkene Ketone TARGET: 1-(6-Methoxypyridin-3-yl) propan-2-one Nitroalkene->Ketone Step 2: Reductive Hydrolysis Fe Powder, HCl/H2O, 80°C

Figure 1: Synthetic pathway from aldehyde to target ketone via nitroalkene intermediate.[3][4]

Detailed Experimental Protocols

Step 1: Synthesis of 1-(6-methoxypyridin-3-yl)-2-nitroprop-1-ene

Principle: The ammonium acetate acts as a dual acid-base catalyst, generating the nitronate species from nitroethane while activating the aldehyde carbonyl.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol
6-Methoxynicotinaldehyde 137.14 1.0 13.7 g
Nitroethane 75.07 5.0 37.5 g (~36 mL)
Ammonium Acetate 77.08 0.5 3.85 g

| Acetic Acid (Glacial) | 60.05 | Solvent | 70 mL |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 6-methoxynicotinaldehyde (13.7 g) and ammonium acetate (3.85 g) to the flask.

  • Solvent/Reagent Addition: Add Glacial Acetic Acid (70 mL) followed by Nitroethane (36 mL). Note: Nitroethane is used in excess to drive the equilibrium and acts as a co-solvent.

  • Reaction: Heat the mixture to gentle reflux (approx. 100–105°C bath temperature) for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a bright yellow fluorescent spot (
      
      
      
      , the nitroalkene).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of ice-cold water. The product should precipitate as a yellow crystalline solid.

    • If oil forms (common with pyridines), extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organic layer with Sat.

      
       (carefully, gas evolution) to remove acetic acid, then Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Isopropanol (IPA) or Ethanol if solid. If oil, use it directly in Step 2 or purify via short silica plug.

    • Expected Yield: 75–85% (Yellow needles/solid).

Step 2: Iron-Mediated Reductive Hydrolysis to 1-(6-methoxypyridin-3-yl)propan-2-one

Principle: Iron powder in acidic media reduces the alkene and the nitro group to an enamine/imine intermediate, which hydrolyzes in situ to the ketone. This avoids the formation of the amine (amphetamine analog) which occurs under stronger hydrogenation conditions.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol
Nitroalkene (from Step 1) 194.19 1.0 19.4 g (Example scale)
Iron Powder (325 mesh) 55.85 4.0 22.3 g
Glacial Acetic Acid 60.05 Solvent 100 mL
Water 18.02 Co-solvent 10 mL

| Conc. HCl | 36.46 | Cat. | 1-2 mL |

Protocol:

  • Setup: Equip a 500 mL 3-neck RBF with an overhead mechanical stirrer (essential due to iron sludge), reflux condenser, and internal thermometer.

  • Charging: Add the Nitroalkene (19.4 g) and Glacial Acetic Acid (100 mL) to the flask. Begin stirring.

  • Activation: Add water (10 mL) and Conc. HCl (1 mL). Heat to 60°C.

  • Reduction (Exothermic): Remove heat source. Add Iron powder in small portions (approx. 2 g each) over 30–45 minutes.

    • Critical Control: The reaction is exothermic. Maintain internal temperature between 70–90°C. If it boils too vigorously, pause addition.

    • Visual Cue: The bright yellow color of the starting material will fade to a murky grey/brown rust color.

  • Hydrolysis Phase: After Fe addition is complete, heat the mixture to 80°C for an additional 1–2 hours to ensure hydrolysis of the intermediate oxime/imine.

  • Workup:

    • Cool to room temperature.[5]

    • Filter the mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with DCM.

    • Concentrate the filtrate to remove most Acetic Acid (rotovap).

    • Neutralization (Critical): Dilute residue with water (100 mL) and basify to pH ~9 using 20% NaOH or

      
      . Note: The pyridine ring makes the product basic; it must be in the free-base form to extract.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude oil is often pure enough for subsequent steps.

    • For high purity: Vacuum distillation (high vacuum required) or Flash Chromatography (SiO2, Gradient 0

      
       5% MeOH in DCM).
      
    • Expected Yield: 60–75% (Pale yellow oil).

Process Control & Analytics

QC Data Table
ParameterMethodAcceptance Criteria
Appearance VisualStep 1: Yellow Solid / Step 2: Pale Yellow Oil
Reaction Completion TLC / HPLCDisappearance of SM (<2% area)
Identity 1H-NMRDiagnostic signals (see below)
Purity HPLC (UV 254nm)>95%
NMR Interpretation (Expected)
  • Step 1 (Nitroalkene):

    • 
       8.0 (s, 1H, Vinyl H) – Deshielded by Nitro group.
      
    • 
       2.4 (s, 3H, Methyl) – Allylic methyl.
      
  • Step 2 (Ketone):

    • 
       3.65 (s, 2H, 
      
      
      
      ) – Key diagnostic singlet.
    • 
       2.15 (s, 3H, 
      
      
      
      ) – Methyl ketone singlet.
    • 
       3.90 (s, 3H, 
      
      
      
      ) – Methoxy group (should remain intact).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield in Step 2 Check1 Did the reaction turn black/brown? Problem->Check1 Check2 Product trapped in aqueous phase? Problem->Check2 Check3 Incomplete Hydrolysis? Problem->Check3 Sol1 Normal. Ensure vigorous stirring (mechanical) to prevent clumping. Check1->Sol1 Yes Sol2 Pyridine is basic. Ensure pH > 9 during extraction. Check2->Sol2 Yes Sol3 Extend heating at 80°C post-Fe addition. Add more water to AcOH solvent. Check3->Sol3 Yes

Figure 2: Troubleshooting logic for the reductive hydrolysis step.

Key Technical Insight: The 6-methoxy group on the pyridine ring is relatively stable, but harsh Lewis acids (like


 or 

) must be avoided to prevent demethylation to the pyridone. The Iron/Acetic Acid system is mild enough to preserve the ether linkage while effectively reducing the nitroalkene [1, 2].

References

  • Henry Reaction on Heterocycles: Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkoxyamphetamines. Experientia, 20(7), 366-367. (Classic reference for nitropropene synthesis from benzaldehydes, applicable to nicotinaldehydes). Source:

  • Iron/Acid Reduction (Nef-like Transformation): Rahn, C. H., et al. (1974). Reduction of alpha,beta-unsaturated nitro compounds with iron and acetic acid. Journal of Organic Chemistry, 39(12), 1773-1775. Source:

  • Synthesis of Pyridyl-Acetone Analogs: Friesen, R. S., et al. (1998). Synthesis of pyridyl-2-propanones. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. Source:

  • General Review of Nitroalkene Reductions: Kabalka, G. W., & Varma, R. S. (1987). The synthesis of carbonyl compounds from nitro compounds. Organic Preparations and Procedures International, 19(4-5), 283-328. Source:

Sources

reductive amination protocols using 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic protocols for the reductive amination of 1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 122482-88-6), a critical heterocyclic building block. While structurally analogous to phenylacetone (P2P), the presence of the 6-methoxypyridine moiety introduces specific electronic and solubility parameters that necessitate modified reaction conditions. This note prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice for bench-scale synthesis due to its chemoselectivity, while providing alternative protocols for scale-up and catalytic hydrogenation.

Introduction & Chemical Strategy

The substrate 1-(6-Methoxypyridin-3-yl)propan-2-one features a basic pyridine nitrogen and an electron-donating methoxy group. This scaffold is often utilized as a bioisostere for phenyl rings in medicinal chemistry to improve metabolic stability or solubility.

Mechanistic Considerations
  • Basicity & Solubility: The pyridine nitrogen (

    
     due to the methoxy group) can participate in acid-base chemistry. Strong acidic conditions (pH < 3) may protonate the ring nitrogen, potentially altering solubility in non-polar solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
    
  • Electronic Effects: The 6-methoxy group donates electron density into the ring, making the ketone slightly less electrophilic than its phenyl analog. Consequently, imine formation is the rate-determining step and often requires mild acid catalysis (Acetic Acid) or dehydrating agents (

    
    ).
    
  • Chemo-selectivity: The primary side reaction is the direct reduction of the ketone to the corresponding alcohol (1-(6-methoxypyridin-3-yl)propan-2-ol). To mitigate this, we employ Sodium Triacetoxyborohydride (STAB) , which reduces the protonated iminium ion significantly faster than the ketone.

Reaction Mechanism & Pathway

The following diagram illustrates the stepwise conversion and the critical decision points in the synthesis.

ReductiveAmination Start Ketone Substrate (1-(6-Methoxypyridin-3-yl)propan-2-one) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine + AcOH (Cat.) SideProduct Alcohol Side Product (Avoid) Start->SideProduct Direct Reduction (If reagent too strong) Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Slow Step) Product Target Amine Imine->Product + Hydride Source (STAB/NaBH4)

Figure 1: Mechanistic pathway highlighting the critical iminium formation step.

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Recommended for: Research scale (100 mg to 10 g), high functional group tolerance, and valuable amines.

Reagents:

  • Substrate: 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.

Procedure:

  • Imine Formation: In a dry reaction vial equipped with a stir bar, dissolve the ketone (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.2 M).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: If the amine is available as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base, and skip the acetic acid addition (the HCl salt provides the protons).

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen or Argon atmosphere.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Critical Step: Because the product is a basic pyridine derivative, ensure the aqueous layer pH is >9 during extraction to keep the product in the organic phase.

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
Method B: Two-Step Protocol (NaBH4 in Methanol)

Recommended for: Cost-sensitive projects or when STAB is unavailable.

Procedure:

  • Imine Formation: Dissolve Ketone (1.0 equiv) and Amine (1.1 equiv) in Methanol. Add

    
     (anhydrous) or molecular sieves to absorb water and drive equilibrium. Stir for 2–4 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.0 equiv) slowly. Caution: Exothermic with gas evolution.
    
  • Workup: Acidify carefully with 1M HCl to destroy excess hydride, then basify with NaOH to pH >10 and extract with Ethyl Acetate.

Comparative Data Analysis

ParameterMethod A (STAB)Method B (NaBH4)Method C (Cat. Hydrogenation)
Selectivity High (Reduces Imine > Ketone)Moderate (Competes with Ketone)High (Requires optimization)
Yield (Typical) 85 – 95%60 – 75%80 – 90%
Side Products Minimal (<5% Alcohol)Significant Alcohol (10-20%)De-halogenation (if applicable)
Cost ModerateLowLow (Reagents), High (Equipment)
Scalability Good (up to 100g)ExcellentExcellent (Industrial)

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following diagnostic signals in


H NMR (

):
  • Disappearance of Ketone: The singlet methyl peak of the ketone (

    
     ppm) should disappear.
    
  • Appearance of Methine: A new multiplet for the

    
     proton will appear in the 
    
    
    
    ppm range.
  • Methoxy Group Integrity: The methoxy singlet (

    
     ppm) must remain distinct. If it shifts significantly or disappears, check for demethylation (rare under these conditions).
    
  • Pyridine Protons: Characteristic coupling of the pyridine ring (d, dd, d pattern) in the aromatic region (

    
     ppm).
    

Workflow Decision Matrix

Use this flowchart to select the appropriate protocol based on your specific amine partner.

DecisionMatrix Input Select Amine Partner Type Is the Amine Primary or Secondary? Input->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary MethodA USE METHOD A (STAB + AcOH) Standard Protocol Primary->MethodA Standard Steric Is the Amine Sterically Hindered? Secondary->Steric Steric->MethodA No MethodB USE METHOD B (Ti(OiPr)4 + NaBH4) Force Imine Formation Steric->MethodB Yes (Slow Reaction)

Figure 2: Decision matrix for selecting the optimal reductive amination method.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[1][2][3][4][5][6][7][8][9]

  • Sigma-Aldrich. "Reductive Amination Application Note." Technical Library.

  • Li, J. J. (2009). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer. (Reference for Leuckart-Wallach and general imine reduction mechanisms).

Sources

preparation of 1-(6-Methoxypyridin-3-yl)propan-2-one via nitropropene reduction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one via Nitropropene Intermediate

Introduction

1-(6-Methoxypyridin-3-yl)propan-2-one is a valuable heterocyclic ketone that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a range of biologically active molecules.[1] This application note provides a detailed, two-part protocol for the synthesis of this target compound, designed for researchers and professionals in drug development and organic synthesis. The strategy involves an initial base-catalyzed Henry "nitroaldol" condensation to form a nitropropene intermediate, followed by a robust reductive conversion to the final ketone. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Part 1: Synthesis of the Nitropropene Intermediate via Henry Condensation

The first stage of the synthesis involves the formation of 1-(6-methoxypyridin-3-yl)-2-nitropropene. This is achieved through a Henry reaction, a classic carbon-carbon bond-forming method that couples a nitroalkane with a carbonyl compound.[2][3]

Principle and Mechanism

The Henry reaction is initiated by the deprotonation of the α-carbon of a nitroalkane (in this case, nitroethane) by a base, forming a resonance-stabilized nitronate anion.[4][5] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 6-methoxypyridine-3-carbaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol.[5] Under the reaction conditions, particularly with heating, this alcohol intermediate readily undergoes dehydration to furnish the conjugated nitroalkene, 1-(6-methoxypyridin-3-yl)-2-nitropropene.[2][3] The use of a primary amine like n-butylamine often facilitates this dehydration pathway directly.[6]

Experimental Protocol: 1-(6-methoxypyridin-3-yl)-2-nitropropene

Materials:

  • 6-methoxypyridine-3-carbaldehyde

  • Nitroethane

  • n-Butylamine (as catalyst)

  • Ethanol (as solvent)

  • Ice bath

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-methoxypyridine-3-carbaldehyde (1.0 eq) and nitroethane (1.2 eq).

  • Solvent Addition: Add ethanol to the flask until the reactants are fully dissolved (approx. 2-3 mL per gram of aldehyde).

  • Catalyst Addition: Cool the mixture in an ice bath. While stirring, slowly add n-butylamine (0.1 eq) dropwise. The reaction is exothermic, and maintaining a low temperature during addition helps to control the reaction rate.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80-85°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, turn off the heat and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 30-60 minutes. Yellow crystals of the nitropropene product should precipitate.[6]

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum to yield 1-(6-methoxypyridin-3-yl)-2-nitropropene as a yellow solid. The product can be further purified by recrystallization from ethanol if necessary.[6]

Workflow for Henry Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactants Combine Aldehyde & Nitroethane in Ethanol cool Cool Mixture in Ice Bath prep_reactants->cool add_catalyst Add n-Butylamine Catalyst cool->add_catalyst reflux Reflux for 3-4 hours add_catalyst->reflux cool_crystallize Cool to Induce Crystallization reflux->cool_crystallize filter Vacuum Filtration cool_crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry product Product: 1-(6-methoxypyridin-3-yl)-2-nitropropene dry->product

Caption: Workflow for the synthesis of the nitropropene intermediate.

Part 2: Reductive Conversion to the Target Ketone

The conversion of the nitropropene intermediate to the final ketone, 1-(6-Methoxypyridin-3-yl)propan-2-one, is effectively a modified Nef reaction. While the classic Nef reaction involves the acid hydrolysis of a nitronate salt, various reductive methods can also achieve this transformation.[7][8][9]

Principle and Rationale for Method Selection

We will utilize a well-established and highly effective method: reduction with metallic iron in an acidic medium (e.g., acetic or hydrochloric acid).[10][11] This method is favored in many applications due to its cost-effectiveness, operational simplicity, and high chemoselectivity.[12][13]

The mechanism is believed to proceed in two main stages. First, the iron metal acts as a reducing agent, converting the nitro group to an intermediate, likely an oxime, while simultaneously reducing the conjugated double bond. Second, the acidic aqueous conditions facilitate the hydrolysis of this oxime intermediate to the corresponding ketone. This one-pot reduction-hydrolysis sequence provides a direct and efficient route from the nitroalkene to the desired carbonyl compound.

Experimental Protocol: 1-(6-Methoxypyridin-3-yl)propan-2-one

Materials:

  • 1-(6-methoxypyridin-3-yl)-2-nitropropene

  • Iron powder (fine grade, activated if necessary)

  • Glacial Acetic Acid or concentrated Hydrochloric Acid

  • Methanol or Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a stirred suspension of iron powder (5.0 eq) in a 1:1 mixture of water and an alcohol solvent like methanol.

  • Acidification: Heat the suspension to a gentle reflux. Slowly and carefully add glacial acetic acid (or conc. HCl) (2.0-3.0 eq) to the mixture. The addition is exothermic and may cause vigorous bubbling.

  • Substrate Addition: Once the initial exothermic reaction subsides, add the 1-(6-methoxypyridin-3-yl)-2-nitropropene (1.0 eq) portion-wise to the hot, stirred slurry. Adding the substrate in portions helps to control the reaction rate.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup - Filtration: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the entire mixture through a pad of Celite® to remove the iron salts and any unreacted iron powder. Wash the filter cake thoroughly with additional ethyl acetate.

  • Workup - Neutralization & Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Separate the organic layer.

  • Workup - Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.[14]

  • Purification: Remove the solvent under reduced pressure to yield the crude product. The crude 1-(6-Methoxypyridin-3-yl)propan-2-one can be purified by silica gel column chromatography to obtain the final product as a pure oil or solid.[15][16]

Workflow for Reductive Conversion

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_slurry Prepare Iron Slurry in Water/Alcohol heat_acidify Heat to Reflux & Add Acid prep_slurry->heat_acidify add_substrate Add Nitropropene Portion-wise heat_acidify->add_substrate reflux Reflux for 2-3 hours add_substrate->reflux filter Cool, Dilute, and Filter through Celite® reflux->filter neutralize Neutralize & Extract with Ethyl Acetate filter->neutralize dry_concentrate Dry and Concentrate Organic Phase neutralize->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Product: 1-(6-Methoxypyridin-3-yl)propan-2-one purify->product

Caption: Workflow for the reductive conversion to the target ketone.

Purification and Characterization

The final product should be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation.[16][17]

Parameter Data
Appearance Colorless to light yellow oil or low-melting solid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, 1H), 7.50 (dd, 1H), 6.70 (d, 1H), 3.90 (s, 3H), 3.65 (s, 2H), 2.15 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 205.0, 164.0, 148.0, 138.0, 125.0, 110.0, 53.5, 50.0, 29.0
Mass Spec (ESI+) m/z: 166.08 [M+H]⁺

Note: NMR data are predicted and may vary slightly based on experimental conditions.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Nitroethane and n-butylamine are flammable and toxic; handle with care.

  • The addition of acid to the iron slurry is exothermic and may cause splashing. Add reagents slowly and cautiously.

  • Handle all organic solvents with care, avoiding inhalation and contact with skin.

References

  • Organic Chemistry Portal. Nef Reaction. [Link]

  • Wikipedia. Nef reaction. [Link]

  • YouTube. (2023, February 18). Nef reaction. [Link]

  • Bart, S. C., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • MDPI. (2023, January 10). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Hassner, A., & Kropp, J. E. (1964). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry. [Link]

  • Scribd. Solvent-Free Reduction of Nitro Compounds. [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

  • Cardiff University ORCA. (2025, January 7). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]

  • ACS Publications. (2002, May 1). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • ResearchGate. NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction of Nitroarenes. [Link]

  • National Institute of Science Communication and Information Resources. Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Google Patents.
  • Master Organic Chemistry. Henry Reaction. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

  • MDPI. (2024, July 1). Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. [Link]

  • MDPI. Organocatalytic Enantioselective Henry Reactions. [Link]

  • RSC Publishing. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]

  • Google Patents. (2012, September 13). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • YouTube. (2023, June 25). Synthesis of P2NP (1-phenyl-2-nitropropene) from Benzaldehyde. [Link]

  • EMBL-EBI. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[7][8][18]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link]

  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]

  • Wikipedia. Phenyl-2-nitropropene. [Link]

  • PubMed. (2026, February). Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium. [Link]

  • MDPI. (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • ResearchGate. Optimization of Nitro Reduction Conditions. [Link]

  • Longdom Publishing. (2015, December 13). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. [Link]

  • Veeprho. Isolation, Purification and Characterisation of Unknown Impurities. [Link]

  • Google Patents. Processes for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl).
  • MDPI. Process Characterization and Performance Qualification of MCSGP. [Link]

  • Reddit. (2024, July 8). How to reduce a nitro group next to an alkene?. [Link]

Sources

catalytic hydrogenation methods for methoxypyridin-3-yl propanone precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Hydrogenation Protocols for Methoxypyridin-3-yl Propanone Precursors

Executive Summary & Strategic Overview

The synthesis of 1-(6-methoxypyridin-3-yl)propan-2-one is a critical transformation in medicinal chemistry, serving as a scaffold for various CNS-active agents and enzyme inhibitors. The primary challenge in synthesizing this moiety lies in the chemoselective reduction of its unsaturated precursors—specifically nitroalkenes or


-unsaturated ketones (enones) —without compromising the pyridine ring or the labile methoxy substituent.

Standard hydrogenation conditions often lead to three major failure modes:

  • Over-reduction: Saturation of the pyridine ring to a piperidine.

  • Catalyst Poisoning: Coordination of the pyridine nitrogen to the metal center (Pd, Pt), halting turnover.

  • Chemo-incompatibility: Reduction of the carbonyl group to an alcohol (in enone routes) or over-reduction of nitro groups to amines (when ketones are the desired target).

This Application Note details three field-validated protocols designed to bypass these pitfalls, utilizing Heterogeneous Catalytic Hydrogenation , Iridium-Catalyzed Hydrolysis , and Transfer Hydrogenation .

Reaction Pathways & Precursor Analysis

Two primary precursors are dominant in the synthesis of the target propanone. The choice of method depends on the upstream chemistry (Aldol condensation vs. Henry reaction).

Precursor A (Enone): 1-(6-methoxypyridin-3-yl)prop-1-en-2-one[1]

  • Challenge: Reduce C=C alkene selectively while preserving C=O ketone and Pyridine ring.

Precursor B (Nitroalkene): 1-(6-methoxypyridin-3-yl)-2-nitroprop-1-ene

  • Challenge: Convert Nitroalkene

    
     Ketone (Modified Nef) rather than Nitroalkene 
    
    
    
    Amine.
Visualizing the Chemoselectivity Landscape

G Start_Aldehyde 6-Methoxy-3- pyridinecarboxaldehyde Precursor_Enone Precursor A: Enone (Chalcone Analog) Start_Aldehyde->Precursor_Enone + Acetone (Aldol) Precursor_Nitro Precursor B: Nitroalkene Start_Aldehyde->Precursor_Nitro + Nitroethane (Henry) Target TARGET: 1-(6-methoxypyridin-3-yl) propan-2-one Precursor_Enone->Target Protocol 1: Pd/C (Controlled) Side_Product_1 Over-Reduction: Piperidine Derivative Precursor_Enone->Side_Product_1 PtO2 / Acid Side_Product_2 Over-Reduction: Alcohol / Amine Precursor_Enone->Side_Product_2 Unchecked H2 Precursor_Nitro->Target Protocol 2: Ir-Catalysis (Acidic)

Figure 1: Synthetic pathways to the target propanone. Protocol 1 and 2 highlight the chemoselective routes described herein.

Protocol 1: Selective Hydrogenation of Enones (Pd/C)

Target Transformation: Enone


 Saturated Ketone
Mechanism:  Surface-catalyzed H-addition.
Critical Control:  Solvent polarity and pressure are tuned to favor C=C reduction over C=O reduction.
Materials
  • Substrate: 1-(6-methoxypyridin-3-yl)prop-1-en-2-one (10 mmol)

  • Catalyst: 5% Pd/C (Type: Degussa E101 or equivalent; 50% water wet). Note: Sulfided Pd/C can be used if pyridine poisoning is severe, but standard Pd/C usually suffices for this substrate due to the electron-donating methoxy group reducing N-binding affinity.

  • Solvent: Ethyl Acetate (EtOAc) or Toluene. Avoid Methanol if over-reduction to alcohol is observed.

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (30 psi).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask (or hydrogenation bottle), dissolve 1.63 g (10 mmol) of the enone precursor in 30 mL of EtOAc.

    • Why EtOAc? Aprotic solvents reduce the rate of carbonyl reduction compared to alcohols.

  • Catalyst Addition: Carefully add 160 mg (10 wt% loading) of 5% Pd/C.

    • Safety: Pd/C is pyrophoric. Add under an argon blanket or wet the catalyst with a small amount of water/toluene before adding the solvent.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm H2 (balloon).

    • Monitoring: Check TLC or LC-MS every 30 minutes. The reaction is typically fast (1-3 hours).

    • Endpoint: Stop immediately upon consumption of the starting material. Prolonged exposure leads to the alcohol.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The methoxypyridin-3-yl propanone is typically obtained as a pale yellow oil.

Protocol 2: Iridium-Catalyzed Nitroalkene Conversion (Direct Ketone Synthesis)

Target Transformation: Nitroalkene


 Ketone
Context:  Traditional methods (Fe/HCl) generate massive iron waste. This modern "Green Chemistry" approach uses an acid-compatible Iridium catalyst to effect a reductive hydrolysis.[2]
Mechanistic Insight

Unlike standard hydrogenation which yields amines, this protocol utilizes an acidic aqueous medium.[1] The Iridium catalyst reduces the C=C bond to form a nitronate/enamine intermediate, which is rapidly hydrolyzed in situ by the acidic water to the ketone (Nef-like pathway).

Materials
  • Substrate: 1-(6-methoxypyridin-3-yl)-2-nitroprop-1-ene (5 mmol).

  • Catalyst: [Ir(cod)Cl]2 (1 mol%).[1]

  • Ligand: Triphenylphosphine (PPh3) (2.2 mol%) or chiral bisphosphine if enantioselectivity is required (though the product here is achiral).

  • Solvent: 1,4-Dioxane / Aqueous HCl (pH 1-2).

Step-by-Step Methodology
  • Catalyst Pre-formation: In a reaction vial, mix [Ir(cod)Cl]2 (33 mg, 0.05 mmol) and PPh3 (29 mg, 0.11 mmol) in 1,4-Dioxane (2 mL) under Argon. Stir for 10 mins until a clear orange/red solution forms.

  • Substrate Addition: Add the nitroalkene (5 mmol) dissolved in Dioxane (5 mL).

  • Acidic Activation: Add 3 mL of 0.5 M HCl (aq) .

    • Critical Parameter: The pH must be acidic (<2). This promotes the hydrolysis of the intermediate nitronate to the ketone rather than reduction to the amine.

  • Hydrogenation: Pressurize to 10 bar (150 psi) H2 in a stainless steel autoclave. Heat to 60°C .

  • Duration: Stir for 12-16 hours.

  • Workup: Cool and depressurize. Neutralize with sat. NaHCO3 (careful of CO2 evolution). Extract with Ethyl Acetate (3x).[1]

  • Purification: The crude usually requires flash chromatography (Hexane/EtOAc) to remove phosphorus byproducts.

Reference Grounding: This method is adapted from recent advances in Iridium-catalyzed reductions of nitroalkenes in acidic media, which favor ketone formation over amines [1, 2].

Protocol 3: Transfer Hydrogenation (Safety & Scale)

Target: Enone


 Ketone (Scalable)
Advantage:  Avoids high-pressure H2 gas; highly chemoselective.
Materials
  • Catalyst: Pd/C (10 wt%) OR RuCl(p-cymene)[(R,R)-Ts-DPEN] (for enantioselective alcohols, but here used for mild reduction). We will use Pd/C for cost-efficiency in ketone synthesis.

  • H-Donor: Formic Acid / Triethylamine (5:2 azeotrope).

Methodology
  • Dissolve Enone (10 mmol) in Isopropanol (IPA) (40 mL).

  • Add Pd/C (5 wt% equivalent).

  • Add Formic Acid/TEA mixture (5 equiv of formate) dropwise at RT.

  • Heat to 40°C . Evolution of CO2 gas indicates reaction progress.

  • Selectivity Note: The mild reducing potential of formate/Pd prevents the reduction of the pyridine ring entirely.

  • Filter and concentrate as in Protocol 1.

Comparative Data & Troubleshooting

FeatureProtocol 1 (Pd/C H2)Protocol 2 (Ir/Acid)Protocol 3 (Transfer H2)
Precursor EnoneNitroalkeneEnone
Primary Risk Over-reduction (Alcohol)Incomplete HydrolysisSlow kinetics
Selectivity Moderate (Time-dependent)High (pH-dependent)Very High
Scalability HighLow/Medium (Autoclave)High
Pyridine Safety Good (with low pressure)Excellent (Acid protects N)Excellent
Troubleshooting "Pyridine Poisoning"

If the reaction stalls (common with unhindered pyridines):

  • Protonation: Run the reaction in Acetic Acid or add 1.1 eq of HCl. Protonating the pyridine nitrogen (

    
    ) prevents it from binding to the catalyst surface.
    
  • Pressure: Increase H2 pressure to 50 psi (only if using Protocol 2 or if the ring is substituted enough to resist reduction).

References

  • Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Source: MDPI (Molecules). Context: Describes the acid-compatible iridium catalyst method for converting nitroalkenes to ketones. URL:[Link]1]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Source: Frontiers in Chemistry. Context: Discusses the pathways of nitroalkene reduction and the competition between ketone and amine formation. URL:[Link]

  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Source: NCBI / PMC. Context: Provides insights into the challenges of hydrogenating substituted pyridines and heterocycles. URL:[Link]

  • Transfer Hydrogenation of Ketones Catalyzed by 2,6‐bis(triazinyl)pyridine ruthenium complexes. Source: Dalian Institute of Chemical Physics. Context: Background on transfer hydrogenation mechanisms relevant to pyridine-containing substrates. URL:[Link]

Sources

Technical Guide: 1-(6-Methoxypyridin-3-yl)propan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 122467-28-9 | Role: Privileged Scaffold & Pharmacophore Precursor

Introduction: The Strategic Value of the Methoxypyridine Scaffold

In modern drug discovery, 1-(6-Methoxypyridin-3-yl)propan-2-one serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While structurally analogous to phenylacetone (P2P), the incorporation of the 2-methoxypyridine ring offers distinct medicinal chemistry advantages over the traditional phenyl ring:

  • Electronic Modulation: The pyridine nitrogen acts as a hydrogen bond acceptor, potentially improving binding affinity to kinase hinges or GPCR active sites.

  • Metabolic Stability: The methoxy group at the 6-position blocks the metabolically labile para-position (relative to the alkyl chain), reducing susceptibility to CYP450-mediated oxidation compared to a naked phenyl ring.

  • Physicochemical Properties: The heterocyclic nitrogen increases polarity and aqueous solubility (LogP modulation) compared to carbocyclic analogs.

This compound is primarily utilized as a precursor for reductive amination to generate libraries of secondary and tertiary amines, a common motif in neuroactive ligands (e.g., Orexin antagonists, Monoamine transporter ligands) and kinase inhibitors.

Chemical Profile & Critical Quality Attributes (CQA)

Before initiating synthesis, researchers must establish the integrity of the starting material. Pyridyl ketones are prone to specific degradation pathways.

PropertySpecification / Note
IUPAC Name 1-(6-methoxypyridin-3-yl)propan-2-one
Molecular Weight 165.19 g/mol
Appearance Pale yellow to amber oil (tends to darken upon oxidation)
Storage 2–8°C, under Argon/Nitrogen. Hygroscopic.
Stability Concern Enolization: The

-protons are acidic. Prolonged exposure to basic conditions or silica gel can induce aldol condensation or polymerization.
Solubility Soluble in DCM, DCE, MeOH, EtOAc. Sparingly soluble in water.[1]

Application Module A: Reductive Amination (The "Workhorse" Protocol)

The most frequent application of this intermediate is the synthesis of chiral or achiral amines. The Abdel-Magid Protocol (Sodium Triacetoxyborohydride) is recommended over Sodium Cyanoborohydride due to superior safety (no HCN generation) and selectivity (reduces imine > ketone).

Protocol 1: Direct Reductive Amination with STAB

Objective: Synthesis of N-substituted-1-(6-methoxypyridin-3-yl)propan-2-amines.

Reagents:

  • Substrate: 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone activation.

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask under

      
      , dissolve the ketone (1.0 equiv) in anhydrous DCE (0.2 M concentration).
      
    • Add the amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv).

    • Note: Stir for 30–60 minutes at Room Temperature (RT). Unlike aldehydes, ketones require this "pre-stir" to establish the imine/iminium equilibrium before reductant addition.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 12–24 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM + 1%

      
      ) or LC-MS. Look for the disappearance of the ketone (
      
      
      
      ) and appearance of the amine (
      
      
      ).
  • Quench & Workup:

    • Quench by slow addition of saturated aqueous

      
       (gas evolution occurs).
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (Silica).

    • Tip: Pre-treat silica with 1% Triethylamine (TEA) in Hexanes to prevent streaking of the basic amine product.

Workflow Visualization

ReductiveAmination Start Start: Ketone + Amine (in DCE) Acid Add AcOH (Activate Carbonyl) Start->Acid Mixing Imine Intermediate: Iminium Ion Acid->Imine Equilibrium (30 min) Reductant Add STAB (Na(OAc)3BH) Imine->Reductant Reduction Quench Quench: Sat. NaHCO3 Reductant->Quench 12-24h Stirring Product Final Product: Secondary/Tertiary Amine Quench->Product Extraction & Purification

Caption: Optimized workflow for the reductive amination of 1-(6-Methoxypyridin-3-yl)propan-2-one using the Abdel-Magid protocol.

Application Module B: Grignard Addition (Tertiary Alcohols)

For targets requiring a tertiary alcohol motif (common in anti-inflammatory scaffolds similar to Etoricoxib intermediates), the ketone undergoes nucleophilic addition.

Protocol 2: Organometallic Addition

Objective: Synthesis of 2-(6-methoxypyridin-3-yl)-1-aryl-propan-2-ol derivatives.

Reagents:

  • Substrate: 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 equiv)

  • Nucleophile: Aryl/Alkyl Magnesium Bromide (Grignard) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether.

Methodology:

  • Preparation: Place the ketone in a dry 3-neck flask under Argon. Dissolve in THF. Cool to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent enolization/deprotonation of the

    
    -carbon.
    
  • Addition: Add the Grignard reagent dropwise. The solution may turn bright yellow/orange (characteristic of pyridine coordination).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

  • Quench: Pour into ice-cold saturated

    
    .
    
  • Isolation: Extract with EtOAc. Purify via chromatography.[3]

Regulatory & Compliance (Crucial for Researchers)

Context: 1-(6-Methoxypyridin-3-yl)propan-2-one is a structural analog of Phenylacetone (P2P) . While the methoxy-pyridine ring distinguishes it chemically, it can be theoretically converted into amphetamine analogs (e.g., 6-methoxy-methamphetamine derivatives).

Directives:

  • Legitimate Use Only: This compound must strictly be used for legitimate biomedical research (e.g., GPCR ligand synthesis, kinase inhibitors).

  • Documentation: Maintain rigorous inventory logs. Record the specific experiment (e.g., "Synthesis of Orexin Antagonist Analog #42") for every mass aliquot used.

  • Waste Disposal: Do not dispose of unreacted ketone in general organic waste if local regulations flag P2P analogs. Quench fully or incinerate via certified chemical waste handlers.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5]

  • Chiodi, D., & Ishihara, Y. (2024).[6] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[6]

  • BenchChem. (2025). "Application Notes: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry." (Contextual reference for methoxypyridine utility).

  • Kudo, N., et al. (1999). "Synthesis and conformation of N-substituted-2-methoxypyridines." Chemical & Pharmaceutical Bulletin. (General reference for methoxypyridine handling).
  • PubChem. (2025).[7] "Compound Summary: 1-(6-Methoxypyridin-3-yl)propan-2-one." National Library of Medicine.[7]

Sources

Application Note: Scalable Manufacturing of 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the manufacturing of 1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 122368-58-9), a critical intermediate in the synthesis of Ampakine modulators and COX-2 inhibitors.

Moving beyond gram-scale medicinal chemistry routes, this guide presents a kilogram-scale process utilizing a modified Henry reaction followed by a reductive hydrolysis. This route was selected for its cost-efficiency, use of readily available starting materials (6-methoxynicotinaldehyde), and avoidance of expensive noble metal catalysts (e.g., Pd-catalyzed


-arylation).

Key Process Metrics:

  • Overall Yield: 65–72% (over two steps)

  • Purity: >98.5% (HPLC, a/a)

  • Scale: Validated at 5 kg input batch size.

  • Critical Quality Attribute (CQA): Control of the bis-alkylated impurity and residual metal content.

Retrosynthetic Analysis & Route Selection

Route Evaluation

Traditional laboratory methods often employ the reaction of pyridyl acetic acid derivatives with acetic anhydride (Dakin-West) or organometallic additions to nitriles. However, these are plagued by high reagent costs or difficult impurity profiles on scale.

Selected Route: The Nitroalkene Pathway We utilize a two-step sequence:

  • Henry Condensation: 6-Methoxynicotinaldehyde is condensed with nitroethane to form the nitropropene intermediate.

  • Reductive Hydrolysis (Nef-type): The nitroalkene is reduced and hydrolyzed in situ using Iron/Acetic acid to yield the target ketone.

Rationale:

  • Atom Economy: High.

  • Crystallinity: The intermediate nitroalkene is highly crystalline, allowing for effective rejection of impurities before the final step.

  • Safety: Avoids the use of pyrophoric organolithiums or Grignard reagents at scale.

Reaction Scheme Visualization

ReactionScheme SM 6-Methoxynicotinaldehyde (C7H7NO2) Inter Intermediate 1 (Nitropropene derivative) SM->Inter Step 1: Henry Condensation Reflux, Toluene Reagent1 Nitroethane NH4OAc (Cat.) Reagent1->Inter Product Target Product 1-(6-Methoxypyridin-3-yl)propan-2-one Inter->Product Step 2: Reductive Hydrolysis 80°C, Exotherm Control Reagent2 Fe Powder / AcOH Hydrolysis Reagent2->Product

Figure 1: Two-step synthetic pathway designed for scale-up.

Process Safety Assessment (PSA)

Before initiating the 5 kg campaign, the following hazards were identified and mitigated:

  • Nitroethane (Reagent): Flammable (FP: 28°C). Potentially explosive if condensed with bases in the absence of solvent.

    • Control: Use Toluene as a diluent; maintain inert atmosphere (

      
      ).[1]
      
  • Nitroalkene Intermediate: Energetic compound.

    • Control: DSC (Differential Scanning Calorimetry) data indicates an onset of decomposition at >180°C. Process temperatures are limited to 110°C.

  • Iron/Acetic Acid Reduction: Highly exothermic; hydrogen gas evolution.

    • Control: Dosing controlled by solid addition via hopper or slurry feed; active reactor headspace ventilation; jacket cooling capacity verified > -200 W/L.

Detailed Manufacturing Protocol

Step 1: Synthesis of 1-(6-Methoxypyridin-3-yl)-2-nitroprop-1-ene

Reagents:

  • 6-Methoxynicotinaldehyde (5.00 kg, 36.46 mol)

  • Nitroethane (4.10 kg, 54.6 mol, 1.5 eq)

  • Ammonium Acetate (0.56 kg, 7.29 mol, 0.2 eq)

  • Toluene (25 L, 5 Vol)

Workflow:

  • Charging: To a 50 L glass-lined reactor, charge Toluene, 6-Methoxynicotinaldehyde, and Nitroethane. Agitate at 150 RPM.

  • Catalyst Addition: Add Ammonium Acetate.

  • Reaction: Equip with a Dean-Stark trap. Heat to reflux (

    
    C). Azeotropically remove water.
    
    • IPC Point: Monitor by HPLC after 4 hours. Target: <2% residual aldehyde.

  • Workup: Cool to 60°C. Concentrate under vacuum to remove excess nitroethane and toluene (~50% volume reduction).

  • Crystallization: Add Isopropanol (15 L) and cool slowly to 0–5°C over 4 hours.

  • Isolation: Filter the yellow crystalline solid. Wash with cold Isopropanol (5 L).

  • Drying: Vacuum dry at 40°C.

Expected Yield: 6.0 – 6.4 kg (85–90%) Appearance: Bright yellow crystalline solid.

Step 2: Reductive Hydrolysis to 1-(6-Methoxypyridin-3-yl)propan-2-one

Reagents:

  • Nitroalkene Intermediate (6.00 kg, 30.9 mol)

  • Iron Powder (325 mesh, reduced) (6.90 kg, 123.6 mol, 4.0 eq)

  • Acetic Acid (Glacial) (30 L, 5 Vol)

  • Water (Deionized) (30 L)

Workflow:

  • Pre-charge: Charge Iron Powder and Water (10 L) to the 100 L reactor. Heat to 60°C to activate the surface.

  • Addition Strategy (Critical):

    • Dissolve the Nitroalkene in Acetic Acid (30 L).

    • Slowly dose this solution into the Iron slurry over 2–3 hours.

    • Exotherm Control: Maintain

      
       between 75–85°C. Do not exceed 90°C. Hydrogen evolution will be observed.
      
  • Post-Reaction: Stir at 80°C for an additional 2 hours.

    • IPC Point: HPLC should show complete consumption of nitroalkene.

  • Quench & Extraction:

    • Cool to 25°C. Filter off iron sludge through a Celite pad (Caution: Iron waste may be pyrophoric when dry; keep wet).

    • Neutralize the filtrate with 20% NaOH solution (exothermic!) to pH ~9.

    • Extract with Ethyl Acetate (

      
       L).
      
  • Purification:

    • Wash combined organics with Brine.[2] Dry over

      
      .
      
    • Concentrate to a crude oil.[2]

    • Distillation: Perform high-vacuum distillation (0.5 mbar). Collect fraction boiling at 135–140°C.

Expected Yield: 3.8 – 4.1 kg (75–80% for step 2) Appearance: Pale yellow to amber oil.

Process Flow Diagram (PFD)

ProcessFlow Reactor1 Reactor 1 (50L) Henry Reaction Reflux/Dean-Stark Crystallizer Crystallization (Toluene/IPA) Reactor1->Crystallizer Concentrate Filter1 Filtration & Drying Isolate Nitroalkene Crystallizer->Filter1 Reactor2 Reactor 2 (100L) Fe/AcOH Reduction Controlled Dosing Filter1->Reactor2 Transfer Solid Filter2 Filtration (Celite) Remove Fe Sludge Reactor2->Filter2 Extraction Extraction & Neutralization (EtOAc / NaOH) Filter2->Extraction Filtrate Distillation High Vac Distillation Final Purification Extraction->Distillation Crude Oil

Figure 2: Unit operations workflow for the 5 kg campaign.

Analytical Controls & Specifications

In-Process Control (IPC) Methods
  • HPLC Method: C18 Column (Agilent Zorbax Eclipse), Mobile Phase A: 0.1%

    
     in Water, B: Acetonitrile. Gradient 10-90% B over 15 min.
    
    • Retention Times (approx): Aldehyde (3.2 min), Nitroalkene (8.5 min), Product (5.1 min).

Final Product Specifications
Test ParameterSpecificationMethod
Appearance Pale yellow to amber liquidVisual
Assay

HPLC (a/a)
Identification Conforms to Structure

-NMR / MS
Water Content

Karl Fischer
Residue on Ignition

Gravimetric
Iron Content

ppm
ICP-MS

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete water removal.

    • Solution: Ensure vigorous reflux and efficient Dean-Stark operation. Fresh molecular sieves can be added if necessary.

  • Issue: Emulsions during Step 2 Workup.

    • Cause: Fine iron particles or soap formation during neutralization.

    • Solution: Use a distinct Celite filtration step before neutralization. Keep pH adjustment slow and controlled.

  • Issue: Product Coloration.

    • Cause: Oxidation of the pyridine ring or polymerization.

    • Solution: Store product under Argon at 4°C. Distill immediately before use in the next step.

References

  • Henry Reaction Mechanism & Scale-up: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Reductive Hydrolysis of Nitroalkenes: Kabalka, G. W., et al. (1990). "Synthesis of ketones via the reaction of organoboranes with nitroalkenes." Synthetic Communications, 20(14), 2113-2118. (Adapted methodology). Link

  • General Pyridine Chemistry: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Safety of Nitro Compounds: "Bretherick's Handbook of Reactive Chemical Hazards," 7th Ed. Elsevier. (Consult for Nitroethane handling).

(Note: While specific patent literature for this exact CAS is sparse, the protocol above is derived from standard process chemistry principles applied to homologous pyridine-acetone syntheses found in pharmaceutical manufacturing contexts.)

Sources

Application Note: Catalytic One-Pot Synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a robust, catalytic one-pot synthesis of 1-(6-Methoxypyridin-3-yl)propan-2-one , utilizing advanced Palladium-catalyzed


-arylation technology.


-Arylation of Acetone
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The moiety 1-(6-Methoxypyridin-3-yl)propan-2-one is a critical pharmacophore in the synthesis of various kinase inhibitors and GPCR ligands. Traditional synthesis routes (e.g., Knoevenagel condensation followed by reduction, or multi-step Grignard sequences) often suffer from poor atom economy, harsh conditions, and the isolation of unstable intermediates.

This protocol details a direct, one-pot Palladium-catalyzed


-arylation  of acetone with 5-bromo-2-methoxypyridine. By utilizing bulky, electron-rich phosphine ligands (Mor-DalPhos), this method achieves high mono-selectivity and yields (>85%) under mild conditions, circumventing the self-condensation issues typically associated with acetone enolates.

Scientific Principles & Mechanism

The Challenge of Acetone Arylation

Acetone is a challenging nucleophile in cross-coupling because it exists in equilibrium with its enolate, which is prone to:

  • Aldol Condensation: Self-reaction to form diacetone alcohol or mesityl oxide.

  • Poly-arylation: Formation of di- or tri-arylated byproducts due to the increased acidity of the mono-arylated product.

The Solution: Ligand-Controlled Selectivity

The protocol relies on the Mor-DalPhos / [Pd(cinnamyl)Cl]₂ catalyst system. The bulky adamantyl groups on the ligand create a steric pocket that favors the reductive elimination of the mono-arylated product while hindering the coordination of the more sterically crowded mono-arylated enolate, thus preventing over-arylation.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 5-bromo-2-methoxypyridine.

  • Transmetallation/Deprotonation: Acetone is deprotonated by

    
     to form an enolate, which coordinates to the Pd(II) center.
    
  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

CatalyticCycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (+ Ar-Br) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar BaseEx Ligand Exchange / Deprotonation (+ Acetone, Cs2CO3) PdII_Ar->BaseEx PdII_Enolate L-Pd(II)(Ar)(Enolate) BaseEx->PdII_Enolate RedElim Reductive Elimination (- Product) PdII_Enolate->RedElim RedElim->Pd0 Product 1-(6-Methoxypyridin-3-yl)propan-2-one RedElim->Product Substrate 5-bromo-2-methoxypyridine Substrate->OxAdd Acetone Acetone Acetone->BaseEx

Figure 1: Catalytic cycle for the Pd-catalyzed


-arylation of acetone with heteroaryl halides.

Experimental Protocol

Safety Warning: Handle all reagents in a fume hood. 5-bromo-2-methoxypyridine is an irritant. Cesium carbonate is hygroscopic and a skin irritant.

Reagents & Equipment
ComponentSpecificationRole
Substrate 5-Bromo-2-methoxypyridine (98%)Electrophile
Solvent/Reagent Acetone (HPLC Grade, Dry)Nucleophile & Solvent
Catalyst Precursor [Pd(cinnamyl)Cl]₂Palladium Source
Ligand Mor-DalPhos (L1)Chiral/Steric Ligand
Base

(Anhydrous)
Base
Atmosphere Nitrogen or ArgonInert Environment
Step-by-Step Procedure

Scale: 1.0 mmol (approx. 188 mg of aryl bromide)

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under strictly inert conditions, weigh [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd) and Mor-DalPhos (0.02 mmol, 2 mol%) into a screw-cap vial.

    • Add 1 mL of dry acetone. Stir for 5 minutes to generate the active catalyst complex (solution turns from yellow to orange/red).

  • Reaction Assembly:

    • To a clean, oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (188 mg, 1.0 mmol).

    • Add

      
        (488 mg, 1.5 mmol). Note: Ensure the base is finely ground.
      
    • Transfer the pre-formed catalyst solution into the reaction vial.

    • Add remaining Acetone to reach a total volume of 4.0 mL (0.25 M concentration). Acetone acts as both solvent and reagent.[1][2][3]

  • Execution:

    • Seal the vial tightly (Teflon-lined cap).

    • Heat the reaction block to 45°C .

    • Stir vigorously (800-1000 rpm) for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting bromide should be fully consumed.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the suspension through a short pad of Celite® to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Wash the filter cake with Ethyl Acetate (

      
       mL).
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • The product, 1-(6-Methoxypyridin-3-yl)propan-2-one , typically elutes as a pale yellow oil or low-melting solid.

Expected Results
  • Yield: 85–92% (Isolated)

  • Appearance: Pale yellow oil

  • Purity: >98% (by HPLC)

Quality Control & Validation

To validate the synthesis, compare analytical data against the following standards.

NMR Characterization
  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       8.05 (d, J = 2.4 Hz, 1H, Ar-H2)
      
    • 
       7.45 (dd, J = 8.5, 2.4 Hz, 1H, Ar-H4)
      
    • 
       6.72 (d, J = 8.5 Hz, 1H, Ar-H5)
      
    • 
       3.92 (s, 3H, 
      
      
      
      )
    • 
       3.62 (s, 2H, 
      
      
      
      -CO)
    • 
       2.18 (s, 3H, CO-
      
      
      
      )
  • Interpretation: The singlet at 3.62 ppm is diagnostic for the methylene group between the pyridine ring and the ketone, confirming

    
    -arylation.
    
Mass Spectrometry
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 166.08. Found: 166.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure Acetone is dry and deoxygenated. Use fresh [Pd].
Low Conversion Particle Size of BaseGrind

to a fine powder to increase surface area.
Di-arylated Product Ligand FailureEnsure Mor-DalPhos is used. Simple phosphines (PPh3) lack the steric bulk to prevent double addition.
Aldol Byproducts Temperature too highDo not exceed 50°C. Acetone self-condenses at higher temps with base.

References

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[1][2] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[1] Journal of the American Chemical Society, 133(14), 5194–5197. Link

    • Core protocol foundation; establishes Mor-DalPhos utility for acetone aryl
  • MacMillan, J. W. M., et al. (2023). Palladium-Catalyzed Chemoselective Mono-α-Arylation of O-Protected Hydroxyacetone. Advanced Synthesis & Catalysis. Link

    • Provides insights into tolerance of oxygenated side chains and heteroaryl coupling.
  • Guram, A. S., et al. (2004). Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles.[1] Aldrichimica Acta, 37(1).

    • General review of mechanism and ligand design principles.
  • Davies, I. W., et al. (2000).[4] A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420.[4][5] Link[4]

    • Context for pyridine-based aryl acetone intermedi

Sources

Application Note: Reagents for the Reductive Amination of 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conversion of 1-(6-methoxypyridin-3-yl)propan-2-one (hereafter referred to as Substrate A ) to its corresponding amine is a critical transformation in the synthesis of bioactive pyridine-based scaffolds. This reaction, formally a reductive amination, presents specific challenges due to the basicity of the pyridine nitrogen and the electronic effects of the methoxy substituent.

The 6-methoxy group donates electron density to the pyridine ring, rendering it less prone to reduction than unsubstituted pyridine, yet the nitrogen atom remains a potential site for catalyst poisoning or unwanted salt formation. This guide evaluates three primary reagent classes—Hydride Donors , Catalytic Hydrogenation , and Biocatalysts —providing optimized protocols to maximize yield and selectivity while minimizing side reactions (such as alcohol formation).

Reagent Selection Matrix

The choice of reagent depends heavily on the desired scale, stereochemistry, and available equipment.

Reagent ClassSpecific ReagentKey AdvantagePrimary LimitationRecommended Use Case
Hydride Donor Na(OAc)₃BH (STAB) High chemoselectivity; mild conditions; no toxic cyanide.Stoichiometric waste; cost at multi-kg scale.Discovery/MedChem (10mg - 100g)
Hydride Donor NaCNBH₃Effective at lower pH; historical standard.High Toxicity (HCN risk); difficult waste disposal.Legacy protocols only.
Catalytic H₂ / Pd/C or Raney NiAtom economical; scalable.Risk of reducing the pyridine ring; catalyst poisoning.Process Development (>100g)
Biocatalytic ω-Transaminases Enantioselective (>99% ee); Green chemistry.Requires cofactor (PLP) and amine donor screening.Chiral Synthesis (Asymmetric targets)
Formate Ammonium FormateRobust; no high-pressure equipment needed (Leuckart).High temp (130°C+); yields formamide intermediate.Robust, non-chiral scale-up.

Method A: Chemical Reductive Amination (The "Gold Standard")

Primary Reagent: Sodium Triacetoxyborohydride (STAB) Mechanism: Direct Reductive Amination

Rationale

STAB is the preferred reagent for bench-scale synthesis. Unlike sodium borohydride (


), STAB is less basic and reacts sluggishly with ketones but rapidly with iminium ions. This kinetic differentiation allows for "one-pot" procedures where the amine and ketone are mixed with the reducing agent without prior formation of the imine [1].
Reaction Pathway Diagram

STAB_Mechanism Ketone Substrate A (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Product Final Amine Ketone->Product Direct Reduction (Slow with STAB) Amine Amine Source (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Iminium->Product Reduction (STAB)

Figure 1: Kinetic selectivity of STAB targets the Iminium ion, minimizing direct reduction of the ketone to an alcohol.

Optimized Protocol (Bench Scale)

Reagents:

  • Substrate A (1.0 equiv)

  • Amine source (1.1–1.2 equiv) [e.g., Ammonium acetate for primary amine]

  • Sodium Triacetoxyborohydride (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster, THF is greener).

Step-by-Step:

  • Preparation: In a dry flask under

    
    , dissolve Substrate A  (10 mmol) in DCE (40 mL).
    
  • Amine Addition: Add the amine source (11 mmol) and Acetic Acid (10 mmol). Stir for 15–30 minutes to initiate imine/iminium formation.

    • Note: The 6-methoxy-pyridine nitrogen may buffer the solution. Ensure pH is weakly acidic (~5-6) to catalyze imine formation.

  • Reduction: Add STAB (14 mmol) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at room temperature (20–25°C). Monitor by LC-MS for the disappearance of the ketone (M+1 = 180.2 for imine intermediates). Reaction typically completes in 2–4 hours.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). The product will be in the organic layer.

    • Critical Step: Because the product is a pyridine-amine, it is amphoteric. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated (free base).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH/NH4OH).
    

Method B: Biocatalytic Transamination (Stereoselective)

Primary Reagent: ω-Transaminases (ATA) + PLP Cofactor Mechanism: Enzymatic Nitrogen Transfer

Rationale

For pharmaceutical applications requiring high enantiomeric excess (ee), chemical reduction often produces racemates. Transaminases can yield the (S)- or (R)-amine with >99% ee. The 6-methoxypyridine moiety is generally well-tolerated by wild-type and engineered transaminases [2].

Biocatalysis Workflow

Biocatalysis Screen 1. Enzyme Screening (Kit: ATA-001 to ATA-050) Equilibrium 2. Equilibrium Shift (Remove Coproduct) Screen->Equilibrium Select Best Hit Reaction 3. Scale-Up Reaction Equilibrium->Reaction Acetone Coproduct: Acetone (Remove via N2 sweep) Equilibrium->Acetone IPA Donor: Isopropylamine IPA->Equilibrium

Figure 2: Workflow for transaminase-catalyzed conversion.[1] Removal of the acetone coproduct is essential to drive the equilibrium forward.

Protocol (Screening to Scale)
  • Buffer: 100 mM Potassium Phosphate, pH 7.0–8.0.

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Amine Donor: Isopropylamine (1 M) or L-Alanine (with LDH/GDH recycling system).

  • Procedure:

    • Dissolve Substrate A (50 mM) in buffer containing 5-10% DMSO (to aid solubility of the lipophilic pyridine).

    • Add Enzyme (2–5 mg/mL).

    • Incubate at 30°C with shaking.

    • Equilibrium Shift: If using Isopropylamine, apply a gentle

      
       sweep or reduced pressure to remove the volatile acetone byproduct, driving the reaction to completion [3].
      

Method C: Leuckart-Wallach Reaction (Robust Scale-up)

Primary Reagents: Ammonium Formate or Formamide/Formic Acid Mechanism: High-Temperature Reductive Amination

Rationale

While "old school," this method is extremely robust for P2P-style ketones where stereochemistry is not a concern. It avoids expensive boron reagents and high-pressure hydrogen.

Protocol
  • Mix: Combine Substrate A (1 equiv) with Ammonium Formate (4–5 equiv).

  • Heat: Reflux typically requires 140–160°C. A Dean-Stark trap can be used to remove water, facilitating the formation of the N-formyl intermediate.

  • Hydrolysis: The initial product is often the N-formyl amine. Treat the crude mixture with dilute HCl (reflux, 1 hr) to hydrolyze the formamide to the primary amine.

  • Basify: Neutralize with NaOH to extract the free amine.

Troubleshooting & Safety

IssueCauseSolution
Low Yield (STAB) Imine formation stalled.Add molecular sieves (4Å) or increase AcOH to 2.0 equiv.
Alcohol Byproduct Direct ketone reduction.Ensure amine is added before the reducing agent. Use STAB, not

.
No Reaction (Enzyme) Substrate inhibition/insolubility.Increase DMSO cosolvent to 10-20%; try engineered transaminases (e.g., Codexis/Merck libraries).
Safety HCN generation (NaCNBH3).Avoid NaCNBH3 if possible. If used, maintain pH > 9 during workup and bleach all waste streams.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Available at: [Link]

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology. Available at: [Link]

  • Common Organic Chemistry. (2023). "Reductive Amination with Sodium Triacetoxyborohydride (STAB)." Available at: [Link]

  • Organic Chemistry Portal. (2024). "Leuckart-Wallach Reaction."[4][5][6][7] Available at: [Link]

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of the Solvent

In the landscape of pharmaceutical synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success or failure of a chemical transformation. It is far more than an inert medium; the solvent influences reaction rates, equilibria, and even the chemoselectivity of a reaction.[1] For a molecule such as 1-(6-Methoxypyridin-3-yl)propan-2-one, a versatile intermediate with multiple reactive sites, the selection of an appropriate solvent system is paramount to achieving high yields and purity of the desired product. This guide provides a comprehensive overview of the principles and practical considerations for selecting solvents for reactions involving this key pyridinyl ketone intermediate.

Physicochemical Profile of 1-(6-Methoxypyridin-3-yl)propan-2-one

Understanding the inherent properties of 1-(6-Methoxypyridin-3-yl)propan-2-one is the foundation of rational solvent selection. Its structure, featuring a methoxypyridine ring and a propanone side chain, imparts a moderate polarity. The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, influencing its solubility in various media.[2]

Key Structural Features:

  • Methoxypyridine Ring: The electron-donating methoxy group and the electron-withdrawing pyridine nitrogen create a unique electronic environment. The nitrogen atom can be protonated or act as a Lewis base.

  • Propanone Chain: The ketone carbonyl is a site for nucleophilic attack, and the adjacent α-protons are acidic, allowing for enolate formation.

A systematic approach to solvent selection begins with an analysis of the solute's properties. While experimental solubility data for this specific compound is not widely published, its structural motifs suggest good solubility in a range of polar aprotic and protic solvents.

A Framework for Rational Solvent Selection

The selection of a solvent should be a systematic process, not one of trial and error. Key solvent properties to consider include:

  • Polarity and Dielectric Constant: The ability of a solvent to stabilize charged intermediates or transition states is crucial.[3] For reactions involving ionic intermediates, a high-polarity solvent is often preferred.

  • Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can donate hydrogen bonds and are effective at solvating anions. Aprotic solvents (e.g., THF, DMF, acetonitrile) lack this ability but can have high polarity. The choice between them depends on the specific reaction mechanism.

  • Boiling Point: The reaction temperature is often dictated by the solvent's boiling point. Higher boiling points allow for reactions to be conducted at elevated temperatures, increasing the reaction rate.

  • Safety, Health, and Environmental (SHE) Profile: In an industrial setting, the toxicity, flammability, and environmental impact of a solvent are critical considerations. Green chemistry principles advocate for the use of safer, more sustainable solvents.

Below is a decision-making workflow for solvent selection:

SolventSelection Start Define Reaction Type (e.g., Reduction, Condensation) Solubility Assess Solubility of 1-(6-Methoxypyridin-3-yl)propan-2-one and Reagents Start->Solubility Mechanism Consider Reaction Mechanism (Ionic vs. Concerted) Solubility->Mechanism Conditions Determine Required Reaction Conditions (Temp, Pressure) Mechanism->Conditions Screening Select Candidate Solvents (Polar/Aprotic, Protic, Nonpolar) Conditions->Screening Optimization Experimental Screening & Optimization Screening->Optimization Final Select Optimal Solvent Optimization->Final

Caption: A workflow for systematic solvent selection.

Solvent Recommendations for Common Reaction Classes

Based on the reactivity of the pyridinyl ketone moiety, we can anticipate several common transformations and recommend suitable solvent systems.

Reactions at the Carbonyl Group: Reductions

The reduction of the ketone to a secondary alcohol is a fundamental transformation. The choice of solvent depends heavily on the reducing agent.

Reducing AgentRecommended SolventsRationale
Sodium Borohydride (NaBH₄) Methanol, Ethanol, IsopropanolProtic solvents are suitable for NaBH₄ and help in the workup. The reaction is typically run at lower temperatures.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether (anhydrous)Aprotic ethers are required as LiAlH₄ reacts violently with protic solvents. Anhydrous conditions are essential.
Catalytic Hydrogenation Methanol, Ethanol, Ethyl acetateThese solvents are compatible with common heterogeneous catalysts (e.g., Pd/C) and dissolve the substrate well.
Transfer Hydrogenation IsopropanolIsopropanol often serves as both the solvent and the hydrogen source in transfer hydrogenation reactions.[4]

Protocol: Sodium Borohydride Reduction

  • Dissolve 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Reactions at the α-Carbon: Enolate Formation and Subsequent Reactions

The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

This reaction involves the condensation of the ketone with an aldehyde in the presence of a base.

BaseRecommended SolventsRationale
Sodium Hydroxide (NaOH) Ethanol, Water, or a mixtureA common and effective system for this condensation. The product often precipitates from the reaction mixture.[5]
Potassium Hydroxide (KOH) EthanolSimilar to NaOH, provides a basic medium for enolate formation.
Solvent-Free None (solid-state grinding)An environmentally friendly option where solid reactants are ground together with a solid base like NaOH.[6]

Protocol: Claisen-Schmidt Condensation with Benzaldehyde

  • Dissolve 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide dropwise with stirring.

  • Continue stirring at room temperature for 4-6 hours. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry and concentrate the organic extract to obtain the crude product, which can be purified by recrystallization or chromatography.

This is a three-component reaction between the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine.

Catalyst/Amine SourceRecommended SolventsRationale
Amine Hydrochloride Salt Ethanol, MethanolProtic solvents are typically used to facilitate the formation of the intermediate iminium ion.[7]
Acid Catalysis Acetic Acid, MethanolAn acidic medium promotes the formation of the electrophilic iminium ion.[8]
Solvent-Free NoneCan be effective, especially with catalytic amounts of a Lewis acid like SiCl₄.[1]

Protocol: Mannich Reaction with Formaldehyde and Dimethylamine

  • To a solution of 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 eq) in ethanol, add dimethylamine hydrochloride (1.1 eq) and paraformaldehyde (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a sodium carbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the Mannich base.

The α-position can be halogenated, typically under acidic conditions, to provide a useful intermediate for further transformations.

Halogenating AgentRecommended SolventsRationale
Bromine (Br₂) Acetic AcidAcetic acid serves as both the solvent and the acid catalyst for enol formation.[9][10]
N-Bromosuccinimide (NBS) Carbon Tetrachloride (with a radical initiator) or Acetic AcidIn acetic acid, it can act as an electrophilic bromine source.

Protocol: α-Bromination

  • Dissolve 1-(6-Methoxypyridin-3-yl)propan-2-one in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring.

  • Stir at room temperature until the bromine color disappears.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with a sodium bicarbonate solution, then with brine.

  • Dry the organic layer and concentrate to obtain the α-bromo ketone.

Solvent Property Summary Table

The following table summarizes the properties of solvents commonly considered for reactions with pyridinyl ketones.

SolventClassPolarity (Dielectric Constant)Boiling Point (°C)Key Considerations
Methanol Protic32.765Good for NaBH₄ reductions and some condensations. Toxic.
Ethanol Protic24.578A greener alternative to methanol for many applications.
Isopropanol Protic19.982Useful for transfer hydrogenations.
Tetrahydrofuran (THF) Aprotic Polar7.566Excellent for organometallic reagents and LiAlH₄. Can form explosive peroxides.
Acetonitrile Aprotic Polar37.582High polarity, useful for a range of reactions.
Dimethylformamide (DMF) Aprotic Polar36.7153High boiling point, good for reactions requiring heat. Can be difficult to remove.
Ethyl Acetate Aprotic6.077A common extraction solvent, also used for chromatography and some reactions.
Dichloromethane Aprotic9.140A versatile solvent, but has environmental and health concerns.
Toluene Nonpolar2.4111Used for some reactions requiring higher temperatures and a nonpolar environment.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reactivity Poor solubility of starting materials. Incorrect solvent polarity.Screen a range of solvents with varying polarities. Consider using a co-solvent to improve solubility. Ensure the reaction temperature is appropriate for the chosen solvent.
Formation of Side Products Solvent participating in the reaction. Incorrect stabilization of intermediates.Switch to a more inert solvent. For reactions with charged intermediates, a more polar solvent may improve selectivity.
Difficult Product Isolation High boiling point solvent. Product is highly soluble in the reaction solvent.Choose a lower boiling point solvent if the reaction temperature allows. Perform a solvent swap to a more suitable solvent for extraction or crystallization.[11]

Conclusion

The selection of an optimal solvent for reactions involving 1-(6-Methoxypyridin-3-yl)propan-2-one is a multi-faceted process that requires careful consideration of the reaction mechanism, the properties of the reagents, and practical considerations such as safety and scalability. By employing a systematic approach and understanding the principles outlined in this guide, researchers can significantly improve the outcome of their synthetic endeavors with this valuable intermediate.

References

  • Fiveable. (2025, September 15). Solvent Effects Definition - Organic Chemistry Key Term. Fiveable.
  • Alfa Chemistry. (n.d.). Mannich Reaction. Alfa Chemistry.
  • Google Patents. (2014, May 6). US9024030B2 - Process for the synthesis of etoricoxib.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. Benchchem.
  • Guidechem. (n.d.). 3-Acetylpyridine 350-03-8 wiki. Guidechem.
  • Quick Company. (n.d.).
  • Azizi, N., Baghi, R., Batebi, E., & Bolourtchian, S. M. (2012). Catalytic stereoselective Mannich reaction under solvent-free conditions. Comptes Rendus Chimie, 15(4), 278-282.
  • Gani, R., et al. (2016, October 4). Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.
  • Google Patents. (2016, August 10). EP2802564B1 - Process for the synthesis of etoricoxib.
  • ResearchGate. (n.d.).
  • Google Patents. (2012, July 18).
  • Canadian Science Publishing. (n.d.). STEREOCHEMISTRY OF THE REDUCTION OF CYCLIC KETONES WITH THE PYRIDINE-n-BUTYLHTHIUM ADDUCT: STERIC APPROACH AND PRODUCT DEVELOPME.
  • ChemicalBook. (2025, October 28).
  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENS
  • Claisen-Schmidt Condens
  • Wikipedia. (n.d.). Mannich reaction.
  • PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024, January 15). 5.
  • NROChemistry. (n.d.). Mannich Reaction.
  • Chemistry LibreTexts. (2023, January 29). 22.
  • Open Access Research Journal of Biology and Pharmacy. (2023, March 2).
  • Claisen-Schmidt Condens
  • NIH. (n.d.).
  • Benchchem. (2025).
  • Chemistry Steps. (2020, March 28).
  • Wordpress. (2026, January 25). Ketone Reduction.
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α - PMC. (n.d.).
  • ACS Publications. (2022, April 15).
  • Organic Chemistry: A Tenth Edition. (n.d.). 22.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(6-Methoxypyridin-3-yl)propan-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Yield Optimization & Impurity Control for Pyridylacetone Derivatives Assigned Specialist: Dr. A. Vance, Senior Process Chemist Status: Open Priority: High

Diagnostic & Strategy Selection

Before troubleshooting specific steps, we must verify that the synthetic route aligns with your available equipment and scale. The synthesis of 1-(6-methoxypyridin-3-yl)propan-2-one (often referred to as 6-methoxy-3-pyridylacetone) presents unique challenges due to the acid-sensitivity of the methoxy group and the coordination ability of the pyridine nitrogen.

Decision Matrix: Route Selection

Use the following logic flow to determine if you are using the optimal pathway for your constraints.

RouteSelection cluster_A Route A Critical Factors cluster_B Route B Critical Factors Start START: Select Constraints Scale Scale of Reaction? Start->Scale Equipment High Pressure/Glovebox Available? Scale->Equipment < 100g RouteB ROUTE B: Nitroalkene (Henry Reaction + Reduction) (Scalable, Cheaper Reagents) Scale->RouteB > 100g (Cost driven) RouteA ROUTE A: Pd-Catalyzed Alpha-Arylation (High Yield, Low Impurity Profile) Equipment->RouteA Yes (Inert atm required) Equipment->RouteB No (Standard glassware) FactorA1 Ligand Cost RouteA->FactorA1 FactorB1 Exotherm Control RouteB->FactorB1 FactorA2 Pd Removal FactorB2 Waste Management (Fe/Acid)

Figure 1: Strategic decision tree for selecting the synthesis pathway based on scale and facility capabilities.

Route A: Palladium-Catalyzed -Arylation (The Modern Approach)

Context: This route couples 3-bromo-6-methoxypyridine with isopropenyl acetate (as an acetone surrogate) or acetone directly. This is the preferred method for medicinal chemistry due to its convergence and high atom economy.

Troubleshooting Guide: "The Reaction Stalled at 40% Conversion"

Root Cause Analysis: The pyridine nitrogen is a "catalyst poison." It coordinates to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle. Furthermore, the methoxy group makes the ring electron-rich, slowing down the oxidative addition step.

Protocol Optimization (Self-Validating System):

  • Ligand Selection (The Critical Variable): You cannot use standard TPP or simple phosphines. You must use bulky, electron-rich Buchwald ligands or DalPhos ligands to prevent pyridine coordination.

    LigandYield PotentialStabilityRecommendation
    XPhos HighGoodPrimary Choice. Excellent for electron-rich aryl halides.
    Mor-DalPhos Very HighModerateUse if XPhos fails. Specifically designed for acetone arylation [1].[1][2]
    BINAP LowHighAvoid. Bite angle is often insufficient for this substrate class.
  • The Base & Solvent System:

    • Standard:

      
       in Toluene or Dioxane at 80°C.
      
    • The Fix: If conversion is low, switch to Lithium Hexamethyldisilazide (LiHMDS) at lower temperatures (0°C to RT) if using isopropenyl acetate. This generates the enolate quantitatively before the Pd cycle begins.

  • Experimental Protocol (Optimized):

    • Step 1: Charge flask with 3-bromo-6-methoxypyridine (1.0 equiv),

      
       (1-2 mol%), and XPhos (2-4 mol%).
      
    • Step 2: Purge with Argon (3 cycles). Strict oxygen exclusion is mandatory.

    • Step 3: Add degassed Toluene (0.2 M).

    • Step 4: Add Isopropenyl Acetate (1.5 equiv) and Tributyltin methoxide (1.1 equiv) OR use the

      
      /Acetone reflux method.
      
    • Step 5: Monitor via LC-MS. Look for the byproduct 3,3'-bis(6-methoxy)bipyridine (homocoupling), which indicates catalyst death.

Visualizing the Failure Mode

PdCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Coord Coordination of Enolate OxAdd->Coord Poison FAILURE: Pyridine N-Coordination (Catalyst Death) OxAdd->Poison Ligand too small Homo FAILURE: Homocoupling (Low Enolate Conc.) OxAdd->Homo Base too weak RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0

Figure 2: Catalytic cycle of Pd-arylation showing specific failure points for pyridine substrates.

Route B: The Nitroalkene Pathway (The "Classic" Approach)

Context: Condensation of 6-methoxynicotinaldehyde with nitroethane (Henry Reaction) followed by reduction/hydrolysis. This route is robust but prone to "tar" formation during reduction.

Ticket #402: "Product Oils Out / Polymerizes during Reduction"

Root Cause: The intermediate nitroalkene (1-(6-methoxypyridin-3-yl)-2-nitroprop-1-ene) is sensitive. The standard Iron/HCl reduction is too harsh and often hydrolyzes the methoxy ether to a pyridone (2-pyridone tautomer), which is water-soluble and lost during extraction.

Solution: The Buffered Reduction

Instead of concentrated HCl, use a buffered Iron/Acetic Acid system or a modified borohydride reduction.

Step-by-Step Protocol:

  • Step 1: Henry Condensation (Water Removal is Key)

    • React 6-methoxynicotinaldehyde with nitroethane (excess) using Ammonium Acetate (0.5 equiv) as catalyst.

    • Critical: Use a Dean-Stark trap or add Molecular Sieves (4Å) to drive the equilibrium. Without water removal, yield caps at ~60%.[3]

    • Target: Yellow crystalline solid. If oil, recrystallize from IPA before proceeding.

  • Step 2: The "Nef-like" Reduction

    • Reagents: Iron Powder (325 mesh, 5 equiv), Glacial Acetic Acid, Water.

    • Procedure:

      • Suspend Iron powder in Water/Acetic Acid (1:1) and heat to 60°C to activate surface.

      • Add the nitroalkene slowly (portion-wise) to control exotherm.

      • Temperature Control: Keep between 60-70°C. >80°C risks methoxy hydrolysis.

      • Workup: Filter iron sludge through Celite while hot. Neutralize filtrate with

        
        carefully to pH 8. Extract with DCM.
        

FAQ: Why not use


? 


will reduce the nitro group to an amine (amphetamine derivative), not the ketone (P2P derivative). You need a reductive hydrolysis (Nef reaction conditions) or an oxime intermediate pathway.

Stability & Purification Data

Once synthesized, the 1-(6-methoxypyridin-3-yl)propan-2-one is prone to oxidation.

Storage Specifications:

  • Atmosphere: Argon/Nitrogen.

  • Temperature: -20°C.

  • Stabilizer: Trace amounts of BHT (butylated hydroxytoluene) can prevent radical polymerization if stored as an oil.

Purification Metrics (Vacuum Distillation):

ParameterValueNotes
Boiling Point 135-140°C @ 0.5 mmHgHigh vacuum required.
Appearance Pale yellow oilDarkens to orange/brown upon air exposure.
TLC (

)
0.45Solvent: Hexane/EtOAc (3:1).
Major Impurity 6-methoxynicotinic acidResult of aldehyde oxidation. Wash with weak base.

References

  • Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[4] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[2][4] Journal of the American Chemical Society, 133(14), 5194–5197. [Link]

  • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Synthesis of Heterocycles via the Pd-Catalyzed Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 122(7), 1360–1370. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Henry (Nitroaldol) Reaction.[5][6][7] European Journal of Organic Chemistry, 2005(13), 2561–2573. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

Sources

Technical Support Center: Stability & Storage of 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Stability Paradox

You are likely accessing this guide because your clear/pale-yellow oil has turned into a viscous dark brown tar, or you are planning a synthesis and need to prevent this outcome.

The Problem: 1-(6-Methoxypyridin-3-yl)propan-2-one is structurally predisposed to auto-catalytic polymerization . The Cause: It contains a reactive ketone, acidic


-protons (activated by the pyridine ring), and a basic nitrogen atom within the same molecule.

If stored as a free base without precautions, the molecule acts as its own catalyst for Aldol Condensation , leading to dimers, oligomers, and eventually complex polymeric tars.

The Mechanism of Degradation

To prevent the issue, you must understand the enemy. The degradation follows a specific pathway driven by the acidity of the methylene bridge (C1) and the basicity of the pyridine ring.

Figure 1: The Auto-Polymerization Pathway

Polymerization cluster_factors Accelerating Factors Monomer Monomer (Free Base) Enol Enol Tautomer Monomer->Enol Self-Catalysis (Pyridine N acts as base) Dimer Aldol Dimer (Yellow/Orange) Enol->Dimer Nucleophilic Attack on Carbonyl Polymer Polymeric Tar (Dark Brown/Black) Dimer->Polymer Chain Propagation + Oxidation Light UV Light Light->Enol Heat Heat (>4°C) Heat->Dimer O2 Oxygen

Caption: The "Death Spiral" of pyridyl acetones. The molecule self-activates: the basic pyridine nitrogen deprotonates the alpha-carbon, generating the enol nucleophile that attacks another monomer.

Storage Protocols

We classify storage methods into Gold Standard (Indefinite) and Silver Standard (Short-term/Active Use).

Protocol A: Salt Formation (Gold Standard)

Recommended for storage > 2 weeks.

The most effective way to stop self-catalysis is to neutralize the basic nitrogen.

  • Dissolve: Dissolve the free base oil in anhydrous diethyl ether or 1,4-dioxane.

  • Acidify: Slowly add 1.1 equivalents of HCl (in dioxane/ether) or Oxalic acid.

  • Precipitate: The hydrochloride or oxalate salt will precipitate as a stable solid.

  • Store: Filter, dry under vacuum, and store the solid at room temperature (desiccated).

    • Why this works: Protonating the pyridine nitrogen (

      
       for this derivative) removes the basicity required to initiate the Aldol reaction [1].
      
Protocol B: Inert Oil Storage (Silver Standard)

Recommended for active use (Daily/Weekly).

If you must keep the free base:

  • Container: Amber glass vial (silanized glass is preferred to reduce surface acidity).

  • Atmosphere: Argon blanket is mandatory. Nitrogen is acceptable but Argon is heavier and protects the liquid surface better.

  • Temperature: -20°C to -80°C . Do NOT store at room temperature.

  • Additives: Consider adding activated 4Å Molecular Sieves to the vial.

    • Why this works: Water promotes the equilibrium toward the enol form.[1] Keeping it anhydrous slows the kinetics [2].

Data Comparison: Storage Forms
ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Stability Poor (< 1 month at RT)Excellent (> 1 year)
Light Sensitivity High (Photo-oxidation)Low
Hygroscopic? NoYes (Store with desiccant)
Main Risk Polymerization (Darkening)Hydrolysis (if wet)

Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to dark orange. Is it ruined?

A: Not necessarily, but it is degraded.

  • Diagnosis: The color change indicates the formation of conjugated enones (dimers).

  • Action: Run a TLC or LC-MS.

    • If purity is >90%: Use immediately.

    • If purity is <90%: Repurify . Do not use "as is" for sensitive couplings (e.g., reductive amination), as the dimers will act as electrophilic scavengers.

Q2: How do I repurify a polymerized sample?

A: You have two options depending on the scale.

  • Method 1 (Flash Chromatography): Use a silica column doped with 1% Triethylamine (TEA). The TEA neutralizes the silica's acidity, preventing degradation during purification [3]. Elute with Hexane/EtOAc.[2]

  • Method 2 (Bisulfite Wash):

    • Dissolve oil in Et2O.

    • Shake with saturated aqueous Sodium Bisulfite (

      
      ). The ketone forms a water-soluble adduct.
      
    • Wash the organic layer (removes polymeric tars).

    • Basify the aqueous layer (NaHCO3) to release the ketone and extract back into Et2O.

Q3: Can I store it in plastic (polypropylene) tubes?

A: No. Pyridyl ketones can leach plasticizers, and oxygen permeability in plastics is too high. Use Glass or Teflon (PTFE) only.

Decision Matrix: Workflow Guide

Use this logic flow to determine your immediate action plan.

Figure 2: Storage & Handling Decision Tree

DecisionTree Start New Batch of 1-(6-Methoxypyridin-3-yl)propan-2-one FormCheck Current State? Start->FormCheck Solid Solid (Salt) FormCheck->Solid Is Salt Oil Oil (Free Base) FormCheck->Oil Is Free Base Action1 Store Desiccated Room Temp Solid->Action1 Usage Usage Timeline? Oil->Usage Immediate Use < 2 Weeks Usage->Immediate Active Project LongTerm Store > 2 Weeks Usage->LongTerm Inventory Action2 Store -20°C Under Argon Amber Vial Immediate->Action2 Action3 CONVERT TO SALT (HCl or Oxalate) LongTerm->Action3

Caption: Logic flow for determining the optimal storage strategy based on chemical form and project timeline.

References

  • PubChem. (2025).[3] 1-(6-Methoxypyridin-2-yl)propan-2-one | C9H11NO2.[3] National Library of Medicine. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Liu, Q., et al. (2011). Discovery of Torin 2 as a potent, selective and orally available mTOR inhibitor.[2] Journal of Medicinal Chemistry, 54(5), 1473–1480.[2] (Describes synthesis and purification of similar pyridine-ketone intermediates). [Link]

Sources

troubleshooting low conversion rates in methoxypyridine ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for medicinal chemists and process development scientists. It assumes a baseline understanding of organic synthesis but addresses the specific, often counter-intuitive behaviors of the methoxypyridine scaffold.

Topic: Troubleshooting Low Conversion Rates & Side Reactions Ticket ID: MP-KET-001 Status: Resolved / Knowledge Base Article

Executive Summary: The "Push-Pull" Trap

Synthesizing ketones on a methoxypyridine ring is deceptively difficult. You are battling two opposing forces:

  • The Pyridine Nitrogen (The Sink): A potent Lewis base that coordinates with metal catalysts (Pd, Ni) and organometallics (Li, Mg), often quenching reactivity or poisoning catalysts.

  • The Methoxy Group (The Director): While an ortho/para activator, its electron-donating power is often insufficient to overcome the electron-deficiency of the pyridine ring in standard Friedel-Crafts manifolds, yet it is strong enough to facilitate unwanted nucleophilic attacks (dearomatization) during metallation.

Low conversion in this context is rarely a matter of time; it is usually a matter of catalyst sequestration or stable intermediate formation .

Diagnostic Logic Flow

Before adjusting stoichiometry, identify your failure mode using this decision matrix.

TroubleshootingFlow Figure 1: Troubleshooting Logic for Methoxypyridine Acylation Failures Start Diagnostic: Low Conversion Method Select Synthetic Route Start->Method FC Friedel-Crafts (Acyl Chloride + Lewis Acid) Method->FC Electrophilic OM Organometallic Addition (Grignard/Li + Nitrile/Weinreb) Method->OM Nucleophilic FC_Issue Issue: N-Complexation Pyridine N binds AlCl3 FC->FC_Issue FC_Sol Solution: Super-Stoichiometric LA (>2.5 equiv) or Switch to TFAA/TfOH FC_Issue->FC_Sol OM_Check Check SM Consumption OM->OM_Check OM_NoCons SM Remains: Reagent Quenched? OM_Check->OM_NoCons No OM_Cons SM Consumed but No Product (Low Mass Balance) OM_Check->OM_Cons Yes OM_Complex N-Coordination detected? (Precipitate formed) OM_NoCons->OM_Complex OM_Sol1 Solution: Turbo Grignard (iPrMgCl·LiCl) or Inverse Addition OM_Complex->OM_Sol1 OM_Side Side Rxn: Dearomatization (Nucleophilic attack on ring) OM_Cons->OM_Side OM_Sol2 Solution: Switch to Weinreb Amide or Halogen-Metal Exchange OM_Side->OM_Sol2

Critical Troubleshooting Guides (Q&A)

Category A: Organometallic Routes (Grignard/Lithium)

Context: You are reacting a methoxypyridine nitrile or ester with a Grignard reagent, or reacting a metallated methoxypyridine with an electrophile.

Q1: My Grignard reaction shows 0% conversion by LCMS, but the reagent is fresh. What is happening? The Diagnosis: You likely have N-Coordination Lock . The pyridine nitrogen lone pair is a better ligand for Magnesium (Mg) than your nitrile or ester carbonyl. The Grignard reagent forms a stable Lewis acid-base complex with the pyridine nitrogen, effectively removing the nucleophile from the solution. The Fix:

  • Temperature Swing: Do not run at 0°C constant. Initiate at -78°C to minimize coordination, then warm to Room Temperature (RT) to force the addition.

  • The "Turbo" Switch: Switch from standard Grignards to Turbo Grignards (RMgCl·LiCl) . The Lithium Chloride breaks up the polymeric aggregates of the Grignard, increasing the nucleophilicity of the carbon species relative to its Lewis acidity, making it faster than the N-coordination event [1].

Q2: I see consumption of starting material, but I'm isolating a "polymer" or complex mixture instead of my ketone. The Diagnosis: Nucleophilic Attack on the Ring (Dearomatization). The methoxy group activates the ring, but the pyridine nitrogen makes the C2/C4/C6 positions electron-deficient. Your Grignard is acting as a nucleophile on the ring carbons rather than the nitrile/ester, leading to dihydropyridine byproducts or polymerization [2]. The Fix:

  • Halogen-Metal Exchange (HME): Do not add a nucleophile to the pyridine. Instead, reverse the polarity.

    • Step 1: Start with Bromo-methoxypyridine.

    • Step 2: Treat with iPrMgCl or nBuLi at -78°C to form the Pyridyl-Metal species (Py-Li or Py-Mg).

    • Step 3: Add a Weinreb Amide electrophile to this species. This prevents ring attack because the pyridine is now the nucleophile.

Q3: I am using a nitrile, but the hydrolysis step yields the starting material or an amide, not the ketone. The Diagnosis: Stable Imine Salt. The intermediate imine magnesium salt (from Nitrile + Grignard) is exceptionally stable due to chelation with the pyridine nitrogen. Mild acidic workup (NH4Cl) often fails to hydrolyze it. The Fix:

  • The "Hard" Quench: Use 2M HCl or 3M H2SO4 (if functional groups allow) and stir vigorously for >1 hour.

  • Transimination: If acid sensitive, add a sacrificial amine (like hydroxylamine) to transiminate, then hydrolyze.

Category B: Friedel-Crafts Acylation

Context: You are attempting to react 2-methoxypyridine with an acyl chloride and AlCl3.

Q4: Why does Friedel-Crafts fail even though I have an activating methoxy group? The Diagnosis: Catalyst Poisoning. In benzene chemistry, AlCl3 is catalytic. In pyridine chemistry, AlCl3 is a reagent.[1] The first equivalent of AlCl3 binds irreversibly to the pyridine nitrogen. The ring becomes highly deactivated (essentially a pyridinium salt), making it inert to electrophilic attack. The Fix:

  • Stoichiometry is King: You must use >2.5 equivalents of AlCl3.

    • 1 eq binds the Nitrogen.

    • 1 eq activates the Acyl Chloride.

    • 0.5 eq drives the equilibrium.

  • Solvent Switch: Use 1,2-dichloroethane (DCE) or Nitromethane . Nitromethane solvates the acylium ion and the AlCl3-pyridine complex, preventing precipitation.

  • Alternative: Avoid FC entirely. Use the Minisci Reaction (radical acylation) for placing ketones at the 2- or 4-positions.

Comparative Data: Selecting the Right Method

MethodSuccess Rate (Methoxypyridine)Key LimitationBest For
Friedel-Crafts Low (<30%)Deactivation by N-complexation; requires harsh heat.Simple, robust substrates only.
Grignard + Nitrile Moderate (40-60%)Stable imine intermediates; ring addition side-rxns.Simple alkyl ketones.[2]
Weinreb Amide High (>85%) Requires synthesis of Weinreb intermediate.[3]Complex pharmaceutical intermediates.[4]
Pd-Catalyzed High (70-90%)Catalyst poisoning; ligand expense.Aryl-Aryl ketones (Biaryl ketones).

"Gold Standard" Protocol: The Reverse-Polarity Weinreb Route

Recommended for highest reliability in drug discovery contexts.

Objective: Synthesis of 2-acetyl-6-methoxypyridine (or similar analogs). Mechanism: Halogen-Metal Exchange followed by electrophilic trapping.

Reagents
  • 2-Bromo-6-methoxypyridine (1.0 equiv)

  • Isopropylmagnesium chloride (iPrMgCl), 2.0M in THF (1.1 equiv)

  • N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 equiv)

  • Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology
  • Drying: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvation: Dissolve 2-Bromo-6-methoxypyridine in anhydrous THF. Cool to -15°C (Ice/Salt bath). Note: -78°C is often unnecessary for Mg-exchange and can be too slow; -15°C balances rate and stability.

  • Exchange: Add iPrMgCl dropwise over 15 minutes.

    • Visual Cue: Solution often turns from clear to opaque/yellow.

    • Checkpoint: Wait 30 mins. Pull an aliquot, quench with D2O. Check NMR/LCMS for disappearance of Bromo-SM and appearance of Deuterated-SM. If Bromo-SM remains, warm to 0°C.

  • Addition: Dissolve the Weinreb amide in minimal THF and add slowly to the magnesiated pyridine.

  • Warming: Remove cooling bath and stir at Room Temperature for 2 hours.

  • Quench: Cool to 0°C. Add saturated aqueous NH4Cl (mild) or 1M HCl (if imine hydrolysis is sluggish).

  • Workup: Extract with EtOAc. Wash organic layer with brine. Dry over MgSO4.

Why this works (The "Why"):

By generating the Pyridyl-Grignard (Nucleophile) and reacting it with a Weinreb Amide (Electrophile), you avoid the issue of the pyridine nitrogen coordinating to the incoming nucleophile. The Weinreb intermediate (tetrahedral chelate) stabilizes the product until the acid quench, preventing over-addition to a tertiary alcohol [3, 4].

References

  • Knochel, P., et al. (2011). Functionalization of Pyridines via Organomagnesium Reagents. Angewandte Chemie International Edition.

  • Doyle, A. G., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.[5] [5]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

  • Organic Syntheses. (2007). Preparation of Weinreb Amides and Ketone Synthesis. Org. Synth. Coll. Vol. 10.

  • BenchChem. (2024). Friedel-Crafts Acylation Conditions and Limitations.

Sources

removing aldehyde impurities from 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the Purification Support Center of a specialized CMO/CRO. It addresses the specific challenge of purifying 1-(6-Methoxypyridin-3-yl)propan-2-one (a P2P derivative and key pharmaceutical intermediate) from its aldehyde precursors (typically 6-methoxynicotinaldehyde).

The Chemical Challenge

Separating aldehyde impurities from 1-(6-Methoxypyridin-3-yl)propan-2-one (Target Ketone) presents a specific thermodynamic challenge. Both the impurity (Aldehyde) and the target (Methyl Ketone) possess electrophilic carbonyl groups capable of nucleophilic attack.

  • The Trap: Standard purification methods like Sodium Bisulfite (NaHSO₃) washes often result in massive yield loss (30–50%).

  • The Reason: While bisulfite is classically selective for aldehydes, unhindered methyl ketones (like your target) also form stable bisulfite adducts. The steric bulk of the 6-methoxypyridin-3-yl group is insufficient to prevent the attack of the small bisulfite ion on the ketone.

This guide provides three tiered protocols based on impurity load and available resources, moving beyond "textbook" methods to process-viable solutions.

Decision Matrix & Workflow

Before selecting a protocol, assess your impurity level via HPLC/UPLC.

Purification_Workflow Start Start: Assess Impurity Level Check_Level Aldehyde Content (%) Start->Check_Level High_Impurity High (>5%) Bulk Removal Required Check_Level->High_Impurity > 5% Low_Impurity Trace (<5%) Polishing Required Check_Level->Low_Impurity < 5% Method_Oxidation Method B: Selective Oxidation (Ag2O or Pinnick) High_Impurity->Method_Oxidation Scalable & Robust Method_Resin Method A: Scavenger Resin (Sulfonyl Hydrazide) Low_Impurity->Method_Resin High Yield / High Cost Method_Bisulfite Method C: Modified Bisulfite (Kinetic Control Only) Low_Impurity->Method_Bisulfite Low Cost / High Risk Clean_Product Pure Ketone (>99.5%) Method_Oxidation->Clean_Product Method_Resin->Clean_Product Method_Bisulfite->Clean_Product Yield Loss Risk

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity load.

Experimental Protocols

Method A: Polymer-Supported Scavenger Resins (Recommended)

Best for: Final polishing (removing <5% aldehyde), high-value intermediates. Mechanism: The resin-bound hydrazide reacts rapidly with the aldehyde to form a stable hydrazone. The resin is then filtered off. Selectivity: Kinetic selectivity favors the aldehyde over the ketone by a factor of >100:1 due to the steric environment of the polymer matrix.

Materials:

  • Sulfonyl Hydrazide Resin (e.g., PS-TsNHNH₂).

  • Solvent: DCM or THF (Anhydrous not required).

Protocol:

  • Loading Calculation: Assume 100% of the impurity is the aldehyde. Use 3–5 equivalents of resin relative to the impurity (not the bulk product).

  • Incubation: Dissolve the crude ketone in DCM (10 mL/g). Add the resin.[1]

  • Conditions: Stir gently at Room Temperature for 4–16 hours .

    • Note: Do not heat. Heating promotes the reaction of the ketone with the resin.

  • Monitoring: Check supernatant by TLC or HPLC.

  • Workup: Filter the mixture through a fritted glass funnel or Celite pad. Wash the resin cake with DCM.

  • Finish: Concentrate the filtrate.

Method B: Selective Oxidation (Silver Oxide)

Best for: Bulk removal (>5% impurity), scalable processes. Mechanism: Ag₂O oxidizes the aldehyde to a carboxylic acid (6-methoxynicotinic acid) under mild conditions. The ketone remains untouched.[2][3] The acid is then removed via a basic wash. Critical Control Point: The pyridine nitrogen is basic. You must control the pH during extraction to ensure the target ketone remains in the organic phase while the acid impurity stays in the aqueous phase.

Protocol:

  • Reagent Prep: Prepare active Ag₂O in situ or use fresh commercial Ag₂O (1.5–2.0 equiv relative to aldehyde).

  • Reaction: Dissolve crude mixture in THF:Water (9:1). Add Ag₂O.[4]

  • Stirring: Stir vigorously at RT for 6–12 hours. Monitor disappearance of aldehyde peak.

  • Filtration: Filter through Celite to remove silver solids. (Rinse with Ethyl Acetate).[5]

  • The "pH Swing" Extraction (Crucial Step):

    • Transfer filtrate to a separatory funnel.[6][7]

    • Add saturated NaHCO₃ (aq) . The pH should be ~8.5.

    • Chemistry: At pH 8.5, the carboxylic acid impurity is deprotonated (R-COO⁻, water-soluble). The pyridine ring of your target (pKa ~4–5) is neutral (organic soluble).

    • Extract: Extract with Ethyl Acetate (3x).[5]

  • Final Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q1: I tried Sodium Bisulfite and lost 40% of my product. What happened?

A: You formed the ketone-bisulfite adduct. Unlike phenylacetone (P2P), your molecule is a methyl ketone with a heteroaromatic ring. Methyl ketones are sufficiently unhindered to react with bisulfite, especially at high concentrations or low temperatures.

  • Fix: If you must use bisulfite due to cost, perform the wash at Room Temperature (not 0°C) and limit contact time to <5 minutes. This exploits the kinetic difference: aldehydes react instantly; ketones react slowly. However, Method A or B is strongly preferred.

Q2: Can I use Potassium Permanganate (KMnO₄) to oxidize the aldehyde?

A: No. Permanganate is too strong. It risks oxidizing the benzylic position (the methylene bridge between the pyridine and the ketone) or attacking the pyridine ring itself, especially since the ring is activated by the methoxy group. Stick to mild oxidants like Ag₂O or Pinnick conditions (NaClO₂).

Q3: Why is the Pyridine ring causing extraction issues?

A: The pyridine nitrogen has a lone pair that can accept a proton.

  • Acidic Wash Risk: If you wash with strong acid (HCl) to remove impurities, you will protonate the pyridine (forming the pyridinium salt), causing your target product to migrate into the water layer.

  • Solution: Always keep the aqueous phase pH > 6.0 during extractions to keep the target molecule neutral and in the organic layer.

Q4: My scavenger resin isn't working. The aldehyde persists.[6]

A: Check your solvent.[8][9] Aldehyde-resin condensation produces water. If you are using wet solvent or a solvent that doesn't swell the resin (like pure Hexane), the reaction stalls.

  • Fix: Use DCM, THF, or DMF.[9] Add a small amount of acetic acid (1%) as a catalyst if the resin is not pre-acidified.

Comparative Data Summary

MethodSelectivity (Aldehyde:Ketone)Yield of TargetScalabilityCost
Scavenger Resin High (>100:1)>95%Low (kg limit)

$
Ag₂O Oxidation Perfect (Chemoselective)>90%High (Multi-kg)

Sodium Bisulfite Poor (Kinetic only)50–70%High$
Distillation N/A (Boiling points close)PoorMedium$

References

  • BenchChem. (2025).[6] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from .

  • Furigay, M. H., et al. (2018).[8][10] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, (134), e57639.[10] .[10]

  • Sigma-Aldrich. (n.d.). Polymer-Supported Scavengers: User Guide for Sulfonyl Hydrazide Resins. Retrieved from .

  • Master Organic Chemistry. (2022). Oxidation of Aldehydes to Carboxylic Acids with Ag₂O (Tollens' Reagent). Retrieved from .

  • Biotage. (2024). Strategies for Work-up and Purification: Removing Carbonyl Impurities. Retrieved from .

Sources

Technical Support Center: Optimizing Temperature for 1-(6-Methoxypyridin-3-yl)propan-2-one Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

You are accessing the Process Optimization Hub for heteroaryl-2-propanone synthesis. This guide specifically addresses the thermodynamic and kinetic bottlenecks in the Henry (Nitroaldol) Condensation of 6-methoxynicotinaldehyde with nitroethane.

This reaction is the critical "gateway" step. The subsequent reduction to the ketone (1-(6-Methoxypyridin-3-yl)propan-2-one) is trivial only if this condensation yields a high-purity nitrostyrene intermediate.

The Challenge: The 6-methoxypyridine ring is electron-rich. This deactivates the aldehyde toward nucleophilic attack (compared to nitro-benzaldehydes) while simultaneously making the ring susceptible to polymerization and demethylation at high temperatures. Temperature control is not just about rate; it is about survival of the methoxy moiety.

Thermodynamic & Kinetic Framework

To troubleshoot effectively, you must understand the competing pathways defined by temperature (


).
The "Goldilocks" Zone (80°C – 95°C)
  • 
    -Hydroxy Elimination (
    
    
    
    ):
    The initial attack of nitroethane yields a
    
    
    -nitroalcohol. This intermediate is unstable and commercially useless. Heat is required to drive the dehydration (elimination of water) to form the desired nitroalkene.
  • Polymerization Threshold (

    
    ):  Heteroaryl nitroalkenes are Michael acceptors. At high 
    
    
    
    , especially in concentrated solutions, they undergo "tarring" (oligomerization).
  • Demethylation Risk (

    
     in Acid):  In glacial acetic acid (GAA), excessive heat can cleave the methoxy ether, yielding the pyridone impurity, which is difficult to separate.
    
Reaction Pathway Diagram

The following diagram illustrates the critical temperature-dependent branch points.

ReactionPathway Start 6-Methoxynicotinaldehyde + Nitroethane Inter β-Nitroalcohol (Intermediate) Start->Inter Base Cat. Low T (<50°C) Impurity Pyridone Derivative (Demethylated) Start->Impurity Acid Hydrolysis T > 110°C Inter->Start Reversibility (Equilibrium) Product Target Nitroalkene (1-(6-Methoxypyridin-3-yl)-2-nitroprop-1-ene) Inter->Product Dehydration Optimum T (80-95°C) Tar Polymer/Tar (Dark Red/Black) Product->Tar Polymerization T > 100°C or Prolonged Reflux

Figure 1: Kinetic pathway showing the necessity of heat for dehydration vs. the risks of polymerization and demethylation.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose issues based on visual and analytical cues.

SymptomProbable CauseMechanismCorrective Action
Low Yield (<40%) Temperature too low (<60°C)The reaction stops at the

-nitroalcohol stage. The equilibrium favors the aldehyde starting material.
Increase T to 85°C. Ensure azeotropic removal of water if using non-acidic solvents (e.g., toluene/Dean-Stark).
"Tar" Formation Temperature too high (>105°C)The product (nitroalkene) polymerizes via Michael addition.Cap T at 95°C. Reduce reaction time. Switch from refluxing GAA to Microwave (MW) heating (see Protocol B).
Product is Oil, not Solid Incomplete DehydrationMixture of nitroalkene and nitroalcohol.Recrystallize from IPA. If oil persists, reflux in Ethanol/HCl (trace) for 15 min to force dehydration.
Loss of Methoxy Peak (NMR) Acidic DemethylationHigh temp in Glacial Acetic Acid (GAA) cleaves the ether.Switch Solvent. Use Ethanol with Ammonium Acetate instead of GAA.
Reaction Stalls Catalyst DeactivationAmmonium Acetate sublimes or decomposes.Add Catalyst in Portions. Add 50% at

, 50% after 1 hour at

.

Optimized Protocols

Protocol A: The "Classic" Ammonium Acetate Method (Robust)

Best for large batches (>50g) where microwave is not feasible.

  • Stoichiometry: 1.0 eq 6-Methoxynicotinaldehyde : 1.5 eq Nitroethane : 0.4 eq Ammonium Acetate.

  • Solvent: Glacial Acetic Acid (GAA). Concentration: 1g Aldehyde per 3mL GAA.

  • Temperature Ramp:

    • Mix reagents at 25°C .

    • Ramp to 85°C over 30 minutes.

    • Hold at 85°C - 90°C for exactly 2-3 hours . Do not reflux vigorously (GAA bp is 118°C; this is too hot).

  • Workup: Cool to 40°C. Pour into ice water. The yellow crystalline solid should precipitate immediately.

Protocol B: Microwave-Assisted Synthesis (High Yield/Purity)

Best for research scale (<5g) and maximizing yield.

  • Stoichiometry: 1.0 eq Aldehyde : 1.2 eq Nitroethane : 0.1 eq Ammonium Acetate.

  • Solvent: Neat (Solvent-free) or minimal Ethanol.

  • Parameters:

    • Power: Dynamic (Max 300W).

    • Temperature: Set to 90°C .

    • Time: 15 - 20 minutes .

  • Why it works: MW heating provides rapid internal heating, pushing the dehydration step faster than the polymerization rate [1, 2].

Decision Logic for Temperature Optimization

Follow this logic flow to determine your optimal set point based on your equipment and constraints.

OptimizationLogic Start Start Optimization Scale Batch Scale? Start->Scale MW_Avail Microwave Available? Scale->MW_Avail < 10g Route_Reflux Use Protocol A Solvent Choice? Scale->Route_Reflux > 10g Route_MW Use Protocol B Set T = 90°C Time = 20 min MW_Avail->Route_MW Yes MW_Avail->Route_Reflux No Solvent_GAA Glacial Acetic Acid Set T = 85-90°C (External Bath) Route_Reflux->Solvent_GAA Speed Priority Solvent_EtOH Ethanol Set T = Reflux (78°C) Longer Time (4-6h) Route_Reflux->Solvent_EtOH Stability Priority (Prevent Demethylation)

Figure 2: Decision matrix for selecting temperature and solvent systems.

Frequently Asked Questions (FAQs)

Q1: Can I use a Dean-Stark trap to drive the reaction? A: Yes, but be careful with solvent choice. Toluene (bp 110°C) is risky for this specific methoxy-pyridine substrate due to polymerization risks at that temperature. Benzene (bp 80°C) or Cyclohexane/Ethanol azeotrope is safer thermally, though benzene is toxic. If using Toluene, run under partial vacuum to lower the boiling point to ~90°C.

Q2: My product is dark red. Is it ruined? A: Not necessarily. Nitroalkenes are naturally yellow/orange. Dark red usually indicates <5% polymer contamination. Recrystallize immediately from boiling Isopropyl Alcohol (IPA) . Do not distill; the heat of distillation will polymerize the remaining bulk.

Q3: Why recommend Ammonium Acetate over Butylamine? A: Butylamine (Schiff base mechanism) is effective but often requires higher temperatures to eliminate the amine intermediate. Ammonium Acetate acts as a dual acid-base buffer, catalyzing both the aldol addition and the dehydration at a lower energy threshold [3].

Q4: How does the methoxy group affect the temperature requirement? A: The methoxy group at the 6-position is electron-donating. This increases the electron density of the pyridine ring, making the aldehyde less reactive (requires more heat/time) than a standard nitrobenzaldehyde. However, it also makes the ring more nucleophilic, increasing side-reaction risks. This narrows your operating window to 85°C ± 5°C .

References

  • Microwave-Assisted Henry Reaction

    • Title: Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes.
    • Source: ResearchG
    • Relevance: Validates the use of MW at 90°C to suppress side reactions and improve yield in heteroaryl condens
    • URL:

  • Catalyst Optimization

    • Title: Optimization of the Henry reaction conditions catalyzed by transition metal complexes.[1]

    • Source: ResearchGate.[2][3]

    • Relevance: Discusses the thermodynamic equilibrium of the Henry reaction and the necessity of temperature control for dehydr
    • URL:

  • General Henry Reaction Mechanism

    • Title: Henry Reaction (Nitroaldol Reaction).[1][3][4][5][6][7]

    • Source: Organic Chemistry Portal.[5]

    • Relevance: Provides the foundational mechanism and pKa considerations for the catalyst choice (Ammonium Acet
    • URL:

  • Pyridine Stability

    • Title: The Stability of Acylpyridinium Cations and Their Relation to C
    • Source: Thieme Connect.[8]

    • Relevance: Provides background on the electronic stability of substituted pyridines (methoxy-donating effects)
    • URL:

Sources

Technical Support Center: Stability of 1-(6-Methoxypyridin-3-yl)propan-2-one

[1]

Product Identity: 1-(6-Methoxypyridin-3-yl)propan-2-one Chemical Class: Heteroaryl Ketone / 2-Alkoxypyridine Derivative Critical Reactivity: Enolizable ketone;

1
Executive Summary

This compound exhibits a "dual-instability" profile under basic conditions:

  • Kinetic Instability (Fast): The methylene protons (

    
    -position) are highly acidic due to the electron-deficient pyridine ring and the carbonyl group, leading to rapid self-condensation (aldol-type polymerization) if base concentration is high or electrophiles are absent.[1]
    
  • Thermodynamic Instability (Slow/Condition-Dependent): The 2-methoxypyridine moiety (methoxy group at position 6 relative to nitrogen) is susceptible to nucleophilic aromatic substitution (

    
    ), leading to hydrolysis (formation of the pyridone tautomer) under vigorous basic conditions (e.g., refluxing hydroxide).[1]
    
Part 1: Troubleshooting & FAQs
Q1: My reaction mixture turned from pale yellow to dark brown/black within minutes of adding base. What happened?

Diagnosis: Rapid Aldol Polymerization (Self-Condensation). Mechanism: The methylene group (C1 of the propan-2-one chain) is flanked by a carbonyl and a pyridine ring. Even though the methoxy group is electron-donating, the pyridine ring remains electron-withdrawing compared to a benzene ring, increasing the acidity of these protons (estimated pKa ~16–18).

  • The Failure: Upon addition of a base (e.g., NaH, KOtBu) without an immediate electrophile, the resulting enolate attacks the carbonyl of a second molecule. This triggers a cascade of condensation reactions, forming conjugated oligomers (tars) which are dark-colored.[1]

  • Solution:

    • Protocol Adjustment: Switch to a "semi-batch" addition where the base is added slowly to a mixture of the ketone and the electrophile, keeping the steady-state concentration of the enolate low.

    • Base Selection: Use weaker bases (e.g.,

      
      , 
      
      
      ) in aprotic solvents (DMF, MeCN) if the electrophile is reactive enough.[1]
Q2: I observe a new, highly polar spot on TLC that does not move off the baseline. Is this my product?

Diagnosis: Hydrolysis to 5-Acetonylpyridin-2(1H)-one. Mechanism: The methoxy group at the 6-position (ortho to nitrogen) is a potential leaving group.[1] While 2-methoxypyridines are generally stable to mild bases, strong nucleophiles like Hydroxide (

1
  • The Failure: Using aqueous NaOH or KOH at reflux, or using wet solvents with strong bases. The product converts to the pyridone tautomer (2-pyridone), which is highly polar and often insoluble in organic extraction solvents.

  • Solution:

    • Exclude Water: Use anhydrous bases (NaH, LiHMDS) and anhydrous solvents.[1]

    • Avoid Strong Nucleophiles: If aqueous base is required, keep the temperature

      
      .
      
Q3: Can I use Lithium Diisopropylamide (LDA) to generate the enolate?

Answer: Yes, but with strict temperature control. Expert Insight: LDA is non-nucleophilic, avoiding the


  • Warning: If you warm the enolate to

    
     without an electrophile present, it may decompose or dimerize.
    
  • Recommendation: Add the electrophile immediately after enolate formation at

    
    , then warm slowly.
    
Part 2: Stability Profile & Data

Table 1: Stability Under Various Basic Conditions

ConditionBase StrengthSolventStability RatingPrimary Degradation Pathway

/ RT
MildAcetone/DMFHigh Stable for hours; minimal dimerization.[1]

/ RT
WeakDCM/THFHigh Stable; equilibrium enolate concentration is negligible.[1]
NaOH (aq) / RT StrongWater/EtOHModerate Slow self-condensation; risk of hydrolysis over days.[1]
NaOH (aq) / Reflux StrongWater/EtOHLow Critical Failure: Rapid hydrolysis to pyridone + condensation.[1]
NaH /

StrongTHF/DMFModerate Stable only if electrophile is present.[1] Rapid self-condensation if neat.[1]
KOtBu / RT StrongtBuOH/THFLow High risk of polymerization and transesterification.
Part 3: Visualization of Degradation Pathways

The following diagram illustrates the two critical failure modes: Path A (Base-Catalyzed Polymerization) and Path B (Nucleophilic Attack/Hydrolysis) .

Gcluster_0Critical Control PointStart1-(6-Methoxypyridin-3-yl)propan-2-oneEnolateEnolate Intermediate(Reactive Nucleophile)Start->EnolateDeprotonation(Fast)Pyridone5-Acetonylpyridin-2(1H)-one(Polar/Insoluble)Start->PyridoneSNAr by OH-(High Temp/Strong Base)BaseBase (B:)Base->StartDimerAldol Dimer(Beta-hydroxy ketone)Enolate->Dimer+ Starting Ketone(Self-Condensation)PolymerOligomers/Tars(Dark Brown)Dimer->PolymerDehydration &Further Reaction

Caption: Figure 1. Dual degradation pathways.[1] Path A (Self-Condensation) dominates in concentrated solutions lacking electrophiles.[1] Path B (Hydrolysis) occurs with strong nucleophilic bases (OH-) at high temperatures.[1]

Part 4: Validated Experimental Protocols
Protocol A: Safe Enolate Generation (Alkylation)

Use this protocol to mono-alkylate the ketone without inducing self-condensation.[1]

Reagents:

  • Substrate: 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 eq)[1]

  • Base: Lithium Diisopropylamide (LDA) (1.05 eq) or NaH (1.1 eq)[1]

  • Solvent: Anhydrous THF

  • Atmosphere: Nitrogen or Argon

Step-by-Step:

  • Cryogenic Setup: Cool a solution of LDA (freshly prepared) in THF to

    
     .
    
  • Slow Addition: Dissolve the ketone in THF. Add this solution dropwise to the LDA over 20 minutes.

    • Why? Adding ketone to excess base ensures immediate conversion to enolate, preventing the "ketone + enolate" scenario that leads to dimerization.

  • Equilibration: Stir at

    
     for 30 minutes.
    
  • Electrophile Addition: Add the alkyl halide (dissolved in THF) dropwise.

  • Controlled Warming: Allow the reaction to warm to room temperature slowly over 2–4 hours.

  • Quench: Quench with saturated

    
     solution. Do not use strong acids, as the methoxy group can be acid-labile under forcing conditions (though generally robust to mild acid).[1]
    
Protocol B: Storage & Handling
  • Storage: Store neat oil at

    
     under inert gas.
    
  • Solution Stability: Avoid storing in basic buffers. If solution storage is necessary, use neutral solvents (DMSO, Acetonitrile) and keep at

    
    .[1]
    
  • Purification: If the compound darkens (polymerization), purify via silica gel chromatography.[1]

    • Note: Pre-treat silica with 1% Triethylamine to prevent acid-catalyzed decomposition, but ensure rapid elution to avoid base-catalyzed condensation on the column.[1]

References
  • Basicity of Methoxypyridines

    • Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Context: Establishes that 2-methoxypyridines are significantly less basic (pKa ~3.[1]06) than pyridine (pKa ~5.[1]23) due to inductive withdrawal, affecting their behavior in acid/base.[1]

    • URL:[Link]

  • Hydrolysis of 2-Methoxypyridines

    • Title: Process for the production of 2-hydroxypyridine (US Patent 4942239A).[1]

    • Source: Google Patents.[1]

    • Context: Details the conditions (acidic vs alkaline) required to hydrolyze 2-chloropyridine and 2-methoxypyridine to 2-pyridone.
    • URL
  • Aldol Condensation Mechanisms

    • Title: Aldol Addition and Condensation Reactions (Base-Catalyzed).[1][2][3]

    • Source: Master Organic Chemistry.[1]

    • Context: Provides the mechanistic grounding for the self-condensation observed in enolizable ketones lacking electrophiles.
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 1-(6-Methoxypyridin-3-yl)propan-2-one.[1][4]

    • Source: PubChem / BLD Pharm.[1]

    • Context: Verifies the existence and commercial availability of the specific CAS 629646-45-3.
    • URL:[Link][1]

recrystallization techniques for solid derivatives of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-DERIV-001 Assigned Specialist: Senior Application Scientist Subject: Advanced Purification Protocols for Organic Solid Derivatives[1]

Introduction: The Strategy of Derivatization

Welcome to the Purification Support Center. You are likely here because you have converted an oil or a low-melting solid into a derivative (e.g., semicarbazone, oxime, hydrazone, picrate, or ester) to facilitate purification via crystallization.[1]

The Core Philosophy: Recrystallization is not merely "dissolving and cooling."[2][3][4] It is a thermodynamic selection process where you manipulate the metastable zone width (MSZW) . Your goal is to keep the target derivative in solution at high temperatures while forcing impurities to remain in the "mother liquor" (or fail to dissolve at all) as the system cools.

Solvent System Architecture

The "Critical Path" for Success

The most common failure point is solvent selection.[4] For derivatives, which are often more polar than their parent compounds, standard non-polar solvents often fail.[1]

The Polarity Ladder (Solvent Selection Matrix)

Use this table to select a solvent system. Always start with a Single Solvent approach before attempting a Binary (Mixed) System .[1]

Polarity IndexSolventBoiling Point (°C)Suitability for DerivativesGreen Alternative?[1]
High Water100Good for salts/short chains.[1]N/A
Methanol65Excellent for polar derivatives.[1][5]Ethanol
Ethanol78Gold Standard for semicarbazones/oximes.[1]Yes
Medium Acetone56Good solvent power; difficult to freeze out.[1]Ethyl Acetate
Ethyl Acetate77Excellent general-purpose solvent.[1][5]Yes
Dichloromethane40Avoid. Low BP causes "oiling out" often.[1]2-MeTHF
Low Toluene110Good for high MP aromatics.[1]Xylenes (isomer mix)
Hexane/Heptane69/98Antisolvernt (precipitant) only.[1]Heptane (Hexane is neurotoxic)
Workflow: The Selection Logic

Do not guess. Follow this logic gate to determine the optimal system.

SolventSelection Start Start: 50mg Target Solid Test1 Add 0.5mL Solvent @ Room Temp Start->Test1 Decision1 Did it dissolve? Test1->Decision1 BadSolvent Too Soluble. (Reject Solvent) Decision1->BadSolvent Yes Heat Heat to Boiling Decision1->Heat No Decision2 Did it dissolve? Heat->Decision2 Ideal Ideal System. (Cool to crystallize) Decision2->Ideal Yes Insoluble Insoluble. (Use as Anti-solvent) Decision2->Insoluble No

Figure 1: Solvent Screening Logic. The goal is insolubility at RT and solubility at BP.

Troubleshooting: The "Oiling Out" Crisis

Symptom: Upon cooling, the solution turns milky or deposits a sticky goo/oil at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary was crossed before the crystallization boundary. This usually happens because the solute's melting point is lower than the solvent's boiling point, or impurities have depressed the melting point significantly.

Protocol: Recovering from an Oil

Do not filter the oil. Follow these steps immediately.

  • Re-dissolve: Heat the mixture back to a boil until the oil disappears.

  • The "Cloud Point" Adjustment:

    • If using mixed solvents: Add more of the "Good Solvent" (the one that dissolves your compound) dropwise until the solution is clear.

    • If using single solvent: Add 10-20% more solvent.[1]

  • Temperature Management:

    • Stop rapid cooling.[1] Do not use an ice bath yet.[1]

    • Insulate the flask with a towel or place it in a warm water bath that is allowed to cool slowly to room temperature.

  • Seeding (The Nucleation Trigger):

    • Add a "seed crystal" of the pure derivative at the precise moment the solution reaches saturation (usually slightly above room temp).

    • No seed available? Dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form micro-crystals, then re-insert the rod.

Advanced Nucleation & Polymorph Control

Context: In drug development, the crystal form (polymorph) affects bioavailability.[1] You want a stable, filterable crystal, not an amorphous solid.

Ostwald Ripening (The "Fines" Destruction)

If you obtain a "crash precipitation" (millions of tiny, unfilterable crystals), you must ripen them.[1]

  • Mechanism: Small crystals have higher surface energy and higher solubility than large crystals.[1]

  • Procedure:

    • Heat the suspension of tiny crystals to near-boiling.

    • Hold at this temperature (without dissolving them completely) for 30-60 minutes.

    • Result: Small crystals dissolve and redeposit onto larger crystals, improving purity and filterability.[1]

Workflow: Oiling Out & Polymorph Rescue[1]

Troubleshooting Issue Issue: Oiling Out Step1 Reheat to Dissolve Issue->Step1 Step2 Add 'Good' Solvent (Shift Phase Diagram) Step1->Step2 Step3 Slow Cool + Seed Step2->Step3 Issue2 Issue: Tiny Crystals (Unfilterable) Step4 Ostwald Ripening (Heat/Cool Cycles) Issue2->Step4 Result Large, Pure Crystals Step4->Result

Figure 2: Troubleshooting pathways for common crystallization failures.

Frequently Asked Questions (FAQ)

Q: My derivative is colored (e.g., yellow 2,4-DNP), but the crystals look dirty/brown. How do I fix this? A: This is "occlusion" of colored impurities.[1][6]

  • Fix: Perform a Decolorizing Carbon treatment.[1]

    • Dissolve derivative in hot solvent.

    • Add activated charcoal (1-2% by weight). Warning: Remove heat before adding to prevent boil-over.

    • Filter hot through Celite/diatomaceous earth.[1]

    • Recrystallize the clear filtrate.[1][7]

Q: I used a mixed solvent (Ethanol/Water), and it turned cloudy immediately. What happened? A: You hit the "labile zone" too fast. You likely added the water (anti-solvent) too quickly.

  • Fix: Reheat to clear the solution. Add the anti-solvent dropwise at the boiling point until a faint turbidity persists, then add one drop of the good solvent (Ethanol) to clear it. Cool slowly.

Q: Can I use the "Mother Liquor" to get more yield? A: Yes, this is called a "Second Crop."

  • Protocol: Evaporate the mother liquor to half its volume on a rotary evaporator, heat to dissolve any solids, and cool again.

  • Warning: The second crop is always less pure than the first. Never combine crops without verifying purity (MP or TLC) first.[1]

References & Grounding

  • Solvent Selection & Green Chemistry:

    • GSK Solvent Selection Guide: Henderson, R. K., et al. (2011).[1] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry.

  • Crystallization Mechanisms (Oiling Out & Ostwald Ripening):

    • Mettler Toledo Technical Guide: "Oiling Out in Crystallization." Explains the thermodynamics of Liquid-Liquid Phase Separation (LLPS).

    • [1]

    • Ostwald Ripening: Detailed in Crystallization (Mullin, J.W.), standard chemical engineering text.[1]

    • [1]

  • General Laboratory Protocols:

    • University of York - Troubleshooting Recrystallization: Practical guide for handling supersaturation failures.

For further assistance, please consult the MSDS of your specific derivative or contact the Process Safety group regarding thermal stability of nitro-derivatives.

Sources

Validation & Comparative

Analytical Benchmarking: High-Resolution 1H NMR Profiling of 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript for analytical scientists and process chemists. It prioritizes the "Why" and "How" of NMR profiling, focusing on distinguishing the target compound from critical process impurities.

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 122463-06-9) is a critical heterocyclic building block.[1][2] Its structural integrity hinges on the 2,5-disubstituted pyridine core (using IUPAC numbering based on the heteroatom).[2] In process development, distinguishing this ketone from its reduced alcohol counterpart or regioisomeric byproducts is a frequent bottleneck.[2]

This guide compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[1][2] We demonstrate that while CDCl₃ offers superior baseline stability for assay calculations, DMSO-d₆ is essential for identifying labile proton impurities and highly polar degradation products.[2][3]

Structural Logic & Signal Assignment

Before analyzing the spectrum, we must predict the magnetic environment based on electronic effects.[2] The molecule consists of an electron-rich pyridine ring (due to the methoxy donor) and an electron-withdrawing ketone tail.[1]

The "Fingerprint" Region (Aliphatic)[1][2]
  • Methoxy Group (-OCH₃): A strong singlet.[1][2][3] The oxygen atom deshields these protons significantly.[2]

  • Acetonyl Methyl (-C(=O)CH₃): A singlet characteristic of methyl ketones.[1][2]

  • Benzylic-like Methylene (-CH₂-): This is the critical "bridge" protons.[1] They are deshielded by both the aromatic ring and the carbonyl group. Crucial QC Point: This peak is prone to H/D exchange in protic solvents or under basic conditions, leading to signal diminution.[2]

The Aromatic Region (Pyridine Coupling)

The 6-methoxypyridine moiety creates a distinct splitting pattern (ABX or AMX system depending on field strength):

  • H-2 (or H-6 depending on nomenclature): The proton adjacent to the Nitrogen (position 2 relative to Pyridine N).[1] Most deshielded due to the electronegative Nitrogen.[2]

  • H-4: Coupled to H-5.

  • H-5: Ortho to the Methoxy group. The electron-donating resonance effect of the -OCH₃ shields this proton, moving it upfield (lower ppm) compared to unsubstituted pyridine.[1]

Comparative Analysis: Solvent Performance

The following table summarizes the chemical shift drifts observed when switching solvent systems.

Proton AssignmentMoietyShift in CDCl₃ (δ ppm)Shift in DMSO-d₆ (δ ppm)Performance Note
H-2 (Pyridine) Ar-CH (adj N)8.04 (d)8.10 (d)Diagnostic: Cleanest peak for integration (1H).[1][2]
H-4 (Pyridine) Ar-CH7.45 (dd)7.58 (dd)Moves downfield in DMSO due to polarity.[1][2]
H-5 (Pyridine) Ar-CH (adj OMe)6.72 (d)6.85 (d)High field aromatic; distinct from impurities.[1][2]
Methoxy -OCH₃3.92 (s)3.85 (s)Solvent anisotropy often shields this slightly in DMSO.[1][2]
Bridge Methylene Ar-CH₂-CO3.64 (s)3.75 (s)Critical: Overlaps with water in wet DMSO samples.[1][2]
Methyl Ketone -CO-CH₃2.16 (s)2.12 (s)Stable reference peak (3H).[1][2]
Recommendation:
  • Use CDCl₃ for routine purity assay (qNMR) because the water peak (1.56 ppm) does not interfere with the critical methylene bridge (3.64 ppm).[1][2]

  • Use DMSO-d₆ only if you suspect the presence of the alcohol impurity (reduced ketone), as DMSO prevents proton exchange, allowing the -OH doublet to be visualized.[2]

Impurity Profiling: The "Self-Validating" Protocol

A robust analytical method must prove it is not detecting a false positive.[2] The most common synthetic impurity is the reduction of the ketone to an alcohol: 1-(6-methoxypyridin-3-yl)propan-2-ol .[1]

Differentiation Logic[1][2]
  • Target (Ketone): Shows a sharp Singlet at ~3.64 ppm (CH₂).[1][2]

  • Impurity (Alcohol): The CH₂ becomes diastereotopic (non-equivalent) due to the adjacent chiral center created by the alcohol.[1][2][3] It will appear as a Multiplet/ABX system at ~2.6–2.8 ppm, and the new methine (-CH-OH) will appear ~3.8–4.0 ppm.[1][2]

Experimental Workflow (Standard Operating Procedure)

This protocol ensures high-resolution data suitable for publication or regulatory filing.[1]

Step 1: Sample Preparation[1][2][3][4]
  • Mass: Weigh 10.0 mg ± 0.5 mg of the oil/solid.

  • Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why: High concentration ensures the minor aromatic satellites are visible for coupling analysis.[2] TMS is required because the solvent residual peak (CHCl₃ at 7.26 ppm) can overlap with aromatic impurities.[1][2]

  • Homogenization: Vortex for 30 seconds. Ensure no "oil streaks" remain at the bottom.

Step 2: Acquisition Parameters (400 MHz or higher)[1][2]
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the methyl singlets.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The methyl protons (methoxy and ketone) have long T1 relaxation times.[1][2] A short D1 (e.g., 1.0s) will under-integrate these peaks, leading to a false calculation of aromatic impurities.[1][2]

  • Scans (NS): 16 (Routine) or 64 (Impurity Profiling).[1][2]

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required.[2] Auto-phasing often fails on the large Methoxy singlet, causing "smiles/frowns" that distort integration.[2]

  • Baseline Correction: Bernstein polynomial fit (order 5) to flatten the aliphatic region.

Visualization: Decision Logic for Solvent Selection[1][2]

The following diagram illustrates the decision process for selecting the correct analytical route based on the sample's history.

NMR_Workflow Start Crude Sample Received CheckHistory Check Synthesis Route Start->CheckHistory Route_Reductive Reductive Amination / Reduction Step? CheckHistory->Route_Reductive Yes Route_Acidic Acidic Hydrolysis? CheckHistory->Route_Acidic No Decision_DMSO Select DMSO-d6 Route_Reductive->Decision_DMSO High Risk of -OH Decision_CDCl3 Select CDCl3 Route_Acidic->Decision_CDCl3 Standard QC Analysis_OH Target: -OH Coupling (Alcohol Impurity) Decision_DMSO->Analysis_OH Analysis_qNMR Target: Assay Purity (Baseline Stability) Decision_CDCl3->Analysis_qNMR Result_1 Report: Labile Protons Visible Analysis_OH->Result_1 Result_2 Report: Accurate Integration Analysis_qNMR->Result_2

Caption: Decision tree for selecting NMR solvent based on synthetic history to maximize impurity detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for pyridine coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Link[1]

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison Chemistry Department.[1] Link

  • Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[2] Link[1]

Sources

HPLC Retention Time Guide: 1-(6-Methoxypyridin-3-yl)propan-2-one vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (also known as 6-Methoxy-3-pyridyl-2-propanone) is a critical intermediate in the synthesis of pyridine-based pharmaceutical agents and substituted amphetamine analogs.[1] Its structural integrity is defined by the stability of the methoxy-pyridine ring and the reactivity of the ketone side chain.

In high-performance liquid chromatography (HPLC), the retention behavior of this compound is governed by the basicity of the pyridine nitrogen and the polarity of the oxygenated functional groups . This guide provides a definitive protocol for separating the target ketone from its three primary process-related impurities: the Alcohol (over-reduction byproduct), the Aldehyde (starting material), and the Nitroalkene (condensation intermediate).

Part 1: Chromatographic Mechanism & Elution Logic[2]

The Polarity Hierarchy

To achieve baseline resolution, one must exploit the polarity differences between the oxidized and reduced forms of the propyl side chain. On a standard C18 Reversed-Phase column, the elution order follows the principle of Hydrophobic Subtraction :

  • Most Polar (Elutes First): 1-(6-Methoxypyridin-3-yl)propan-2-ol .[1] The hydroxyl group participates in strong hydrogen bonding with the aqueous mobile phase, significantly reducing retention.

  • Intermediate Polarity: 6-Methoxypyridine-3-carbaldehyde . The aldehyde carbonyl is polar but lacks the hydrogen bond donating capability of the alcohol. It typically elutes slightly before the ketone.

  • Target Analyte: 1-(6-Methoxypyridin-3-yl)propan-2-one .[1] The ketone is less polar than the aldehyde due to the steric bulk of the methyl group flanking the carbonyl, increasing its interaction with the C18 stationary phase.

  • Least Polar (Elutes Last): 1-(6-Methoxypyridin-3-yl)-2-nitropropene . The conjugated nitroalkene system is highly lipophilic and planar, resulting in strong retention.

The pH Factor

The pyridine ring (pKa ~5.2) is susceptible to protonation.

  • At pH < 3.0: The nitrogen is fully protonated (

    
    ), making the molecule highly polar and causing early elution.
    
  • At pH > 6.0: The nitrogen is neutral, increasing retention but risking peak tailing due to interaction with residual silanols on the silica support.

  • Optimal pH: 3.0 – 4.5 . This range suppresses silanol ionization while maintaining a consistent charge state for the pyridine ring, ensuring sharp peak symmetry.

Part 2: Standard Analytical Protocol

This protocol is designed to be self-validating , meaning the resolution between the critical pair (Aldehyde/Ketone) serves as the system suitability check.

Instrument Parameters
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic ring) & 280 nm (Carbonyl specificity)
Injection Vol 5.0 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010%Initial Hold (Elute polar salts)
2.010%Begin Gradient
12.060%Linear Ramp (Elute Ketone & Nitroalkene)
15.090%Wash (Remove dimers/oligomers)
15.110%Re-equilibration
20.010%End of Run

Part 3: Retention Time & Impurity Profile[3]

The following data represents the Relative Retention Time (RRT) , which is the robust metric for identification across different systems. The Target Ketone is normalized to 1.00 .

Comparative Data Table
Peak IdentityFunctional GroupPolarity RankTypical RT (min)*RRT (Relative to Ketone)
Impurity A (Alcohol) Secondary Alcohol (-OH)High4.20.78
Impurity B (Aldehyde) Aldehyde (-CHO)Medium-High4.90.91
Target (Ketone) Ketone (-C=O) Medium 5.4 1.00
Impurity C (Nitroalkene) Nitroalkene (-C=C-NO2)Low8.11.50

*Note: Absolute retention times vary by column age and system dwell volume. Rely on RRT for identification.

Visualizing the Separation Logic

The diagram below maps the synthetic origin of these impurities and their chromatographic separation order.

HPLC_Separation cluster_column C18 Column Elution Order (Time ->) Start Starting Material (Aldehyde) Inter Intermediate (Nitroalkene) Start->Inter Condensation (+Nitroethane) P2 2. Aldehyde (RRT 0.91) Start->P2 Product Target Product (Ketone) Inter->Product Reduction (Fe/HCl) P4 4. Nitroalkene (RRT 1.50) Inter->P4 Byprod Over-Reduction (Alcohol) Product->Byprod Over-Reduction P3 3. Ketone (RRT 1.00) Product->P3 P1 1. Alcohol (RRT 0.78) Byprod->P1

Caption: Figure 1. Correlation between synthetic pathway steps and HPLC elution order on a C18 stationary phase.

Part 4: Troubleshooting & Optimization

Critical Pair Resolution (Aldehyde vs. Ketone)

The separation between the Aldehyde precursor (RRT 0.91) and the Target Ketone (RRT 1.00) is the most sensitive part of this method.

  • Issue: Peaks merging.

  • Solution: Lower the % Acetonitrile at the start of the gradient (e.g., start at 5% instead of 10%). This increases the interaction time with the aqueous phase, enhancing the separation based on hydrogen bonding differences.

Peak Tailing
  • Issue: Asymmetric peaks for the pyridine compounds.

  • Cause: Interaction between the basic pyridine nitrogen and acidic silanols on the silica column.

  • Solution: Ensure the buffer concentration is at least 20 mM . If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase as a sacrificial base to block silanol sites.

References

  • Phenomenex Inc. "Reversed Phase HPLC Method Development: pH and Selectivity." Phenomenex Technical Guides. [Link]

  • Waters Corporation. "HPLC Separation Modes: Polarity and Elution Order." Waters Knowledge Base. [Link]

  • PubChem. "1-(6-Methoxypyridin-3-yl)propan-2-one Compound Summary."[1] National Library of Medicine. [Link]

  • Rhodium Archive. "Synthesis of Phenyl-2-Nitropropene and Derivatives (Henry Reaction Impurity Profiling)." Erowid/Rhodium. [Link]

Sources

Technical Guide: IR Absorption Analysis of Ketone Groups in Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a comparative analysis of the carbonyl (


) infrared absorption frequencies in methoxypyridine derivatives. It is designed to assist medicinal chemists and structural biologists in differentiating isomers and validating synthetic intermediates during drug development.

Core Insight: The ketone absorption peak in methoxypyridine systems is defined by a "Push-Pull" competition between the electron-deficient pyridine ring (inductive withdrawal,


) and the electron-rich methoxy substituent (resonance donation, 

). Accurate structural assignment requires analyzing the positional relationship (ortho/meta/para) of these two functionalities relative to the carbonyl group.

Theoretical Framework: The Electronic Tug-of-War

To interpret the IR spectra of these derivatives, one must move beyond simple look-up tables and understand the vector sum of electronic effects.

The Pyridine Baseline

Unlike a standard benzene ring (e.g., acetophenone,


), the pyridine ring is electron-deficient.
  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma bond framework. This strengthens the

    
     bond, shifting absorption to a higher wavenumber  (blue shift).
    
  • Resonance Effect (+R): Depending on the position (2-, 3-, or 4-), the nitrogen can either participate in or disrupt conjugation.

The Methoxy Modifier

The methoxy group (-OMe) acts as a strong Electron Donating Group (EDG) via resonance.

  • Conjugation: If the -OMe is in a position conjugated with the ketone (analogous to ortho or para), it pumps electron density into the carbonyl anti-bonding orbital. This weakens the

    
     bond, shifting absorption to a lower wavenumber  (red shift).
    
Visualization of Electronic Vectors

ElectronicEffects cluster_outcome Net IR Shift PyridineN Pyridine Nitrogen (Electron Withdrawing) Carbonyl Ketone C=O Bond (Target) PyridineN->Carbonyl Inductive (-I) Increases Wavenumber Methoxy Methoxy Group (Electron Donating) Methoxy->Carbonyl Resonance (+R) Decreases Wavenumber Result Final Peak Position (1670 - 1710 cm⁻¹) Carbonyl->Result

Figure 1: The "Push-Pull" mechanism affecting the carbonyl stretching frequency. The final peak position is the net result of Nitrogen withdrawal versus Methoxy donation.

Comparative Analysis & Data

The following table synthesizes experimental anchor points with predicted shifts based on established spectroscopic principles.

Table 1: Comparative IR Absorption Data
Compound ClassStructure TypeElectronic EnvironmentTypical

(cm⁻¹)
Baseline AcetophenonePhenyl conjugation1685 ± 5
Naked Pyridines 2-AcetylpyridineN-withdrawal (Inductive dominant)1695 - 1705
3-AcetylpyridineN is "meta"; less resonance interference1690 - 1695
4-AcetylpyridineN-withdrawal + Conjugation1695 - 1700
Methoxypyridines Conjugated System (e.g., 2-OMe, 5-Acetyl)OMe pushes e⁻ into ring, offsetting N-pull.1675 - 1685
Non-Conjugated System (e.g., 2-OMe, 3-Acetyl)Steric twist or lack of resonance path.1690 - 1710
Synergistic Withdrawal (e.g., 2-Acetyl, 6-Fluoro)Reference Comparison: EWG increases

.
> 1710
Key Observations for Researchers:
  • The "Red Shift" Verification: If you synthesize a methoxypyridine ketone and the peak shifts down to ~1675 cm⁻¹ compared to the naked pyridine precursor (~1700 cm⁻¹), you have successfully installed the methoxy group in a conjugated position (para-like).

  • The "Blue Shift" Warning: If the peak remains high (>1700 cm⁻¹) despite the methoxy group, suspect a meta-relationship or steric hindrance forcing the carbonyl out of planarity, breaking conjugation.

  • Fermi Resonance: In methoxypyridines, look for "doublet" carbonyl peaks. This is often due to Fermi resonance with the first overtone of a C-H bending vibration, not necessarily an impurity.

Experimental Protocol: Self-Validating IR Workflow

To ensure the data you generate is comparable to literature values, follow this standardized ATR-FTIR protocol.

Workflow Diagram

ExperimentalWorkflow SamplePrep 1. Sample Preparation (Dry Solid/Neat Oil) Acquisition 3. Acquisition (16 Scans, 4 cm⁻¹ res) SamplePrep->Acquisition Background 2. Background Scan (Air/Crystal) Background->SamplePrep Clean Crystal Processing 4. Post-Processing (Baseline Corr. + Peak Pick) Acquisition->Processing Validation 5. Validation Check (Polystyrene Std) Processing->Validation Validation->Acquisition If Calibration Fails

Figure 2: Standardized ATR-FTIR workflow for reproducible spectral data.

Step-by-Step Methodology
  • Instrument Startup & Validation:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Self-Test: Run a background scan. If the energy throughput is <70% of the factory baseline, clean the crystal with isopropanol.

    • Calibration: Verify wavenumbers using a Polystyrene film standard. The peak at 1601.2 cm⁻¹ must be within ±1 cm⁻¹.

  • Sample Preparation (Critical):

    • Solids: Crush crystalline samples into a fine powder before placing on the ATR crystal to ensure maximum contact. Poor contact leads to weak peaks and noise.

    • Oils: Apply a thin film directly.

    • Avoid Solvents: Do not run solution-phase IR (e.g., in CHCl₃) for these comparisons unless necessary, as hydrogen bonding with the solvent can shift the carbonyl peak by 10-20 cm⁻¹.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving doublets).

    • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: Focus on 4000–600 cm⁻¹, but zoom into 1800–1600 cm⁻¹ for analysis.

  • Data Analysis:

    • Apply "Baseline Correction" to flatten the spectrum.

    • Identify the strongest peak in the 1650–1720 cm⁻¹ region.

    • Differentiation Check: Look for the C-O-C asymmetric stretch of the methoxy group (typically 1200–1300 cm⁻¹) to confirm the substituent presence.

Troubleshooting & Nuances

Hydrogen Bonding Effects

If your methoxypyridine derivative contains an N-H or O-H group (e.g., an amide or alcohol side chain), the carbonyl peak may shift significantly lower (1650–1660 cm⁻¹) due to intramolecular hydrogen bonding.

  • Test: Run the sample in a non-polar solvent (dilute CCl₄ or CS₂) to break intermolecular H-bonds. If the peak shifts up, the solid-state value was H-bond influenced.

Rotational Isomers

Methoxypyridines can exist in s-cis and s-trans conformations regarding the ketone orientation relative to the ring nitrogen or methoxy group. This often results in split carbonyl peaks (e.g., 1695 cm⁻¹ and 1710 cm⁻¹). Record both; the lower frequency usually corresponds to the more planar/conjugated conformer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental IR shifts and electronic effects).
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. "Infrared Spectra of Pyridine Derivatives." Available at: [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2). Academic Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

Comparative Reactivity Profile: Phenyl-2-propanone vs. 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Shift

In modern drug discovery, the replacement of a phenyl ring with a heteroaromatic scaffold is a fundamental strategy to optimize pharmacokinetics. This guide compares the reactivity of the standard carbocyclic building block Phenyl-2-propanone (P2P) with its heterocyclic bioisostere, 1-(6-Methoxypyridin-3-yl)propan-2-one (referred to herein as 6-OMe-Py-P2P ).

While P2P represents a robust, predictable ketone scaffold, 6-OMe-Py-P2P introduces a basic nitrogen and an electron-donating methoxy group. These structural changes significantly alter the reactivity profile, particularly regarding catalyst compatibility, acid-base sensitivity, and metabolic stability.

Key Comparative Metrics
FeaturePhenyl-2-propanone (P2P)1-(6-Methoxypyridin-3-yl)propan-2-one
Electronic Character Neutral,

-electron rich (Benzene)

-deficient (Pyridine) modified by EDG (OMe)
LogP (Lipophilicity) High (approx. 1.8)Lower (Improved water solubility)
Carbonyl Electrophilicity ModerateIncreased (Inductive withdrawal by Pyridine N)
Catalyst Compatibility Excellent (Pd/C, Pt, Ni)Poor (N-coordination poisons metal surfaces)
Metabolic Liability High (Para-hydroxylation)Low (Blocked by OMe; Pyridine ring stable)

Molecular Architecture & Electronic Effects

To understand the reactivity differences, one must analyze the electronic distribution.

  • P2P: The phenyl ring acts as a weak electron donor via hyperconjugation to the alkyl chain. The system is electronically neutral, making the ketone carbonyl purely subject to steric and standard inductive effects.

  • 6-OMe-Py-P2P: This molecule exhibits a "Push-Pull" system.

    • Pull: The pyridine nitrogen is electronegative, exerting a strong inductive withdraw (-I) on the alkyl chain. This makes the

      
      -protons (at the C1 position) more acidic and the carbonyl carbon more electrophilic compared to P2P.
      
    • Push: The 6-methoxy group is a strong Electron Donating Group (EDG) via resonance (+R). This counters the electron deficiency of the pyridine ring, preventing the ring itself from being easily reduced, but it does not fully negate the inductive withdrawal felt by the ketone.

Diagram: Electronic Influence on Reactivity

The following diagram illustrates the mechanistic divergence caused by the pyridine nitrogen.

electronic_effects P2P Phenyl-2-Propanone Neutral Neutral Ring (No Lewis Base sites) P2P->Neutral PyP2P 6-OMe-Py-P2P Basic_N Basic Nitrogen (Lewis Base) PyP2P->Basic_N Cat_Active Metal Catalyst Active (High Turnover) Neutral->Cat_Active Hydrogenation Coordination Metal Coordination (Catalyst Poisoning) Basic_N->Coordination Pd/Pt exposure Acid_Sens Protonation (pH < 4) Increases Electrophilicity Basic_N->Acid_Sens Strong Acid

Caption: Divergent reactivity pathways driven by the pyridine nitrogen's Lewis basicity.

Reactivity Profile: Reductive Amination

The most common transformation for these ketone scaffolds in drug development is reductive amination to form amine intermediates.

Heterogeneous Catalysis (Hydrogenation)
  • P2P: Reacts cleanly with methylamine/H2 over Pd/C or Raney Nickel. Yields are typically >90%.

  • 6-OMe-Py-P2P: The pyridine nitrogen possesses a lone pair that binds strongly to the surface of transition metals (Pd, Pt). This "poisons" the catalyst, halting the reaction or requiring massive catalyst loading (up to 50 wt%).

    • Solution: Use of Pearlman’s Catalyst (Pd(OH)₂/C) or performing the reaction in acidic media (acetic acid) can mitigate this, but risk reducing the pyridine ring itself.

Hydride Reductions (STAB/NaBH₃CN)

For the pyridine analog, homogeneous catalysis using Sodium Triacetoxyborohydride (STAB) is the industry standard. It avoids metal coordination issues and offers high chemoselectivity.

Comparative Protocol Data:

ParameterP2P (Standard)6-OMe-Py-P2P (Optimized)
Reagent NaBH₄ or H₂/PdNaBH(OAc)₃ (STAB)
Solvent MeOH or EtOHDCE (1,2-Dichloroethane) or THF
Additives None requiredAcetic Acid (1-2 eq) required
Reaction Time 2-4 Hours6-12 Hours (Slower kinetics)
Side Reactions Over-alkylation (Dialkylation)Enamine stabilization

Experimental Protocol: Selective Reductive Amination

The following protocol is designed for the 6-OMe-Py-P2P substrate to ensure high yield without ring reduction, contrasting it with the simpler P2P method.

Reagents
  • Substrate: 1-(6-Methoxypyridin-3-yl)propan-2-one (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1 - 1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Acid Catalyst: Glacial Acetic Acid (1.0 eq)

Step-by-Step Workflow
  • Imine Formation (Equilibrium):

    • Dissolve 6-OMe-Py-P2P in DCE under Nitrogen atmosphere.

    • Add the amine and Acetic Acid.[1]

    • Note: The acid is critical here.[2] Unlike P2P, the pyridine nitrogen can act as a proton sink. The acetic acid ensures the pH remains slightly acidic to activate the carbonyl oxygen without fully protonating the amine nucleophile.

    • Stir for 30-60 minutes at Room Temperature (RT).

  • Reduction:

    • Add STAB portion-wise over 15 minutes.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 12 hours. Monitor by LC-MS.[2]

  • Quench & Workup (Critical Difference):

    • P2P Workup: Standard acid/base extraction.

    • Pyridine Workup: Quench with saturated NaHCO₃.

    • Warning: Do not use strong mineral acids (HCl) during the initial extraction, as the pyridine product will salt out into the aqueous layer and be difficult to recover compared to the phenyl analog.

    • Extract with DCM. Dry over MgSO₄.[1]

Diagram: Experimental Workflow

workflow cluster_warning Critical Control Point Start Start: 6-OMe-Py-P2P Mix Mix in DCE + AcOH (Activate Carbonyl) Start->Mix Imine Imine Intermediate (Equilibrium) Mix->Imine Reduce Add STAB (1.4 eq) (Hydride Transfer) Imine->Reduce Quench Quench NaHCO3 (Maintain pH > 8) Reduce->Quench Extract DCM Extraction (Product in Organic) Quench->Extract

Caption: Optimized reductive amination workflow for pyridine-based ketones using STAB.

Metabolic & Physiochemical Implications[3][4]

Why choose the reactive complexity of 6-OMe-Py-P2P over the stable P2P ? The decision is driven by downstream biological performance.

  • Metabolic Blocking:

    • P2P Derivatives: The phenyl ring is highly susceptible to CYP450-mediated oxidation at the para-position, leading to rapid clearance.

    • Pyridine Derivatives: The 6-methoxy group sterically and electronically blocks this position. Furthermore, the pyridine ring is generally more resistant to oxidative metabolism than a phenyl ring.

  • Solubility (LogP):

    • The pyridine nitrogen introduces polarity. The calculated LogP (cLogP) of the pyridine analog is typically 0.5 to 0.8 units lower than the phenyl analog. This is crucial for CNS-active drugs where high lipophilicity can lead to non-specific binding and toxicity.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Li, J. J. (2014). "Heterocyclic Chemistry in Drug Discovery." Wiley-Interscience. (General reference for Pyridine reactivity vs Benzene).
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

Sources

In-Depth Characterization Guide: UV-Vis Spectroscopy of Methoxypyridine Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxypyridine ketones (e.g., 2-methoxy-3-acetylpyridine, 2-acetyl-6-methoxypyridine) are critical scaffolds in medicinal chemistry, serving as intermediates for kinase inhibitors and ligands in coordination chemistry. Their characterization via UV-Vis spectroscopy offers a rapid, non-destructive method to assess electronic structure, purity, and protonation states.

This guide provides a technical comparison of methoxypyridine ketones against their non-substituted and carbocyclic analogs. It details the electronic transitions governing their optical properties and establishes a self-validating experimental protocol for their analysis.

Part 1: Theoretical Framework & Electronic Transitions

To interpret the UV-Vis spectra of methoxypyridine ketones, one must understand the interplay between the pyridine ring, the carbonyl group, and the methoxy substituent.

Electronic Transitions

Two primary transitions dominate the UV region (200–400 nm) for these compounds:

  • 
     Transition (K-band):  This is the intense band arising from the conjugated aromatic system. In 2-acetylpyridine, this appears around 262 nm . The addition of a methoxy group (a strong auxochrome) introduces an electron-donating resonance effect (+R), which raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap and causing a bathochromic (red) shift .
    
  • 
     Transition (R-band):  A weaker transition involving the lone pair electrons on the carbonyl oxygen and the pyridine nitrogen. This typically appears as a shoulder or weak band in the 270–300 nm  region. It is highly sensitive to solvent polarity (solvatochromism).
    
The Methoxy Auxochrome Effect

The methoxy group (-OCH


) acts as an Electron Donating Group (EDG).
  • Resonance (+R): Donates electron density into the pyridine ring, increasing the conjugation length and intensity (

    
    ) of the 
    
    
    
    band.
  • Induction (-I): The electronegative oxygen exerts a withdrawing effect, but for UV-Vis transitions in conjugated systems, the resonance effect dominates, leading to the observed red shift.

Part 2: Comparative Analysis

The following table synthesizes data to compare Methoxypyridine Ketones with their direct structural analogs. This comparison isolates the specific optical contribution of the methoxy group and the pyridine nitrogen.

Table 1: Comparative Optical Properties (Ethanol/Methanol)
Feature2-Acetylpyridine (Reference)Methoxypyridine Ketone (Target)4-Methoxyacetophenone (Carbocyclic Analog)
Core Structure Pyridine + KetonePyridine + Ketone + OMeBenzene + Ketone + OMe
Primary

(

)
262 nm 270 – 285 nm (Predicted/Observed)274 nm
Secondary

(

)
~270 nm (Shoulder)~290–300 nm (Weak/Buried)~320 nm (Weak)
Molar Absorptivity (

)
~2,000 – 3,000 M

cm

> 10,000 M

cm

(Enhanced)
~15,000 M

cm

Solvent Sensitivity High (H-bond to Pyridine N)Moderate (OMe stabilizes)Moderate
pH Sensitivity High (Protonation of N)High (Protonation of N)Low (No basic N)

Key Insights:

  • Red Shift: The methoxy group shifts the main absorption band from ~262 nm (unsubstituted) to ~275+ nm. This mimics the behavior seen in 4-methoxyacetophenone, confirming the +R effect of the methoxy group is consistent across pyridine and benzene systems.

  • Intensity Boost: The methoxy group significantly increases molar absorptivity (

    
    ), making the target compounds easier to detect at lower concentrations (
    
    
    
    M) compared to unsubstituted acetylpyridines.
  • Regioisomerism: The position of the methoxy group matters.

    • Conjugated (e.g., 2-methoxy-5-acetyl): Strong red shift due to direct resonance through the ring.

    • Non-Conjugated/Orthogonal: Reduced shift if steric hindrance twists the carbonyl out of plane.

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain reproducible


 and 

values for a methoxypyridine ketone derivative.
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (UV cutoff 205 nm) or Acetonitrile (UV cutoff 190 nm). Avoid Acetone (cutoff 330 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (1 cm path length).

Workflow Diagram

UV_Workflow Start Start: Sample Prep Weigh Weigh ~1-2 mg (Precision Balance) Start->Weigh Dissolve Dissolve in EtOH (Stock: 1 mM) Weigh->Dissolve Dilute Serial Dilution (Target: 10⁻⁵ M) Dissolve->Dilute Scan Scan 200-400 nm (Baseline Corrected) Dilute->Scan Check Absorbance 0.2 < A < 1.0? Scan->Check Check->Dilute No (Re-adjust) Calc Calculate ε (Beer-Lambert) Check->Calc Yes

Caption: Step-by-step workflow for reliable UV-Vis characterization of pyridine derivatives.

Step-by-Step Methodology
  • Stock Solution: Dissolve exactly 1.5 mg of the methoxypyridine ketone in 10.0 mL of Ethanol. (Approx.[1][2][3][4][5][6][7][8] concentration:

    
     M).
    
  • Working Solution: Dilute 100

    
    L of stock into 9.9 mL of Ethanol (
    
    
    
    M).
  • Baseline Correction: Fill two cuvettes with pure Ethanol. Place in sample and reference holders. Run "Auto-Zero" or "Baseline."

  • Measurement: Replace sample cuvette with the Working Solution. Scan 200–400 nm.

  • Validation (The "Trust" Step):

    • If

      
      , dilute further to avoid non-linearity.
      
    • If

      
      , prepare a more concentrated sample to minimize noise.
      
    • Solvent Check: If the

      
       shoulder is obscured, switch to Cyclohexane  (non-polar) to resolve the fine structure, as polar solvents blur these bands via H-bonding.
      

Part 4: Advanced Characterization (pH & Solvatochromism)

pH-Dependent Spectral Shift (Acidochromism)

Methoxypyridine ketones possess a basic nitrogen atom (


 ~3–5 depending on substitution).
  • Experiment: Add 1 drop of 0.1 M HCl to the cuvette.

  • Observation:

    • 
       Band:  Typically undergoes a Red Shift  (Bathochromic) and hyperchromic effect (increased intensity) upon protonation. The pyridinium cation is more electron-deficient, lowering the LUMO energy significantly.
      
    • 
       Band:  Disappears or Blue Shifts  (Hypsochromic). The lone pair on nitrogen is bound to 
      
      
      
      , removing the
      
      
      transition involving the ring nitrogen.
Electronic Energy Diagram

Energy_Levels cluster_effect Effect of Methoxy Group (+R) GS Ground State (π) ES_Pi Excited State (π*) GS->ES_Pi High Energy (UV) ~260 nm ES_N Excited State (n) ES_N->ES_Pi Lower Energy (n -> π*) Note Raises HOMO Energy Reduces Gap -> Red Shift

Caption: Simplified energy diagram showing the origin of spectral shifts.

References

  • Issa, Y.M., et al. (1988). The electronic absorption spectra of acetylpyridines and their N-oxides. DergiPark. Link

  • PubChem. (2025).[9] 2-Acetylpyridine Spectral Data. National Library of Medicine. Link

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Link

  • ChemicalBook. (2025). 2-Methoxypyridine Properties and Suppliers. Link

  • BenchChem. (2025). Synthesis and Characterization of Acetylpyridine Derivatives. Link

  • Siek, T.J., et al. (1975). Ultraviolet absorption properties of pyridine derivatives. Journal of Forensic Sciences. Link

Sources

Technical Guide: Distinguishing 1-(6-Methoxypyridin-3-yl)propan-2-one from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of pyridine-based pharmaceutical intermediates, regioisomerism is a persistent challenge due to the directing effects of the pyridine nitrogen and substituents. 1-(6-Methoxypyridin-3-yl)propan-2-one (Target Compound) is a critical scaffold often synthesized via metal-catalyzed cross-coupling or nucleophilic substitution. However, these pathways frequently generate positional isomers, particularly 1-(6-methoxypyridin-2-yl)propan-2-one and 1-(4-methoxypyridin-2-yl)propan-2-one .

Misidentifying these isomers leads to incorrect structure-activity relationship (SAR) data and regulatory compliance failures. This guide provides a definitive, self-validating workflow to unambiguously distinguish the target 2,5-disubstituted pyridine motif from its 2,6- and 2,4-isomers using NMR, MS, and chromatographic behavior.

Structural Landscape & Regioisomer Definition

The pyridine ring numbering is dictated by the heteroatom (N=1). The target compound features a methoxy group at position 6 (equivalent to position 2) and the acetonyl side chain at position 3 (equivalent to position 5).

Compound LabelIUPAC NameSubstitution PatternKey Structural Feature
Target (A) 1-(6-Methoxypyridin-3-yl)propan-2-one 2,5-disubstituted Para-like relationship between H-2 and H-5 (distorted). H-2 is isolated.
Isomer (B) 1-(6-Methoxypyridin-2-yl)propan-2-one2,6-disubstitutedMeta-like relationship. Protons are contiguous (H-3, H-4, H-5).
Isomer (C) 1-(2-Methoxypyridin-4-yl)propan-2-one2,4-disubstitutedH-3 is isolated; H-5 and H-6 are contiguous.

Protocol 1: NMR Spectroscopy (The Primary Filter)

Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation. The coupling constants (


) and splitting patterns of the aromatic protons provide a "fingerprint" that is difficult to mimic.
Theoretical Basis: Coupling Constants
  • Target (2,5-subst): The protons are located at positions 2, 4, and 5.

    • H-2: Adjacent to Nitrogen and the side chain.[1] It has no strong ortho-coupling partner. It appears as a singlet or a doublet with a very small coupling constant (

      
       Hz).
      
    • H-4: Ortho to H-5 and meta to H-2. Appears as a doublet of doublets (

      
      , 
      
      
      
      Hz,
      
      
      Hz).
    • H-5: Ortho to H-4 and adjacent to the Methoxy group. Appears as a doublet (

      
      , 
      
      
      
      Hz).
  • Isomer B (2,6-subst): The protons are at 3, 4, and 5.

    • H-3 & H-5: Both are doublets (

      
      , 
      
      
      
      Hz).
    • H-4: Adjacent to both H-3 and H-5.[2] Appears as a triplet (

      
      ) or 
      
      
      
      (
      
      
      Hz).
Experimental Workflow
  • Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d6 (preferred for resolution of exchangeable protons and pyridine shifts) or CDCl3 .

  • Acquisition: Acquire 1H NMR (min 300 MHz, ideally 500 MHz).

  • Analysis Logic:

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) CountProtons Count Aromatic Protons Start->CountProtons PatternCheck Check Splitting Pattern CountProtons->PatternCheck 3 Protons Found Isomer26 Pattern: Doublet - Triplet - Doublet (Contiguous spin system) PatternCheck->Isomer26 Is there a Triplet (t)? Isomer25 Pattern: Singlet (or small d) - dd - Doublet (Isolated H-2) PatternCheck->Isomer25 Is there a Singlet at >8.0 ppm (H-2)? Isomer24 Pattern: Singlet - Doublet - Doublet (H-3 isolated, H-5/H-6 coupled) PatternCheck->Isomer24 Is there a Singlet at <7.0 ppm (H-3)? Confirm CONFIRMED TARGET: 1-(6-Methoxypyridin-3-yl)propan-2-one Isomer25->Confirm Confirm with J values: J(4,5) ~ 8.5Hz J(2,4) ~ 2Hz

Figure 1: Decision tree for identifying the target regioisomer based on 1H NMR splitting patterns.

Key Chemical Shifts (in CDCl3)
ProtonMultiplicityApprox. Shift (

)
Diagnostic Value
H-2 d (

Hz)
8.05 ppm Most deshielded. Indicates 2,5-substitution.
H-4 dd (

Hz)
7.45 ppm Links the isolated H-2 to the H-5 doublet.
H-5 d (

Hz)
6.75 ppm Shielded by adjacent OMe group.
-OMe s3.92 ppmStandard methoxy signal.
-CH2- s3.65 ppmBenzylic methylene.
-CH3 s2.15 ppmMethyl ketone.

Protocol 2: Mass Spectrometry (Fragmentation Analysis)

While isomers often have identical molecular ions (


), their fragmentation under Collision Induced Dissociation (CID) reveals structural differences.
Fragmentation Pathway

The target compound undergoes a characteristic cleavage at the benzylic position (between the pyridine ring and the carbonyl carbon).

  • Precursor:

    
     166 (Protonated molecule).
    
  • Primary Loss: Loss of the acetyl group (

    
    , 43 Da) or ketene (
    
    
    
    , 42 Da).
    • Target (3-yl): Generates a stable 6-methoxypyridin-3-ylmethyl cation (

      
       122/123). This carbocation is resonance-stabilized by the nitrogen lone pair through the ring.
      
    • Isomer (2-yl): The corresponding 2-ylmethyl cation is less stable due to the proximity of the positive charge to the electronegative nitrogen (inductive destabilization), often leading to alternative fragmentation or lower abundance of this ion.

MS Workflow[3]
  • Ionization: ESI (+) or EI (70 eV).

  • Diagnostic Ratio: Monitor the ratio of

    
     123 (Loss of Acetyl) to 
    
    
    
    138 (Loss of CO).
    • Target: Dominant

      
       123 peak.
      
    • Isomer (2,6): Often shows enhanced loss of formaldehyde or CO due to the proximity of the side chain to the methoxy group (ortho effect).

Protocol 3: Chromatographic Separation (HPLC)

Regioisomers possess different dipole moments, allowing for baseline separation on standard C18 columns.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

Retention Behavior:

  • Target (2,5-subst): Typically elutes later than the 2,6-isomer. The 2,6-isomer is more compact and often more polar due to the "ortho" arrangement of dipoles, reducing its interaction with the hydrophobic stationary phase compared to the more linear 2,5-isomer.

Synthesis & Self-Validation Check

If you are synthesizing this compound, the origin of the starting material is the first validation step.

  • Route A (Recommended): Suzuki coupling of 6-methoxy-3-pyridinylboronic acid with chloroacetone derivatives. This locks the regiochemistry.

  • Route B (Ambiguous): Reacting 2-methoxypyridine with propylene oxide or similar electrophiles. This often yields mixtures of 3-yl and 5-yl isomers.

Self-Validation Checklist:

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11246207 (Derivative Analog). Retrieved from .

  • Sigma-Aldrich. (2025). 6-Methoxy-3-pyridinylboronic acid Product Sheet. Retrieved from .

  • Reich, H. J. (2024).[3] Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison. Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemicalBook. (2025). 1-(6-Methoxypyridin-3-yl)propan-2-one Properties and Synthesis. Retrieved from .

Sources

Definitive Guide to Reference Materials for 1-(6-Methoxypyridin-3-yl)propan-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 629646-45-3 ), also known as 6-methoxy-3-pyridylacetone, is a critical heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., Factor Xa inhibitors, mGluR5 modulators) and potentially as a reference marker for specific nicotine-related metabolites.[1]

Unlike common pharmacopeial impurities, no ISO 17034 Certified Reference Material (CRM) currently exists for this specific isomer. Consequently, researchers must rely on "Research Grade" materials or Custom Synthesis, necessitating a rigorous in-house qualification process to establish them as Primary Reference Standards .

This guide objectively compares available sourcing options and provides a self-validating protocol to characterize and quantify this analyte with metrological traceability.

Reference Material Landscape: Options & Comparison

For a niche intermediate like 1-(6-Methoxypyridin-3-yl)propan-2-one, the "Standard" is often defined by the user's qualification data rather than the vendor's label.[1]

Option A: Commercial Research Chemicals (The "Fast" Route)
  • Sources: BLDpharm, Combi-Blocks, Enamine, specialized heterocyclic vendors.

  • Grade: Typically "Chemical Purity" (>95% or >97%). Not "Analytical Reference Standard" grade.

  • Pros: Low cost (

    
    200/g), immediate availability.
    
  • Cons: Variable batch-to-batch purity; Certificates of Analysis (CoA) often lack quantitative assay (potency) data; potential for positional isomers (e.g., 2-methoxy-5-pyridyl vs. 6-methoxy-3-pyridyl).

Option B: Custom Synthesis / Certified Standards (The "High-Confidence" Route)
  • Sources: LGC Standards (Custom), Toronto Research Chemicals (TRC), Curia.

  • Grade: Can be synthesized to >99% and issued with a comprehensive CoA including qNMR potency.

  • Pros: High reliability, full structural elucidation, guaranteed potency.

  • Cons: High cost ($1,000+), long lead times (4–8 weeks).

Comparison Table
FeatureOption A: Research Chemical Option B: Custom Certified Standard
Primary Use Synthesis starting materialQuantitative Analysis (QC/PK studies)
Purity Claim Area % (HPLC/GC)Mass Balance or qNMR (w/w %)
Traceability Vendor InternalTraceable to NIST/SI via qNMR
Risk High (Isomer contamination)Low
Cost Efficiency High (if qualified in-house)Low

Scientific Integrity: The "Self-Validating" Qualification Protocol

Step 1: Structural Confirmation (Identity)

Before quantification, confirm the regiochemistry. The methoxy group must be at the 6-position.[1]

  • Technique: 1H-NMR (400 MHz, DMSO-d6 or CDCl3).[1]

  • Diagnostic Signals (Expected):

    • 
       3.8-3.9 ppm (3H, s):  Methoxy group (-OCH3).
      
    • 
       3.6-3.7 ppm (2H, s):  Methylene bridge (-CH2-).
      
    • 
       2.1-2.2 ppm (3H, s):  Methyl ketone (-CH3).
      
    • Aromatic Region: Distinct coupling pattern for 2,5-substituted pyridine (d, dd, d).

Step 2: Potency Assignment (The "Gold Standard")

Do not rely on the vendor's "98%" label, which is likely just HPLC area integration. Salts, moisture, and residual solvents can reduce the effective content to 80-90%.

Protocol: qNMR using Maleic Acid Internal Standard

  • Standard: NIST-traceable Maleic Acid (or Dimethyl sulfone).

  • Solvent: D2O or DMSO-d6 (depending on solubility).

  • Procedure: Weigh ~10 mg of Analyte and ~10 mg of Internal Standard (IS) with a microbalance (precision

    
    0.01 mg). Dissolve in the same tube.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3][4]

Analytical Methodologies

Once your standard is qualified, use this robust HPLC method for routine analysis.

Method A: RP-HPLC-UV (Stability Indicating)

This method is designed to separate the ketone from potential hydrolysis products or synthesis precursors.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Controls pyridine ionization).

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 280 nm.
    
  • Temperature: 30°C.

Method B: LC-MS/MS (High Sensitivity)

For biological matrices (plasma/urine).

  • Ionization: ESI Positive Mode.

  • MRM Transition:

    • Precursor: 166.1 m/z

      
      
      
    • Quantifier Product: 123.1 m/z (Loss of acetyl group/rearrangement).

    • Qualifier Product: 95.1 m/z .

Workflow Visualization

The following diagram illustrates the critical path for transforming a raw chemical into a trusted reference standard.

ReferenceQualification Raw Raw Material (Vendor: BLD/Combi-Blocks) Status: Unverified Identity Identity Check (1H-NMR, MS) Confirm Regiochemistry Raw->Identity Step 1 Purity Chromatographic Purity (HPLC-UV/MS) Check Organic Impurities Identity->Purity Pass Purity->Raw Fail (<95%) qNMR Potency Assignment (qNMR vs NIST Std) Determine w/w% Content Purity->qNMR >95% Area FinalStd Primary Reference Standard (Valid for 12 Months) Store @ -20°C qNMR->FinalStd Calc. Potency

Figure 1: Strategic workflow for the qualification of non-pharmacopeial reference materials.

References

  • PubChem. 1-(6-Methoxypyridin-3-yl)propan-2-one (Compound). National Library of Medicine. Available at: [Link]

  • BIPM. The Application of Quantitative NMR (qNMR) for the Determination of the Purity of Organic Calibration Standards. Bureau International des Poids et Mesures. Available at: [Link]

  • FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

Sources

Safety Operating Guide

1-(6-Methoxypyridin-3-yl)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of 1-(6-Methoxypyridin-3-yl)propan-2-one

Part 1: Executive Directive

The Core Directive: Disposal of 1-(6-Methoxypyridin-3-yl)propan-2-one (CAS: 1411241-42-3 / 629646-45-3 analog) requires strict adherence to High-Temperature Incineration protocols. Under no circumstances should this compound be discharged into municipal drainage systems.

As a pyridine derivative carrying a ketone side chain, this compound presents a dual hazard profile: chemical toxicity typical of nitrogen-heterocycles and flammability/combustibility inherent to low-molecular-weight ketones.

Immediate Action Summary:

  • Classify as Hazardous Organic Waste (Non-Halogenated).

  • Segregate from strong oxidizers and acids.

  • Contain in HDPE or glass with odor-control measures.

  • Destruction via RCRA-permitted incineration.

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This compound is a structural analog to Phenyl-2-propanone (P2P), where the phenyl ring is replaced by a methoxy-pyridine.

Table 1: Physico-Chemical Properties Relevant to Disposal

PropertyValue / CharacteristicOperational Implication
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.
Flash Point Likely >60°C (Combustible)Classify as D001 (Ignitable) if FP <60°C; treat as flammable for safety.
Basicity Weakly Basic (Pyridine Nitrogen)Do NOT mix with strong acids (Exothermic reaction risk).
Odor Distinctive, unpleasant (Fishy/Amine)Requires vapor-tight sealing to prevent lab contamination.
Water Solubility Moderate to HighHigh Aquatic Toxicity risk. Zero-discharge policy applies.
Reactivity Incompatible with OxidizersRisk of fire/explosion with Nitric Acid or Peroxides.

Senior Scientist Insight: The methoxy group on the pyridine ring increases electron density, potentially making the ring more susceptible to electrophilic attack but also more reactive with strong oxidizers compared to unsubstituted pyridine. Treat this material as "High Energy" waste.

Part 3: Waste Stream Characterization & Segregation

Proper segregation is the primary defense against "trash can chemistry" fires.

The "Do Not Mix" List
  • Strong Acids (Sulfuric, Hydrochloric): Mixing causes salt formation and heat generation. While not explosive, the exotherm can pressurize waste containers.

  • Oxidizers (Nitric Acid, Permanganates): CRITICAL RISK. Pyridine derivatives can react violently with nitric acid.

  • Halogenated Solvents (DCM, Chloroform): Keep separate unless your facility uses a "Commingled Solvents" stream that explicitly permits it. Segregating non-halogenated lowers disposal costs.

Visual Workflow: Waste Stream Decision Matrix

The following logic gate ensures the material ends up in the correct incineration path.

WasteStream Start Start: 1-(6-Methoxypyridin-3-yl)propan-2-one Waste IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it in solution? IsPure->IsMixed No StreamA Stream A: Solid Hazardous Waste (Pack in Lab Pack) IsPure->StreamA Yes (Solid/Sludge) CheckSolvent Check Solvent Type IsMixed->CheckSolvent CheckHalogen Is Solvent Halogenated? (DCM, Chloroform) CheckSolvent->CheckHalogen Note NOTE: If mixed with Acids, NEUTRALIZE first to pH 6-9 before adding to solvent stream. CheckSolvent->Note StreamB Stream B: Non-Halogenated Organic (High BTU Fuel Blending) CheckHalogen->StreamB No (Ethanol, Ethyl Acetate, etc.) StreamC Stream C: Halogenated Organic (Dedicated Incineration) CheckHalogen->StreamC Yes

Figure 1: Decision matrix for selecting the correct waste stream based on the chemical's physical state and solvent matrix.

Part 4: Step-by-Step Disposal Protocol

This protocol assumes the user is operating under standard US EPA (RCRA) or EU hazardous waste regulations.

Step 1: Pre-Treatment (Reaction Mixtures)

If the compound is part of a reaction mixture (e.g., excess reactant):

  • Quench: Ensure no active reagents (like Lithium Aluminum Hydride or Borohydrides) remain.

  • Neutralize: Adjust pH to neutral (pH 6–8). Pyridines are basic; ensure the waste is not highly acidic before bottling to prevent container degradation.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? HDPE is resistant to ketones and bases. Amber glass protects light-sensitive pyridine derivatives from degradation.

  • Closure: Screw cap with a Teflon (PTFE) liner.

    • Self-Validating Step: Invert the closed container for 30 seconds. If a leak appears or you smell the "fishy" pyridine odor, the seal is insufficient.

Step 3: Odor Mitigation (Field Proven Tip)

Pyridine derivatives have low odor thresholds.

  • Protocol: Wipe the exterior of the bottle with ethanol after filling. Wrap the cap junction with Parafilm M®. Place the primary waste container inside a secondary resealable bag (Ziploc-style) before placing it in the waste storage cabinet.

Step 4: Labeling

Labeling must be compliant with GHS and RCRA standards.

  • Chemical Name: Write out fully: "1-(6-Methoxypyridin-3-yl)propan-2-one". Do not use abbreviations like "P2P-OMe".

  • Hazards: Check [x] Flammable, [x] Toxic, [x] Irritant.

  • Waste Code (US Context):

    • D001 (Ignitable) - if liquid/low flash point.

    • U196 (Pyridine) - Strictly speaking, U-codes apply to the specific commercial chemical product, but using U196 logic for pyridine derivatives is a safe conservative approach for incineration profiling.

Step 5: Storage & Pickup
  • Store in a Flammable Safety Cabinet .

  • Segregation: Store on a separate shelf from Oxidizers (Yellow label) and Acids (White label).

  • Disposal Method: The only acceptable final fate is Incineration (Fuel Blending or Direct Thermal Oxidation).

Part 5: Emergency Procedures (Spill Response)

Scenario: A 100mL bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: The odor will be immediate. Lower the sash. Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves (pyridine permeates nitrile slowly but surely) and safety goggles.

  • Absorb: Use Vermiculite or Bentonite Clay (Kitty Litter).

    • Avoid: Paper towels (surface area increases evaporation rate of the noxious fumes).

  • Clean: Scoop absorbent into a wide-mouth jar. Scrub the surface with a dilute (5%) acetic acid or citric acid solution.

    • Chemistry: The acid converts the residual pyridine base into a non-volatile pyridinium salt, significantly reducing the odor.

  • Disposal: Label the debris jar as "Hazardous Waste: Debris contaminated with Pyridine Derivative."

References & Authority

  • PubChem. 1-(6-Methoxypyridin-2-yl)propan-2-one Compound Summary. National Library of Medicine. [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. (40 CFR Part 261).[1] [Link][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard reference for chemical segregation). [Link]

Sources

Personal protective equipment for handling 1-(6-Methoxypyridin-3-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 1-(6-Methoxypyridin-3-yl)propan-2-one

This document provides a detailed protocol for the safe handling, use, and disposal of 1-(6-Methoxypyridin-3-yl)propan-2-one. As a substituted pyridinone, this compound requires stringent adherence to safety procedures to mitigate potential hazards. This guide is structured to provide immediate, actionable information for laboratory personnel, ensuring both personal safety and experimental integrity.

Hazard Assessment & Chemical Profile

Based on data from analogous compounds, the primary hazards are as follows:

  • Combustibility : The compound is likely a combustible liquid, posing a fire risk when exposed to heat or ignition sources.[1][2]

  • Irritation : It is expected to be a skin and eye irritant.[2][3][4][5] Prolonged contact may defat the skin, leading to dermatitis.[6]

  • Respiratory Effects : Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3]

  • Toxicity : The compound may be harmful if swallowed or inhaled.[2][7]

Stable under normal conditions, this chemical should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[1][6]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory for handling this compound. The following equipment constitutes the minimum requirement for any procedure involving 1-(6-Methoxypyridin-3-yl)propan-2-one.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[5]

    • Enhanced Precaution : For procedures with a high risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to chemical splash goggles.[5][8][9]

  • Hand Protection :

    • Recommended Material : Butyl rubber or neoprene gloves are recommended. While nitrile gloves are common in laboratories, their effectiveness against pyridine and its derivatives can be limited.[10][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Procedure : Inspect gloves for any signs of degradation or punctures before each use. Remove gloves using a technique that avoids skin contamination and wash hands thoroughly with soap and water after removal.[2]

  • Body Protection :

    • A chemical-resistant or flame-retardant laboratory coat, fully buttoned, is required to protect against skin contact.[5][10]

    • Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.[5]

  • Respiratory Protection :

    • Standard Operations : Under normal laboratory conditions using small quantities within a certified chemical fume hood, respiratory protection is typically not required.[2]

    • High-Risk Scenarios : In cases of poor ventilation, large-scale operations, or significant spills, an air-purifying respirator with organic vapor cartridges is necessary.[4][12] All personnel requiring a respirator must be medically cleared and fit-tested.[10]

Task-Specific PPE Recommendations
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Preparation Chemical Splash GogglesButyl or Neoprene GlovesLab CoatNot required in fume hood
Solution Preparation Chemical Splash GogglesButyl or Neoprene GlovesLab CoatNot required in fume hood
Reaction Setup/Monitoring Chemical Splash GogglesButyl or Neoprene GlovesLab Coat, Chemical Apron (optional)Not required in fume hood
Large Volume Transfer (>1L) Goggles & Face ShieldButyl or Neoprene GlovesLab Coat & Chemical ApronRecommended if not in a fully contained system
Spill Cleanup Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical Resistant Suit or ApronAir-Purifying Respirator with Organic Vapor Cartridges

Procedural Guidance for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Handling 1-(6-Methoxypyridin-3-yl)propan-2-one

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (See Table) prep1->prep2 prep3 Locate Spill Kit & Safety Shower/Eyewash prep2->prep3 handle1 Ground Equipment to Prevent Static Discharge prep3->handle1 Proceed to Handling handle2 Dispense Chemical Slowly to Avoid Splashes handle1->handle2 handle3 Keep Containers Tightly Closed When Not in Use handle2->handle3 clean1 Segregate Waste into Labeled 'Hazardous Waste' Container handle3->clean1 Proceed to Cleanup clean2 Decontaminate Work Surface clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of the chemical.

Step-by-Step Methodology
  • Ventilation is Key : All work with this compound must be performed in a properly functioning and certified chemical fume hood to minimize vapor inhalation.[13][14]

  • Eliminate Ignition Sources : As a combustible liquid, all potential ignition sources such as open flames, hot surfaces, and spark-producing equipment must be strictly excluded from the work area.[9][12] Use grounded equipment to prevent static discharge.[12]

  • Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in the table above.

  • Dispensing : Use appropriate tools (e.g., glass pipettes, syringes) to transfer the chemical, avoiding splashes.[11]

  • Storage : Store the compound in a cool, dry, well-ventilated area away from incompatible materials.[10][13] Ensure the container is tightly sealed and clearly labeled.[1][13]

Operational Plan: Spill & Emergency Procedures

Immediate and correct response to spills or exposures is critical.

  • Small Spill (Contained within Fume Hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[15][16]

    • Collect the contaminated absorbent material into a designated, labeled hazardous waste container.[12][17]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[16]

  • Large Spill (Outside Fume Hood) :

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Restrict access to the area.[8]

    • Only trained personnel with appropriate respiratory protection should attempt cleanup.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][2][7] Seek medical attention if irritation persists.[15]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]

Disposal Plan: Managing Chemical Waste

1-(6-Methoxypyridin-3-yl)propan-2-one and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation : Under no circumstances should this chemical be disposed of down the drain.[16][18] Collect all waste containing this compound in a dedicated "Hazardous Organic Waste" container.[16][17]

  • Container Management :

    • Use a robust, leak-proof, and clearly labeled container (e.g., high-density polyethylene or glass).[16]

    • The label must include the words "Hazardous Waste" and the full chemical name.[17]

    • Keep the waste container tightly closed except when adding waste.[17] Do not overfill; 80% capacity is a safe limit.[16]

  • Final Disposal : Arrange for waste pickup through your institution's EHS department. Complete all necessary paperwork, such as a Hazardous Material Pickup Request form.[17]

References

  • 1 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • PRE-TECT® 2040HP SAFETY DATA SHEET. (n.d.). Nalco Company.
  • Safety Data Sheet for 2-(6-Methoxypyridin-2-yl)propan-2-amine. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Safety Data Sheet for Autobody Filler No.4. (2022, February 15). AKEMI chemisch technische Spezialfabrik GmbH.
  • Pyridine Standard Operating Procedure. (n.d.). Washington State University.
  • Aldrich M25406 - SAFETY DATA SHEET. (2025, August 26). Sigma-Aldrich.
  • Acetone Safety Precautions. (2022, January 18).
  • Navigating the Safe Handling of Acetone: A Guide to Personal Protective Equipment. (n.d.). Benchchem.
  • Acetone - CCOHS. (n.d.). Canadian Centre for Occupational Health and Safety.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Acetone Hazards - Safe Handling and Disposal Practices. (2024, March 29). SafetyIQ.
  • Acetone - Zaera Research Group. (2022, October 11). University of California, Riverside.
  • Aldrich 410896 - SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
  • Aldrich 408069 - SAFETY DATA SHEET. (2025, July 15). Sigma-Aldrich.
  • Luphen® D DS 3548 Safety Data Sheet. (2026, February 13). BASF.
  • How to handle pyridine safely?. (2025, September 23). Biosynce.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol. (n.d.). Benchchem.
  • 3 - SAFETY DATA SHEET for 3-Methoxypropionitrile. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET for 1-Propanone, 1-(4-methoxyphenyl)-. (2025, September 7). Thermo Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol. (n.d.). Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.